Benzo[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJBBMMLIDJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501364 | |
| Record name | 1-Benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-30-6 | |
| Record name | 1-Benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of Benzo[b]thiophen-2-amine
An In-Depth Technical Guide to the Physical Properties of Benzo[b]thiophen-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No: 4521-30-6), a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a key structural motif, its physical characteristics are critical for professionals in drug development, chemical synthesis, and academic research. This document synthesizes available data with established chemical principles to offer a detailed overview of the compound's molecular structure, core physical properties, and spectroscopic signature. Where direct experimental data is not publicly available, this guide provides well-reasoned predictions based on the analysis of its isomers and closely related derivatives. Furthermore, it outlines standardized experimental protocols for the determination of these properties, ensuring a framework for consistent and verifiable characterization.
Molecular Structure and Identification
This compound is an aromatic organic compound featuring a benzo[b]thiophene core with an amine group (-NH₂) substituted at the 2-position of the thiophene ring. The fusion of the benzene and thiophene rings creates a rigid, planar bicyclic system. The primary amine group is a key functional feature, capable of acting as a hydrogen bond donor, which significantly influences the compound's physical properties compared to its parent scaffold, benzo[b]thiophene.
The position of the amine group is crucial; for instance, its properties differ from its constitutional isomer, Benzo[b]thiophen-3-amine, due to variations in electronic distribution and steric environment within the molecule.
Core Physical Properties
The physical properties of this compound are dictated by its molecular weight, aromatic nature, and the presence of the primary amine group. The following table summarizes its key physical data.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₈H₇NS | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Higher amines are typically solids[3]. The isomer Benzo[b]thiophene-6-amine is a solid with a melting point of 114-115 °C[4]. |
| Boiling Point | 313.1 °C | [1] (Note: This may be a predicted value). |
| Melting Point | Not experimentally reported. Predicted to be higher than the parent benzo[b]thiophene (28-32 °C)[5]. | The ability of the -NH₂ group to form intermolecular hydrogen bonds significantly increases the energy required to break the crystal lattice compared to the parent heterocycle. |
| Solubility | Water: Expected to be sparingly soluble to insoluble. | While the amine group can form hydrogen bonds with water, the large hydrophobic benzo[b]thiophene scaffold is dominant, limiting aqueous solubility. This is a common characteristic of higher amines[3]. |
| Organic Solvents: Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with lower solubility in non-polar solvents. | The polar amine group enhances solubility in polar organic solvents. However, related 2-substituted benzothiophenes have shown poor solubility in some organics like DMSO, indicating that crystal packing forces can play a significant role[6]. | |
| Storage Condition | 2-8°C | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound. While a complete, published dataset for this specific molecule is not available, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.[7][8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms. The predicted spectra are based on the analysis of substituted benzo[b]thiophenes.[7]
-
¹H NMR:
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 4.0-6.0 ppm. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Thiophene Proton (H3): A singlet is expected around 6.5-7.0 ppm. Its position is influenced by the electron-donating amine group at C2.
-
Aromatic Protons (H4-H7): A complex multiplet pattern between 7.0 and 8.0 ppm is anticipated for the four protons on the benzene ring.
-
-
¹³C NMR:
-
C2 (Amine-bearing): Expected to be significantly upfield due to the shielding effect of the nitrogen, likely in the 145-155 ppm range.
-
C3: Predicted to be in the 100-110 ppm range.
-
Aromatic Carbons: The remaining six carbons of the bicyclic system are expected to resonate in the typical aromatic region of 120-140 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A characteristic pair of medium-to-sharp absorption bands is expected in the 3300-3500 cm⁻¹ region, which is indicative of a primary amine (-NH₂).
-
Aromatic C-H Stretch: Absorption bands will appear just above 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region is also anticipated.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 149, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is consistent with the presence of a single nitrogen atom.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 122) or other characteristic cleavages of the heterocyclic ring system.
Experimental Methodologies
The following protocols describe standard procedures for determining the key physical properties of a solid aromatic amine like this compound.
Melting Point Determination
Causality: The melting point is a robust indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses a standard digital melting point apparatus.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) for a preliminary, approximate measurement.
-
For an accurate measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
Solubility Assessment
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. This qualitative protocol establishes solubility in a range of common laboratory solvents.
Protocol:
-
Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, and dimethyl sulfoxide).
-
Sample Addition: Add approximately 10 mg of this compound to each test tube.
-
Observation at Room Temperature: Vigorously agitate each tube for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation with Heating: Gently warm the tubes that showed partial or no solubility to approximately 50 °C. Agitate again and record any changes in solubility.
-
Classification: Classify the solubility as "soluble" (>10 mg/mL), "sparingly soluble," or "insoluble" (<1 mg/mL) for each solvent.
Spectroscopic Analysis Workflow
Causality: A combination of spectroscopic techniques is required for unambiguous structure elucidation. Each technique provides complementary information. This workflow ensures that a complete analytical profile is obtained.
Protocol:
-
NMR Sample Preparation (¹H and ¹³C):
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it slows the N-H proton exchange, leading to sharper peaks.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
-
IR Sample Preparation (FTIR-ATR):
-
Place a small, neat amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
-
MS Sample Preparation (EI or ESI):
-
For Electron Ionization (EI), introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
For Electrospray Ionization (ESI), prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation, and infuse it into the mass spectrometer.
-
Caption: Logical flow from experimental data to validated structure of this compound.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on the properties of related aromatic amines and benzo[b]thiophenes.
-
Handling: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicity: Aromatic amines as a class can be toxic, and their toxicological properties should be considered not fully investigated.
-
Storage: Store in a tightly sealed container in a cool, dry place. Commercial suppliers recommend storage at 2-8°C, suggesting that the compound may be sensitive to heat or light over long periods. [1]
Conclusion
This compound is a foundational molecule for further chemical synthesis. This guide has established its core physical and spectroscopic properties, providing a critical reference for researchers. While a definitive experimental melting point remains to be published, its boiling point, molecular weight, and predicted solubility are presented. The detailed discussion of its expected NMR, IR, and MS spectra, grounded in data from analogous structures, provides a robust framework for its identification and characterization. The standardized protocols outlined herein offer a clear path for laboratories to generate high-quality, reproducible data, ensuring the scientific integrity of future work involving this important compound.
References
- Le-Dévéhat, F., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(25), 6293–6307. [Link]
- BYJU'S. (n.d.). Physical Properties of Amines. [Link]
- Kim, I., et al. (2018). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 23(7), 1779. [Link]
- Ferreira, R. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748. [Link]
- Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7221, Benzo(B)Thiophene. [Link]
- The Good Scents Company. (n.d.). benzothiophene. [Link]
- Al-Showiman, S.S., et al. (1982). 13C NMR Spectra of Benzo[b]Thiophene and 1-(X-Benzo-[b]Thienyl Acetate Derivatives. Organic Magnetic Resonance, 20, 105-112. [Link]
- Solubility of Things. (n.d.). Benzothiophene. [Link]
- National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene in NIST Chemistry WebBook. [Link]
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- 3. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]thiophene-6-amine CAS#: 5339-33-3 [m.chemicalbook.com]
- 5. benzothiophene, 95-15-8 [thegoodscentscompany.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Al-Showiman, S.S., Al-Najjar, I.M. and Amin, H.B. (1982) 13C NMR Spectra of Benzo[b]Thiophene and 1-(X-Benzo- [b]Thienyl Acetate Derivatives. Organic Magnetic Resonance, 20, 105-112. - References - Scientific Research Publishing [scirp.org]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Aminobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 2-Aminobenzothiophene Scaffold
The benzo[b]thiophene moiety is a prominent privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an amino group at the 2-position creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-aminobenzothiophene core is found in compounds investigated for their antimitotic and tubulin polymerization inhibition properties, highlighting their potential in oncology research.
A thorough understanding of the spectroscopic characteristics of 2-aminobenzothiophene is paramount for unambiguous structure elucidation, purity assessment, and quality control during the synthesis and development of novel drug candidates. This guide aims to provide a foundational understanding of these spectroscopic properties and the methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-aminobenzothiophene is expected to show distinct signals for the aromatic protons and the amino group protons.
Anticipated Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H3 | ~6.5 - 7.0 | s | - | The proton at position 3 is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-donating amino group at C2. |
| H4, H5, H6, H7 | ~7.0 - 7.8 | m | ortho: ~7-9, meta: ~2-3, para: <1 | The protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling with their neighbors. The exact chemical shifts will depend on the electronic effects of the fused thiophene ring and the amino group. |
| -NH₂ | ~4.0 - 5.5 | br s | - | The protons of the amino group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Causality Behind Expected Shifts: The electron-donating nature of the amino group at the C2 position will cause a general upfield shift (lower ppm) for the protons on the thiophene ring, particularly H3. The aromatic protons on the benzene ring will exhibit a complex splitting pattern characteristic of a substituted benzene ring.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Anticipated Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 160 | The carbon atom directly attached to the nitrogen of the amino group will be significantly deshielded and appear at a lower field. |
| C3 | ~100 - 110 | The carbon at position 3 will be shielded by the adjacent amino group. |
| C3a, C7a | ~130 - 140 | The quaternary carbons at the ring fusion will have chemical shifts typical for aromatic bridgehead carbons. |
| C4, C5, C6, C7 | ~120 - 130 | The carbons of the benzene ring will appear in the typical aromatic region. |
Expert Insights: The chemical shift of C2 is a key diagnostic peak for confirming the presence of the 2-amino substitution. The relatively upfield shift of C3 is also a strong indicator of this substitution pattern.
Experimental Protocol for NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data for 2-aminobenzothiophene and its derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-aminobenzothiophene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (¹H NMR):
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high field homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse experiments. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Due to the low natural abundance of ¹³C, a more concentrated sample (20-50 mg) and a longer acquisition time (several hours) are typically required.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2-aminobenzothiophene will be characterized by absorptions corresponding to the N-H bonds of the amino group, the C-H bonds of the aromatic rings, and the C=C and C-S bonds of the benzothiophene core.
Anticipated Key Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct bands in this region. |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene and thiophene rings. |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines. |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |
| 1250-1000 | Medium | Aromatic C-N stretch | The stretching vibration of the bond between the aromatic ring and the amino group. |
| ~750 | Strong | C-S stretch | The C-S bond of the thiophene ring will have a characteristic absorption in this region. |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and store it in a desiccator.
-
Grind a small amount of KBr to a fine powder using an agate mortar and pestle.
-
-
Pellet Formation:
-
Add a small amount of the 2-aminobenzothiophene sample (approximately 1-2% by weight) to the ground KBr.
-
Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI)
In EI-MS, the sample is bombarded with high-energy electrons, which causes ionization and fragmentation of the molecule.
Anticipated Key Fragments:
| m/z | Ion | Rationale |
| 149 | [M]⁺ | The molecular ion, corresponding to the molecular weight of 2-aminobenzothiophene. |
| 122 | [M - HCN]⁺ | A common fragmentation pathway for aromatic amines is the loss of a neutral molecule of hydrogen cyanide. |
| 105 | [M - CS]⁺ | Loss of a carbon monosulfide radical from the thiophene ring. |
| 89 | [C₇H₅]⁺ | A fragment corresponding to the benzothiophene ring after loss of the amino group. |
Expert Insights: The presence of a prominent molecular ion peak is expected for an aromatic compound like 2-aminobenzothiophene. The fragmentation pattern will provide valuable information for confirming the structure.
Experimental Protocol for Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems.
Predicted UV-Vis Absorption
The UV-Vis spectrum of 2-aminobenzothiophene is expected to show absorption bands corresponding to π → π* transitions within the aromatic system.
Anticipated Absorption Maxima (λmax):
-
~230-250 nm: This absorption is likely due to the electronic transitions within the benzene ring.
-
~280-320 nm: This longer wavelength absorption is characteristic of the extended conjugation of the benzothiophene system, with the amino group acting as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted benzothiophene.
Solvent Effects: The position of the λmax can be influenced by the polarity of the solvent. In more polar solvents, a slight shift in the absorption maxima may be observed due to interactions between the solvent and the chromophore.
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 2-aminobenzothiophene in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading in the range of 0.2 to 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Record the absorption spectrum over a range of approximately 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
-
Conclusion
While direct experimental spectroscopic data for 2-aminobenzothiophene remains to be widely published, this guide provides a robust, predictive framework for its characterization. By understanding the expected spectroscopic features and employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can confidently identify and characterize this important heterocyclic compound and its derivatives. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development involving the 2-aminobenzothiophene scaffold.
References
- Note: As direct spectral data for 2-aminobenzothiophene was not found in the provided search results, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles.
-
Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.
Navigating the Solubility Landscape of Benzo[b]thiophen-2-amine: A Technical Guide for Researchers
Introduction: The Significance of Benzo[b]thiophen-2-amine in Modern Drug Discovery
Benzo[b]thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their structural similarities to active biological compounds.[1] This versatile heterocyclic core is integral to the development of a wide array of therapeutic agents, demonstrating anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties, among others.[1][2] this compound, in particular, serves as a critical starting material and key intermediate in the synthesis of novel, bioactive molecules. Its strategic importance in the synthesis of pharmaceuticals targeting neurological disorders and in the creation of advanced organic materials for optoelectronics underscores the necessity of a thorough understanding of its physicochemical properties.[3]
A fundamental yet often challenging aspect of working with this compound is its solubility in organic solvents. This parameter is not merely a physical constant but a critical determinant of reaction kinetics, purification efficiency, and ultimately, the feasibility of synthetic routes. Poor solubility can lead to significant hurdles in process development, impacting yield, purity, and scalability. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, offering both a theoretical framework and practical, field-proven methodologies for its determination and optimization.
Deconstructing Solubility: The Interplay of Molecular Forces
The solubility of a solid in a liquid is governed by the energetic balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a molecule possessing both aromatic and amine functionalities, its interaction with a solvent is a nuanced interplay of several forces:
-
Van der Waals Forces: The planar, aromatic benzothiophene core contributes significantly to dispersion forces, favoring interactions with non-polar, aromatic solvents.
-
Dipole-Dipole Interactions: The presence of the nitrogen and sulfur heteroatoms, along with the amino group, introduces polarity to the molecule, enabling dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The primary amine group (-NH2) is capable of acting as both a hydrogen bond donor and acceptor. This is a powerful directional force that can significantly enhance solubility in protic solvents like alcohols.
The principle of "like dissolves like" serves as a useful initial guide. Aromatic amines, such as this compound, are generally more soluble in aromatic solvents due to favorable π-π stacking interactions.[4] However, the presence of the hydrogen-bonding amino group complicates simple predictions.
Predicting Solubility: A Qualitative Framework
In the absence of extensive empirical data for this compound, a qualitative assessment based on solvent properties can guide initial solvent screening.
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar Aromatic (e.g., Toluene, Benzene) | Moderate to Good | Favorable π-π stacking and dispersion forces with the benzothiophene core. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, DMSO) | Moderate | Dipole-dipole interactions are the primary driving force. The lack of hydrogen bond donation from the solvent may limit very high solubility. Some substituted benzothiophenes have shown poor solubility in DMSO.[5] |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to Good | Hydrogen bonding capability of the solvent with the amine group is a strong solubilizing factor. |
| Non-Polar Aliphatic (e.g., Hexane, Heptane) | Poor | Lack of significant favorable intermolecular interactions to overcome the solute-solute forces within the crystal lattice. |
It is crucial to recognize that derivatives of benzo[b]thiophene can exhibit significantly different solubility profiles. For instance, the introduction of bulky, non-polar substituents at the 2-position can lead to poor solubility even in common organic solvents like DMSO.[5]
Diagram: Molecular Interactions Governing Solubility
Caption: Intermolecular forces between this compound and various solvent classes.
Experimental Determination of Solubility: A Validated Protocol
The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6] This method ensures that a true equilibrium is reached between the solid compound and the solvent.
Protocol: Isothermal Shake-Flask Solubility Determination
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.[7]
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask method for determining solubility.
Analytical Quantification: Best Practices
Accurate quantification of the dissolved solute is paramount. While several techniques can be employed, HPLC-UV is highly recommended for its specificity, which minimizes interference from solvent impurities or potential degradation products.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is typically used. The mobile phase composition should be optimized to achieve good peak shape and retention time.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound to ensure maximum sensitivity.
-
Calibration: A multi-point calibration curve using standards of known concentrations must be generated to ensure the accuracy of the quantification.
Conclusion: A Data-Driven Approach to Synthesis and Development
While specific, publicly available quantitative solubility data for this compound remains elusive, a systematic and informed approach can empower researchers to navigate its solubility landscape effectively. By understanding the underlying principles of intermolecular forces, employing a qualitative predictive framework, and adhering to rigorous experimental protocols for solubility determination, scientists and drug development professionals can make data-driven decisions. This will ultimately lead to the optimization of synthetic pathways, the development of robust purification methods, and the successful advancement of novel therapeutics and materials based on this important heterocyclic scaffold.
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Biological activities of Benzo[b]thiophen-2-amine scaffold
An In-Depth Technical Guide to the Biological Activities of the Benzo[b]thiophen-2-amine Scaffold
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of this compound and its derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
The Benzo[b]thiophene Scaffold: A Foundation for Drug Discovery
Chemical Structure and Properties
Benzo[b]thiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of the sulfur heteroatom and the fused aromatic system imparts distinct physicochemical properties, including lipophilicity and the ability to engage in various non-covalent interactions with biological targets. The 2-amino substitution provides a critical anchor point for further chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Significance in Medicinal Chemistry
The structural rigidity and planar nature of the benzo[b]thiophene core make it an excellent scaffold for designing molecules that can fit into the active sites of enzymes and receptors. Marketed drugs such as Raloxifene (an estrogen receptor modulator), Zileuton (a leukotriene synthesis inhibitor), and Sertaconazole (an antifungal agent) feature this core structure, highlighting its clinical and commercial relevance[1][2]. The this compound moiety, in particular, serves as a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological profiles[3][4][5].
General Synthetic Strategies
A common and effective method for the synthesis of 2-aminobenzo[b]thiophene derivatives is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. This approach is highly valued for its operational simplicity and the ability to introduce a variety of substituents, facilitating the creation of diverse chemical libraries for biological screening.
Below is a generalized workflow for the synthesis of substituted 2-aminobenzo[b]thiophenes.
Figure 1: Generalized workflow for the Gewald synthesis of 2-aminotetrahydrobenzo[b]thiophenes.
Anticancer Activities
The benzo[b]thiophene scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have demonstrated efficacy against various cancer cell lines through multiple mechanisms of action.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain benzo[b]thiophene derivatives act as potent antimitotic agents by inhibiting tubulin polymerization. These compounds bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Notably, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes have shown subnanomolar inhibitory concentrations against cancer cell growth[6].
-
Kinase Inhibition: The scaffold has been successfully employed to develop inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of 6H-benzo[b]indeno[1,2-d]thiophen-6-one have been identified as potent inhibitors of DYRK1A, CLK1, and CLK4 kinases, which are implicated in glioblastoma[7].
-
Apoptosis Induction: Many benzo[b]thiophene-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis). This can be triggered through intrinsic pathways (e.g., mitochondrial disruption) or extrinsic pathways (e.g., death receptor signaling). Organoruthenium complexes of benzo[b]thiophene functionalized thiosemicarbazones have shown significant cytotoxicity against ovarian cancer cell lines, proving more potent than some commercial anticancer agents[8].
Figure 2: Pathway showing tubulin polymerization inhibition by benzo[b]thiophene derivatives leading to apoptosis.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticancer activity of this scaffold. For antimitotic agents, a 3,4,5-trimethoxybenzoyl group at the 3-position is often crucial for high potency. Additionally, substitution on the benzene ring of the benzo[b]thiophene core, such as a methyl group at the 6-position, can significantly enhance cytotoxicity[6]. For kinase inhibitors, the specific substitution pattern on the tetracyclic system dictates the potency and selectivity against different kinases[7].
Tabulated Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative benzo[b]thiophene derivatives against various cancer cell lines.
| Compound ID | Structure (Key Features) | Cell Line | IC50 (nM) | Reference |
| 6d | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl) | FM3A (Murine Mammary) | 0.09 | [6] |
| L1210 (Murine Leukemia) | 0.76 | [6] | ||
| CEM (Human T-lymphoblastoid) | 0.52 | [6] | ||
| K2 | Ruthenium(II) complex of a thiosemicarbazone derivative | OVCAR-3 (Ovarian) | More potent than Oxalpin | [8] |
| A2780 (Ovarian) | More potent than Carbodex | [8] | ||
| 4k | 5-hydroxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A (Kinase Assay) | 35 | [7] |
| CLK1 (Kinase Assay) | 20 | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cells.
-
Cell Culture: Plate cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Antimicrobial Activities
Benzo[b]thiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi[4][9].
Spectrum of Activity
-
Antibacterial: These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria[1][10][11]. The correct placement of substituents, particularly at the 3-position of the scaffold, is key to achieving desired antibacterial efficacy[12]. Some derivatives have also shown potent activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis[13].
-
Antifungal: Significant antifungal activity has been reported against pathogens like Candida albicans and Aspergillus niger[1][10][14]. Benzo[b]thienylallylamine derivatives, analogues of the commercial drug Terbinafine, have demonstrated potent antimycotic effects[15].
Proposed Mechanisms of Action
While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:
-
Enzyme Inhibition: Targeting essential bacterial or fungal enzymes.
-
Membrane Disruption: Interfering with the integrity of the microbial cell membrane.
-
Efflux Pump Inhibition: Some C2-arylated benzo[b]thiophenes have been shown to inhibit the NorA efflux pump in S. aureus, which is responsible for resistance to several antibiotics[12].
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, halogen substitutions (e.g., chloro, fluoro) at various positions on the benzo[b]thiophene ring often enhance potency[12]. For instance, a 3-chloro-7-benzo[b]thienyl derivative was identified as a highly potent allylamine antimycotic[15]. The presence of amide, ether, and nitrile functionalities can also improve antimicrobial effects[12]. Against Gram-negative bacteria, the efficacy of some derivatives was markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin B[14].
Tabulated Antimicrobial Data
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Key Finding | Reference |
| 3-Halobenzo[b]thiophenes | B. cereus, C. albicans | MIC = 128 µg/mL | Alcohol moiety at C2 enhances activity. | [12] |
| Aminobenzothiophenes | M. smegmatis | MIC = 0.78 µg/mL | Potent antitubercular potential. | [13] |
| Benzo[b]thienylallylamines | C. albicans | - | 3-Chloro-7-substituted derivative is highly potent. | [15] |
| Various Derivatives | E. coli | MIC = 8–64 µg/mL | Activity enhanced with Polymyxin B. | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 25923) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth.
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activities
Derivatives of the benzo[b]thiophene scaffold have demonstrated significant anti-inflammatory properties, often comparable to or exceeding those of known non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam[4][16][17].
Targeting Inflammatory Pathways
The anti-inflammatory effects of these compounds are mediated through the modulation of key inflammatory pathways:
-
NRF2 Activation: Some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives act as activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By disrupting the Keap1-NRF2 interaction, these compounds promote NRF2 translocation to the nucleus, leading to the downregulation of pro-inflammatory mediators[18][19].
-
Inhibition of Pro-inflammatory Mediators: These compounds have been shown to reverse elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators like prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated cells[18][19].
Figure 3: Dual anti-inflammatory mechanism involving NRF2 activation and NF-κB inhibition.
Neuroprotective and CNS Activities
The benzo[b]thiophene scaffold is also being explored for its potential in treating central nervous system (CNS) disorders, including neurodegenerative diseases and epilepsy[20][21].
Mechanisms of Action
-
Monoamine Oxidase (MAO) Inhibition: Benzo[b]thiophen-3-ol derivatives have been identified as effective inhibitors of human monoamine oxidases (MAO-A and MAO-B)[20][22]. MAO inhibitors are used to treat depression and Parkinson's disease by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.
-
Modulation of Amyloid-β Aggregation: N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease. Depending on their substitution pattern, these compounds can either inhibit or accelerate fibrillogenesis, making them valuable tools for studying Alzheimer's pathology[23][24].
-
Anticonvulsant Activity: Certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent antiseizure properties in preclinical models like the maximal electroshock (MES) and 6 Hz seizure tests. Their mechanism is believed to involve interaction with voltage-sensitive sodium channels[21].
Conclusion and Future Perspectives
The this compound scaffold and its related structures represent a highly versatile and pharmacologically significant class of compounds. The extensive research highlighted in this guide demonstrates their potent activities across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The ease of synthesis and the potential for diverse functionalization allow for fine-tuning of biological activity and drug-like properties.
Future research should focus on elucidating the precise molecular targets for many of these derivatives, optimizing their pharmacokinetic and safety profiles, and advancing the most promising candidates into further preclinical and clinical development. The continued exploration of the chemical space around this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
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An In-Depth Technical Guide to the Discovery and History of Benzo[b]thiophen-2-amine
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and significance of Benzo[b]thiophen-2-amine. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its 2-amino derivative serves as a critical building block for numerous pharmacologically active compounds. This document traces the historical development of benzo[b]thiophene chemistry, from early synthetic endeavors to the elucidation of modern, efficient protocols. A detailed examination of various synthetic routes is presented, complete with a comparative analysis to guide researchers in their experimental design. Furthermore, this guide includes a validated experimental protocol for the synthesis of a related derivative, physicochemical and spectroscopic characterization data, and a discussion of the molecule's pivotal role in the development of blockbuster drugs such as Raloxifene. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important heterocyclic amine.
Introduction: The Benzo[b]thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The benzo[b]thiophene ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of a vast array of benzo[b]thiophene-containing compounds with a wide spectrum of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic properties.[2][3]
The significance of this scaffold is underscored by its presence in several clinically successful drugs. Notable examples include Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer; Zileuton, an inhibitor of 5-lipoxygenase for the management of asthma; and Sertaconazole, an antifungal medication.[4][5] The journey to these complex therapeutic agents began with the fundamental exploration of the synthesis and functionalization of the benzo[b]thiophene core.
The Dawn of Benzo[b]thiophene Chemistry: Early Syntheses and Discoveries
The history of benzo[b]thiophene, also known historically as thianaphthene, dates back to the late 19th and early 20th centuries, with its initial discovery as a component of lignite tar.[6] Early synthetic efforts were focused on constructing the fused ring system itself. One of the classical and most enduring methods for the synthesis of the thiophene ring is the Hinsberg Synthesis (also known as the Hinsberg condensation), first reported in 1910.[7][8] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[7][8] While not a direct route to aminothiophenes, the Hinsberg synthesis was a foundational step in establishing the chemistry of the thiophene and, by extension, the benzo[b]thiophene ring system.
The Quest for Aminated Analogues: Discovery of this compound
Synthetic Evolution: From Classical Methods to Modern Innovations
The synthesis of 2-aminobenzo[b]thiophenes has evolved considerably from the early multi-step procedures. Modern methods prioritize efficiency, atom economy, and the ability to introduce a diverse range of substituents.
The Gewald Aminothiophene Synthesis: A Foundational Approach
The Gewald reaction , first reported by Karl Gewald in 1961, is a powerful and versatile one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[7][9][10] The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7]
Causality in the Gewald Reaction : The choice of a base is critical. A secondary amine, such as morpholine or diethylamine, is often used not only as a base but also as a catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound. The subsequent steps involve the addition of sulfur to the enolate intermediate, followed by cyclization and aromatization to yield the 2-aminothiophene product.[1]
While the Gewald reaction is most commonly applied to the synthesis of tetrahydrobenzo[b]thiophenes (starting from cyclohexanone derivatives), its principles have been adapted for the synthesis of various 2-aminothiophene systems.
Modern Synthetic Strategies
More recent innovations have focused on developing more direct and versatile routes to 2-aminobenzo[b]thiophenes.
-
From 2-Halobenzonitriles: A highly efficient method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine.[10] This approach is amenable to microwave-assisted synthesis, significantly reducing reaction times.
-
From 2-Nitrobenzo[b]thiophenes: The reduction of a nitro group at the 2-position of the benzo[b]thiophene ring is a straightforward method for the preparation of the corresponding amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
-
Willgerodt-Kindler Conditions: A one-pot synthesis of substituted 2-aminobenzo[b]thiophenes has been developed using the reaction of 1-(2-chloro-5-nitrophenyl)ethanone with various primary and secondary amines under Willgerodt-Kindler conditions. This method proceeds under surprisingly mild conditions and allows for the introduction of diverse substituents on the amino group.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Classical (Stacy) | Thiosalicylic acid | Multi-step | Historical significance, good overall yield | Lengthy, multiple steps |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | Base (e.g., morpholine) | One-pot, high atom economy, versatile | Primarily for tetrahydro derivatives |
| From 2-Halobenzonitriles | 2-Halobenzonitrile, Methyl thioglycolate | Triethylamine | Efficient, amenable to microwave synthesis | Requires substituted starting materials |
| From 2-Nitrobenzo[b]thiophenes | 2-Nitrobenzo[b]thiophene | Reducing agent (e.g., SnCl₂) | Straightforward reduction | Requires synthesis of the nitro precursor |
| Willgerodt-Kindler | 1-(2-chloro-5-nitrophenyl)ethanone, Amine, Sulfur | Base | One-pot, mild conditions, diverse products | Requires specific substituted starting material |
Physicochemical and Spectroscopic Characterization
The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Expected Characteristics for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the C3-H. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The C2 carbon bearing the amino group would appear at a characteristic downfield shift. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. C=C stretching vibrations for the aromatic rings around 1450-1600 cm⁻¹. C-S stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (149.21 g/mol for the parent). Characteristic fragmentation patterns. |
Note: The exact chemical shifts and peak positions will vary depending on the solvent and the specific substitution pattern of the molecule.
Historical and Modern Significance in Drug Discovery
The true value of this compound and its derivatives lies in their application as intermediates in the synthesis of high-value pharmaceutical agents.
Case Study: Raloxifene and the Rise of SERMs
A prime example of the importance of the benzo[b]thiophene scaffold is the drug Raloxifene .[10] Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic effects on bone and anti-estrogenic effects on the breast and uterus.[10] Its synthesis relies on a substituted 2-aryl-benzo[b]thiophene core, highlighting the critical role of this heterocyclic system in achieving the desired pharmacological profile. The development of Raloxifene and other SERMs revolutionized the treatment of osteoporosis and the prevention of breast cancer in postmenopausal women.
Detailed Experimental Protocol: A Validated Synthesis of a 2-Aminotetrahydrobenzo[b]thiophene via the Gewald Reaction
This protocol details the synthesis of a substituted 2-aminotetrahydrobenzo[b]thiophene, which is a common application of the Gewald reaction and serves as a representative example of the synthesis of 2-aminothiophene derivatives.
Reaction: Synthesis of 2-Amino-4-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
4-Phenylcyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Methanol
-
Diethylamine
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in methanol (10 mL).
-
Addition of Base: With stirring, add diethylamine (2 mL) dropwise to the reaction mixture at 50-60 °C over a period of 10 minutes.
-
Reaction: Heat the reaction mixture to reflux for 1 hour.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol several times and then recrystallize from ethanol to obtain the pure product.
Causality and Self-Validation:
-
Diethylamine: Acts as a basic catalyst to promote the initial Knoevenagel condensation between 4-phenylcyclohexanone and malononitrile.
-
Methanol: Serves as a suitable solvent for the reactants.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Precipitation and Recrystallization: The product is typically a solid that is sparingly soluble in the reaction mixture upon cooling, allowing for easy isolation. Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and byproducts. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Visualizations
Chemical Structure of this compound
Caption: General structure of this compound.
Gewald Reaction Mechanism
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Synthetic Workflow Diagram
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The Ascendance of Benzo[b]thiophen-2-amine: A Versatile Scaffold in Modern Medicinal Chemistry
Abstract
The benzo[b]thiophene scaffold represents a cornerstone in heterocyclic chemistry, consistently yielding compounds of significant therapeutic value. Among its derivatives, Benzo[b]thiophen-2-amine has emerged as a particularly privileged starting material, unlocking access to a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning role of this compound in medicinal chemistry. We will dissect its applications across various therapeutic areas, including oncology, infectious diseases, and neurology, with a focus on structure-activity relationships and mechanistic insights. Detailed experimental protocols and visual workflows are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Benzo[b]thiophene Core
Benzo[b]thiophene, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in numerous approved drugs and clinical candidates.[1][2][3][4][5][6] Its rigid, planar structure and the presence of a sulfur atom contribute to favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and potent interactions with biological targets.[5][7] The versatility of the benzo[b]thiophene ring system allows for functionalization at various positions, enabling the fine-tuning of a compound's biological activity.[5]
The introduction of an amino group at the 2-position of the benzo[b]thiophene core dramatically expands its synthetic utility and biological relevance.[8] This primary amine serves as a crucial handle for a multitude of chemical transformations, paving the way for the synthesis of diverse libraries of compounds. Consequently, this compound derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
Synthetic Strategies for Accessing the this compound Scaffold
The efficient synthesis of the this compound core is paramount for its exploration in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
One of the most common and versatile methods is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. While the classical Gewald reaction yields 2-aminothiophenes, modifications and adaptations have been developed to synthesize 2-aminobenzo[b]thiophenes.[9]
A prevalent approach to synthesizing substituted Benzo[b]thiophen-2-amines involves the cyclization of ortho-halo-substituted aromatic precursors. For instance, the reaction of an ortho-halobenzonitrile with a thioglycolate derivative can lead to the formation of the benzo[b]thiophene ring system, followed by functional group manipulations to introduce the 2-amino group.[10][11]
Transition metal-catalyzed reactions have also emerged as powerful tools for the construction of the benzo[b]thiophene scaffold.[1][2][12] Palladium-catalyzed cross-coupling reactions, for example, can be employed to form key carbon-sulfur bonds, leading to the desired heterocyclic system under mild reaction conditions.[12]
Workflow for a General Synthesis of a this compound Derivative
Caption: A generalized synthetic workflow for a this compound derivative.
This compound in Oncology
The benzo[b]thiophene scaffold is a recurring motif in the design of novel anticancer agents.[1][13][14][15][16] Derivatives of this compound have shown significant promise as inhibitors of various cancer-related targets, including protein kinases and tubulin.[14][17]
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. This compound derivatives have been successfully developed as potent inhibitors of several kinases. For example, compounds featuring a 5-hydroxybenzothiophene hydrazide scaffold have emerged as multi-target kinase inhibitors, displaying low IC50 values against kinases such as Clk4, DRAK1, and haspin.[14] One notable compound, 16b, demonstrated significant anti-cancer effects against glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[14]
The structure-activity relationship (SAR) studies of these kinase inhibitors have revealed that the substitution pattern on both the benzo[b]thiophene ring and the appended moieties is critical for potency and selectivity.[18][19][20]
Tubulin Polymerization Inhibitors
The microtubule network is a vital component of the cytoskeleton and a validated target for anticancer drugs.[13] this compound derivatives have been designed as potent inhibitors of tubulin polymerization, exhibiting cytotoxic activities against a range of human cancer cell lines.[21][22] These compounds often mimic the binding of natural products like combretastatin A-4 to the colchicine binding site on tubulin.[13] For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has been shown to inhibit cancer cell growth at subnanomolar concentrations.[21][22]
Signaling Pathway Targeted by a this compound Kinase Inhibitor
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Antimicrobial Applications of this compound Derivatives
The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][9][23][24][25][26][27]
The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the benzo[b]thiophene core.[9] For example, 2-aminobenzothiophene derivatives have been identified as potent inhibitors of Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis.[28] Specifically, 5-aminobenzothiophene and 6-aminobenzothiophene have shown promising activity with low cytotoxicity.[28]
Furthermore, benzo[b]thiophene acylhydrazone derivatives have been synthesized and screened against multidrug-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low microgram per milliliter range.[24]
Role in Combating Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Thiophene-based compounds have emerged as promising therapeutic agents due to their ability to cross the blood-brain barrier and interact with key pathological targets.[7][29][30]
Benzo[b]thiophene derivatives have been investigated for their potential to modulate processes implicated in neurodegeneration, including protein aggregation, oxidative stress, and neuroinflammation.[7][29][31] For instance, certain derivatives have been designed as cholinesterase inhibitors, aiming to increase the levels of acetylcholine in the brain, a neurotransmitter depleted in Alzheimer's disease.[32] Others have shown potential as amyloid-binding diagnostic agents.[33]
Experimental Protocols
General Procedure for the Synthesis of a this compound Derivative
Objective: To provide a representative, step-by-step protocol for the synthesis of a substituted this compound derivative via a multi-step sequence.
Materials:
-
Substituted 2-chlorobenzonitrile
-
Methyl thioglycolate
-
Sodium methoxide
-
Methanol
-
Hydrazine hydrate
-
Ethanol
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium azide
-
Tert-butanol
-
Dioxane
-
Water
Procedure:
-
Synthesis of the Benzo[b]thiophene Ester Intermediate:
-
To a solution of substituted 2-chlorobenzonitrile (1.0 eq) in methanol, add methyl thioglycolate (1.1 eq) and sodium methoxide (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the corresponding methyl 3-aminobenzo[b]thiophene-2-carboxylate.
-
-
Synthesis of the Carboxylic Acid Hydrazide:
-
Suspend the benzo[b]thiophene ester (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain the benzo[b]thiophene-2-carbohydrazide.
-
-
Curtius Rearrangement to Yield this compound:
-
Dissolve the carbohydrazide (1.0 eq) in a mixture of dioxane and 10% hydrochloric acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at 0-5 °C.
-
To this cold solution, add a solution of sodium azide (1.2 eq) in water dropwise.
-
Stir for an additional 1 hour at 0-5 °C.
-
Add tert-butanol to the reaction mixture and heat to reflux for 2-3 hours.
-
Cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
-
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a this compound derivative against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the kinase assay buffer to achieve a range of desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase assay buffer, the specific substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and the purified protein kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Briefly, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound has unequivocally established itself as a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators of various biological targets. The remarkable breadth of pharmacological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscores the immense therapeutic potential of this core structure.
Future research in this area will likely focus on several key aspects. The development of more efficient and stereoselective synthetic methodologies will continue to be a priority, enabling access to novel and more complex derivatives. A deeper understanding of the structure-activity relationships through computational modeling and experimental validation will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.[18][19] Furthermore, the exploration of this compound derivatives for novel therapeutic applications, including the treatment of rare and neglected diseases, holds significant promise. The continued investigation of this privileged scaffold is poised to deliver the next wave of innovative therapeutics to address unmet medical needs.
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The Therapeutic Promise of the Benzo[b]thiophene Scaffold: A Guide for Drug Discovery
Abstract
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential stemming from this versatile scaffold, with a particular focus on derivatives of Benzo[b]thiophen-2-amine. We will delve into the synthetic strategies, key molecular targets, and preclinical evidence supporting the development of novel therapeutics for a range of challenging diseases, including neurodegenerative disorders, epilepsy, cancer, and inflammatory conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of benzo[b]thiophene derivatives in their research and development pipelines.
Introduction: The Enduring Relevance of the Benzo[b]thiophene Moiety
The fusion of a benzene ring with a thiophene ring creates the benzo[b]thiophene system, a scaffold that offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capabilities. This structural motif is present in several clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, underscoring its therapeutic relevance.[1] The versatility of the benzo[b]thiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity for a wide array of biological targets.[1][2]
Derivatives of this compound, in particular, serve as crucial intermediates and foundational structures for a multitude of pharmacologically active compounds.[3] The amino group at the 2-position provides a convenient handle for further chemical elaboration, leading to the synthesis of diverse libraries of compounds with potential therapeutic applications in areas such as neurodegenerative diseases and agrochemical development.[3]
Neurodegenerative Disorders: A Key Therapeutic Frontier
Modulating Amyloid-Beta Aggregation in Alzheimer's Disease
A significant body of research has focused on the development of benzo[b]thiophene derivatives as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.[4][5][6]
Mechanism of Action: Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have demonstrated the ability to either inhibit or promote Aβ42 fibrillogenesis, depending on the substitution pattern on the phenyl ring.[4][6] For instance, compounds bearing a methoxyphenol moiety have been shown to inhibit Aβ42 aggregation in a concentration-dependent manner.[6] Conversely, derivatives with a 4-methoxyphenyl group can accelerate fibril formation.[4][6] This dual activity makes these compounds valuable as pharmacological tools to dissect the complex mechanisms of Aβ42 aggregation.[4]
Molecular docking studies suggest that the orientation of the benzo[b]thiophene ring within the Aβ42 peptide assembly is a critical determinant of its modulatory effect.[4][5][6]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This protocol outlines a standard method for assessing the kinetics of Aβ42 aggregation in the presence of test compounds.
-
Preparation of Aβ42 Peptide:
-
Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure monomerization.
-
Remove the solvent under a stream of nitrogen gas and store the peptide film at -20°C.
-
Prior to use, resuspend the peptide in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well black plate, add the Aβ42 peptide solution.
-
Add the benzo[b]thiophene test compounds at various concentrations (e.g., 1, 5, 25 µM).[5]
-
Include a vehicle control (Aβ42 with DMSO) and a blank (buffer only).
-
Add Thioflavin T (ThT) solution to each well to a final concentration of 10 µM. ThT is a fluorescent dye that binds to amyloid fibrils.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals over 24 hours at 37°C using a plate reader with excitation at ~440 nm and emission at ~490 nm.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation kinetic curves.
-
The percentage of inhibition or promotion of aggregation can be calculated by comparing the fluorescence of the test compound wells to the vehicle control at the plateau phase.
-
Cholinesterase Inhibition
Another therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Benzo[b]thiophene-chalcone derivatives have emerged as promising AChE inhibitors.[7]
Synthesis and Evaluation: These compounds can be synthesized through the Friedel-Crafts acylation of preformed benzothiophenes with appropriate acyl chlorides.[7] Subsequent screening for AChE inhibitory activity has identified analogues with IC50 values in the micromolar range, comparable to the FDA-approved drug donepezil.[7]
Central Nervous System Disorders: Beyond Neurodegeneration
Anticonvulsant and Antinociceptive Properties
Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have shown significant potential as both antiseizure and analgesic agents.[8]
Lead Compound and Mechanism: A lead compound from this series demonstrated efficacy in the maximal electroshock (MES) and 6 Hz seizure models in mice, with ED50 values of 27.4 mg/kg and 30.8 mg/kg, respectively.[8] This compound also exhibited analgesic effects in the formalin test and in a model of oxaliplatin-induced neuropathic pain.[8] Binding assays suggest that the likely mechanism of action involves interaction with the neuronal voltage-sensitive sodium channel (site 2).[8]
Favorable Drug-like Properties: Importantly, this lead compound showed a good safety profile, with no observed hepatocytotoxicity or neurocytotoxicity at high concentrations and a lack of mutagenicity.[8]
Psychedelic-like Activity of (2-Aminopropyl)benzo[β]thiophenes (APBTs)
A fascinating and relatively new area of investigation involves (2-aminopropyl)benzo[β]thiophene (APBT) isomers, which are sulfur-based analogues of psychoactive substances.[9]
Pharmacological Profile: In vitro studies have shown that APBTs are potent inhibitors of monoamine reuptake and can induce transporter-mediated substrate release.[9] Despite this, they do not produce the stimulant effects typically associated with monoamine releasers. Instead, certain isomers act as full agonists at 5-HT2 receptor subtypes and induce the head-twitch response in mice, a behavioral proxy for psychedelic-like activity.[9]
Therapeutic Implications: This unique pharmacological profile, characterized by psychedelic-like effects without significant psychomotor stimulation, suggests that APBTs could be explored as potential candidates for drug-assisted psychotherapy.[9]
Oncology: Targeting Cancer Cell Proliferation
Hydroxyl-containing benzo[b]thiophene analogs have demonstrated promising antiproliferative activity against various cancer cell lines.[10]
Mechanism of Action: Compounds such as 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone have been shown to induce sub-G1 cell cycle arrest and apoptotic cell death in laryngeal carcinoma cells.[10]
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a method for assessing the cytotoxicity of benzo[b]thiophene analogs against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., HEp-2, MCF7, AGS) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzo[b]thiophene analogs for 48 hours.[10]
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
Anti-inflammatory and Analgesic Applications
The benzo[b]thiophene scaffold is also a key feature in the design of novel anti-inflammatory and analgesic agents.[11]
Zileuton Analogues: Researchers have synthesized 2-substituted benzo[b]thiophenes as analogues of Zileuton, a drug used to treat asthma.[11] Certain derivatives, such as 4-(5-nitrobenzo[b]thiophene-2-yl)semicarbazide and the corresponding phenylthiosemicarbazide, have shown potent anti-inflammatory and antinociceptive activity in preclinical models.[11]
Synthetic Strategies: A Generalized Overview
The synthesis of therapeutically relevant benzo[b]thiophene derivatives often begins with commercially available starting materials, such as benzo[b]thiophene-2-carboxaldehyde or 3-chlorobenzo[b]thiophene-2-carboxyl chloride.[8][12] A variety of synthetic transformations can then be employed to introduce diverse functional groups and build molecular complexity.
Workflow for Derivative Synthesis
Caption: Generalized synthetic workflow for benzo[b]thiophene derivatives.
Future Directions and Conclusion
The benzo[b]thiophene scaffold continues to be a rich source of novel therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the immense potential for further drug discovery and development.[1][2][13] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Safety Studies: To translate promising in vitro results into preclinical and, ultimately, clinical success.
References
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- Zarghi, A., et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Accessed January 9, 2026. [Link]
- Kumar, A., et al. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PMC - NIH. Accessed January 9, 2026. [Link]
- Various Authors. Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Accessed January 9, 2026. [Link]
- Kumar, A., et al. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.
- Dhanya, T. M., et al. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. Accessed January 9, 2026. [Link]
- Dhanya, T. M., et al. A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives.
- Kumar, A., et al. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. PubMed. Accessed January 9, 2026. [Link]
- Chapman, N. B., et al. Biologically active benzo [b]thiophene derivatives. II. PubMed. Accessed January 9, 2026. [Link]
- Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry.
- Isloor, A. M., et al. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. Accessed January 9, 2026. [Link]
- Ismail, M. M., et al. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. Accessed January 9, 2026. [Link]
- Gatch, M. B., et al. (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. PubMed Central. Accessed January 9, 2026. [Link]
- Greiner, H., et al. Benzofuran- and benzo[b]thiophene-2-carboxylic acid amide derivatives and use thereof as histamine 3 receptor modulators.
- A, S., et al. Functionalized Sulfur-Containing Heterocyclic Analogs Induce Sub-G1 Arrest and Apoptotic Cell Death of Laryngeal Carcinoma In Vitro.
- Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. Accessed January 9, 2026. [Link]
- Fakhr, I. M. I., et al. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. PubMed. Accessed January 9, 2026. [Link]
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The Therapeutic Potential of Benzo[b]thiophen-2-amine Derivatives: A Technical Guide for Drug Discovery
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and structural properties, including the electron-rich sulfur atom and planar nature, facilitate interactions with various biological targets like enzymes and receptors. This enhances the binding affinity and can improve the pharmacokinetic profile of molecules, making it an attractive framework for the development of novel therapeutics.[1][2][3] Benzo[b]thiophene derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][3] This technical guide provides an in-depth overview of the reported bioactivities of Benzo[b]thiophen-2-amine derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental protocols to aid researchers and drug development professionals in this promising field.
Anticancer Activity: Targeting Microtubule Dynamics
A significant area of research for benzo[b]thiophene derivatives has been in the development of novel anticancer agents.[2][3] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[4][5][6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4] This binding prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle and arresting the cell cycle in the G2/M phase.[5][8] This mechanism is a clinically validated strategy for cancer therapy, with drugs like vinca alkaloids and colchicine itself acting as microtubule-destabilizing agents.
For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has been identified as a highly potent derivative that inhibits cancer cell growth at subnanomolar concentrations and interacts strongly with tubulin at the colchicine binding site.[4]
Mechanism of anticancer action.
Structure-Activity Relationship (SAR)
The antiproliferative activity of 2- and 3-aminobenzo[b]thiophene derivatives is significantly influenced by the substitution pattern on the benzo[b]thiophene ring.
-
Position of Substituents: For 3-aminobenzo[b]thiophene derivatives, the greatest antiproliferative activity is observed when methyl or methoxy groups are located at the C-6 or C-7 position. Activity dramatically decreases when these groups are at the C-4 or C-5 position.[4]
-
Substitution at the 3-position: In the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene series, replacing a hydrogen or an amino group at the C-3 position with a methyl group leads to a marked improvement in activity.[9]
-
The 2-Amino vs. 3-Amino Isomer: Both 2-amino-3-aroyl and 3-amino-2-aroyl benzo[b]thiophenes show potent antimitotic activity. However, the 2-amino isomers have generally demonstrated higher potency in some studies.[4]
| Compound | Substituent (R) | Cancer Cell Line | IC50 (nM) | Reference |
| 6d | 6-Me | L1210 | 0.76 | [4] |
| FM3A | 0.09 | [4] | ||
| Molt/4 | 0.69 | [4] | ||
| CEM | 0.52 | [4] | ||
| 4e | 3-(4-ethoxyphenyl) | HeLa | Submicromolar | [10] |
| Jurkat | Submicromolar | [10] | ||
| 4g | 3-Me, 4-OMe | K562 | 16-23 | [9] |
| 4b | 4-OMe | K562 | 75-99 | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol describes a fluorescence-based assay to screen for compounds that inhibit tubulin polymerization.[7]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Test compounds
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye. Keep the mix on ice.[7]
-
Prepare 10x stocks of the test compounds and controls (Nocodazole, Paclitaxel, and vehicle) in General Tubulin Buffer.
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[7]
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at 37°C every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine key parameters from the curves: lag time, maximum polymerization rate (Vmax), and maximum polymer mass.
-
Calculate the IC50 value by plotting the Vmax or maximum polymer mass as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Synthesis Protocol: 2-(3,4,5-Trimethoxybenzoyl)-3-aminobenzo[b]thiophene (8a)
This protocol describes a "one-pot" cyclization reaction to synthesize a key intermediate for potent antitubulin agents.[10]
Materials:
-
2-Mercaptobenzonitrile (7a)
-
2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone
-
Anhydrous potassium carbonate
-
Dry acetone
-
Dichloromethane
-
Brine
Procedure:
-
To a solution of 2-mercaptobenzonitrile (1 mmol) in dry acetone (15 mL), add 2-bromo-1-(3,4,5-trimethoxyphenyl)-ethanone (1 mmol) and anhydrous potassium carbonate (2 mmol) with stirring.
-
Reflux the reaction mixture for 18 hours.
-
After cooling, evaporate the solvent.
-
Dissolve the residue in a mixture of dichloromethane (15 mL) and water (5 mL).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a residue.
-
Purify the crude residue by flash column chromatography using a mixture of ethyl acetate and petroleum ether (3:7 v/v) as the eluent to yield the final product as a yellow solid.[10]
Antimicrobial Activity
Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][11][12] Their structural versatility allows for the development of compounds with potent inhibitory effects.
Spectrum of Activity
Studies have shown that certain benzo[b]thiophene derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[1][11] For instance, some derivatives exhibit promising activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 25 | S. aureus | 16 | [11] |
| E. faecalis | 16 | [11] | |
| B. cereus | 16 | [11] | |
| C. albicans | 16 | [11] | |
| 26 | S. aureus | 16 | [11] |
| E. faecalis | 16 | [11] | |
| B. cereus | 16 | [11] | |
| C. albicans | 16 | [11] | |
| Derivative | Candida species | 32-64 | [1] |
| Derivative | E. coli (with PMB) | 8-64 | [1] |
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzo[b]thiophene derivatives is influenced by the nature and position of substituents.
-
Halogenation: The presence of a halogen, particularly at the 3-position of the benzo[b]thiophene ring, can enhance antimicrobial activity.[11]
-
Hydroxyl Groups: The introduction of a hydroxyl group, for example in a cyclohexanol moiety, has been shown to significantly contribute to the inhibitory activity against both bacteria and fungi.[11]
-
Aryl and Heteroaryl Amines: Di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown broad-spectrum antifungal activity, with hydroxyl groups on the aryl ring being essential for this activity.[13]
Antimicrobial evaluation workflow.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Benzo[b]thiophene derivatives have emerged as promising anti-inflammatory agents, with some acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[14][15][16] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
Mechanism of Action: Dual COX/5-LOX Inhibition
By simultaneously inhibiting both COX and 5-LOX pathways, these derivatives can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[14]
Inhibition of the arachidonic acid cascade.
Structure-Activity Relationship (SAR)
-
2,3,4-Trisubstituted Thiophenes: Certain N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide derivatives have shown high selectivity towards COX-2 inhibition.[15]
-
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophenes: These derivatives have been identified as potent and selective COX-2 inhibitors.[17]
-
3-Hydroxybenzo[b]thiophene-2-carboxylic Acids: These compounds have demonstrated promising in vitro activity as dual 5-LOX/COX inhibitors.[16]
| Compound | Target | IC50 (µM) | Reference |
| 5b | COX-2 | 5.45 | [15] |
| 5-LOX | 4.33 | [15] | |
| 4a | COX-2 | 0.31-1.40 | [17] |
| 4j | COX-2 | 0.31-1.40 | [17] |
| 4k | COX-2 | 0.31-1.40 | [17] |
| 4q | COX-2 | 0.31-1.40 | [17] |
Experimental Protocol: In Vitro COX/5-LOX Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX and 5-LOX enzymes.
Materials:
-
Purified COX-1, COX-2, and 5-LOX enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagents (specific for the assay format, e.g., colorimetric or fluorometric)
-
Test compounds
-
Known inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX)
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the enzymes and test compounds in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, test compound (or control), and assay buffer. Pre-incubate for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagents. Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity
Benzo[b]thiophene derivatives are also being investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease.[18][19][20][21][22][23][24][25] A key pathological hallmark of Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils.
Mechanism of Action: Modulation of Aβ42 Aggregation
Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to modulate the aggregation kinetics of Aβ42.[18][19][20] Depending on the substitution pattern, these compounds can either inhibit or promote Aβ fibrillogenesis. This ability to modulate Aβ aggregation makes them valuable tools for studying the disease mechanism and for developing potential therapeutic agents. Some derivatives have also demonstrated the ability to provide significant neuroprotection against Aβ42-induced cytotoxicity.[18][20]
Modulation of Aβ aggregation.
Structure-Activity Relationship (SAR)
The effect of N-phenylbenzo[b]thiophene-2-carboxamides on Aβ42 aggregation is highly dependent on the substituents on the N-phenyl ring.
-
Methoxyphenol Moiety: The presence of a methoxyphenol group leads to the inhibition of Aβ42 aggregation.[19]
-
4-Methoxyphenyl Moiety: In contrast, a 4-methoxyphenyl group promotes Aβ42 fibrillogenesis.[19]
| Compound | Substituent (R) | Effect on Aβ42 Aggregation | Reference |
| 5a | 3-OH, 4-OMe | Inhibition | [19] |
| 5b | 4-OH, 3-OMe | Inhibition | [19] |
| 5d | 4-OMe | Promotion | [19] |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation
This assay is commonly used to monitor the formation of amyloid fibrils.
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Test compounds
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ42: Prepare a stock solution of Aβ42 and pre-incubate it to form oligomers or use it directly for aggregation studies.
-
Assay Setup: In a 96-well plate, combine the Aβ42 solution, ThT, and the test compound (or vehicle control) in the assay buffer.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity (excitation ~440 nm, emission ~490 nm) at regular intervals over time.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation kinetic curves. The extent of fibril formation is proportional to the ThT fluorescence.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutics for a variety of diseases. This guide provides a solid foundation for researchers to build upon in their quest for new drug candidates based on this privileged scaffold.
References
- Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)
- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.
- Substituted 2-(3',4',5'-trimethoxybenzoyl)
- A new anti-tubulin agent containing the benzo[b]thiophene ring system. PubMed. [Link]
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. [Link]
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PubMed Central. [Link]
- 3.7. Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]
- Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.
- Benzo[b]thiophene-Based 5-Lipoxygenase Inhibitors: A Comprehensive Review of Therapeutic Advances.
- Substituted 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.
- Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed. [Link]
- Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
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- Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene deriv
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An In-depth Technical Guide to the Structural Analogs of Benzo[b]thiophen-2-amine: Synthesis, Pharmacological Activity, and Structure-Activity Relationships
Abstract
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring favorable physicochemical and pharmacokinetic properties to a wide range of biologically active molecules.[1][2] Among its derivatives, benzo[b]thiophen-2-amine stands out as a versatile starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this compound, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction: The this compound Core
The benzo[b]thiophene core, an isostere of indole, consists of a thiophene ring fused to a benzene ring. This aromatic system is a key pharmacophore found in several approved drugs, including the antipsychotic brexpiprazole and the antifungal sertaconazole. The 2-amino substitution provides a crucial handle for synthetic elaboration, allowing for the introduction of a wide array of functional groups and the fine-tuning of pharmacological activity. The resulting analogs have demonstrated a remarkable breadth of biological effects, including antimitotic, kinase inhibitory, and antimicrobial activities. This guide will explore the chemical space around this versatile scaffold, providing insights into the rational design of novel this compound derivatives.
Synthetic Strategies for this compound Analogs
The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern on both the benzene and thiophene rings.
The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] While often applied to the synthesis of simple thiophenes, it can be adapted for the construction of tetrahydrobenzo[b]thiophenes, which can be subsequently aromatized. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3]
A key advantage of the Gewald reaction is its operational simplicity and the ready availability of the starting materials.[4][5] The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[6]
Conceptual Workflow for Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Derivative:
Caption: Conceptual workflow of the Gewald reaction for synthesizing a tetrahydrobenzo[b]thiophene derivative.
Palladium-Catalyzed C-S Bond Formation
Modern cross-coupling strategies offer a direct route to substituted benzo[b]thiophenes. Palladium-catalyzed reactions, in particular, have been developed for the efficient formation of the C-S bond, leading to the thiophene ring. These methods often provide a high degree of control over the substitution pattern.
Pharmacological Activities of this compound Analogs
Structural modifications to the this compound scaffold have yielded compounds with a wide range of pharmacological activities. This section will highlight some of the most significant therapeutic areas where these analogs have shown promise.
Antimitotic Agents: Targeting Tubulin Polymerization
A significant area of research has focused on this compound derivatives as potent inhibitors of tubulin polymerization.[6][7] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[8] The 3-(3,4,5-trimethoxybenzoyl) moiety is a recurring feature in many potent analogs, mimicking the binding of colchicine to tubulin.[6]
Signaling Pathway of Tubulin Polymerization Inhibitors:
Caption: Mechanism of action for antimitotic this compound analogs.
Kinase Inhibitors: Modulators of Cellular Signaling
The benzo[b]thiophene core has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[9]
Analogs based on a thiophene carboxamide scaffold have been identified as potent inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is implicated in myeloproliferative neoplasms.[2]
The JAK-STAT Signaling Pathway:
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.[10][11][12][13]
Benzo[b]thiophene derivatives have also been explored as inhibitors of the p38 MAPK/MK2 signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.[14][15] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.
The p38/MK2 Signaling Pathway:
Caption: Overview of the p38/MK2 signaling cascade and the therapeutic target for benzo[b]thiophene-based inhibitors.[14][15][16][17]
Antimicrobial Agents
The benzo[b]thiophene scaffold has been investigated for its potential in developing new antimicrobial agents. Analogs have shown activity against various pathogens, including multidrug-resistant Staphylococcus aureus and Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis.[5]
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound core has provided valuable insights into the structural requirements for potent biological activity.
SAR of Antimitotic this compound Analogs
For antimitotic activity, the substitution pattern on both the benzo[b]thiophene core and the 3-position aroyl group is critical.
| Compound ID | Benzene Ring Substitution | 3-Position Substituent | Antiproliferative Activity (IC50, nM) vs. L1210 Cells | Reference |
| 6a | Unsubstituted | 3,4,5-trimethoxybenzoyl | >1000 | [6] |
| 6d | 6-Methyl | 3,4,5-trimethoxybenzoyl | 0.76 | [6] |
| 6e | 6-Methoxy | 3,4,5-trimethoxybenzoyl | 6.8 | [6] |
Data extracted from Romagnoli et al., 2007.[6]
Key SAR Insights for Antimitotic Activity:
-
Benzene Ring Substitution: Small electron-donating groups at the 6-position of the benzo[b]thiophene ring, such as methyl or methoxy, dramatically increase antiproliferative activity compared to the unsubstituted analog.[6] The 6-methyl substitution (compound 6d ) was found to be optimal in the studied series.[6]
-
3-Aroyl Group: The 3-(3,4,5-trimethoxybenzoyl) group is crucial for high potency, as it mimics the trimethoxyphenyl ring of colchicine, which is essential for binding to tubulin.[6]
SAR of Antimycobacterial Aminobenzothiophenes
In the context of antimycobacterial activity, the position of the amino group on the benzo[b]thiophene ring is a key determinant of potency.
| Compound ID | Amino Group Position | Antimycobacterial Activity (MIC, µg/mL) vs. M. smegmatis | Reference |
| 3ia | 5-Amino | >100 | [5] |
| 3ma | 6-Amino | 0.78 | [5] |
Data extracted from El-Sayed et al., 2022.[5]
Key SAR Insights for Antimycobacterial Activity:
-
Amino Group Position: Shifting the amino group from the 5-position to the 6-position on the benzo[b]thiophene ring resulted in a significant increase in activity against M. smegmatis.[5]
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. This section provides methodologies for the synthesis of a key intermediate and a fundamental biological assay.
Synthesis of 2-Amino-3-aroyl-benzo[b]thiophene Analogs
Protocol: General Procedure for the Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene Derivatives
This protocol is adapted from the synthesis of related compounds and provides a general framework.
-
Starting Material Preparation: Synthesize the appropriately substituted 2-mercaptobenzonitrile.
-
Reaction Setup: To a solution of the substituted 2-mercaptobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene analog.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Assay: Tubulin Polymerization Inhibition
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a common method for assessing the effect of compounds on tubulin polymerization.[7][18]
-
Reagents and Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Test compounds and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor) dissolved in DMSO.
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
-
-
Assay Procedure:
-
Prepare a tubulin reaction mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), and the fluorescent reporter dye.
-
Add the test compound or control solution to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its analogs, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogs, particularly in the realm of kinase inhibitors, through the use of structure-based drug design and the exploration of novel substitution patterns. Furthermore, the elucidation of the mechanisms of action for these compounds will be crucial for their translation into clinical candidates. The insights provided in this guide aim to facilitate these endeavors and inspire the next generation of this compound-based therapeutics.
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An In-Depth Technical Guide to Benzo[b]thiophen-2-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Benzo[b]thiophen-2-amine, a pivotal heterocyclic amine in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, detailed synthetic methodologies, and its significant role as a scaffold in the creation of novel therapeutics.
Core Compound Identification and Properties
This compound is a bicyclic heteroaromatic amine that serves as a crucial building block in organic synthesis, particularly in the field of medicinal chemistry. Its structural rigidity and potential for diverse functionalization make it an attractive starting material for the development of a wide array of biologically active molecules.
| Property | Value | Source(s) |
| CAS Number | 4521-30-6 | [1] |
| Molecular Formula | C₈H₇NS | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| Synonyms | 2-Aminobenzo[b]thiophene | [1] |
Synthesis of this compound: A Methodological Overview
The synthesis of 2-aminobenzothiophenes can be approached through several strategic pathways. While numerous methods exist for substituted analogs, the direct synthesis of the parent this compound requires careful consideration of starting materials and reaction conditions. Historically, the synthesis of 2-aminobenzothiophenes has been considered challenging.[2] However, modern synthetic organic chemistry offers several viable routes.
One of the most effective and commonly employed methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[3][4][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The versatility and mild reaction conditions of the Gewald synthesis have made it a cornerstone in thiophene chemistry.[5]
Another relevant approach is the Willgerodt-Kindler reaction , which has been successfully applied to the one-pot synthesis of substituted 2-aminobenzo[b]thiophenes from 1-(2-chloro-5-nitrophenyl)ethanone, various amines, and elemental sulfur.[2][6]
For the synthesis of the parent this compound, a classical approach involves a five-step sequence starting from thiosalicylic acid.[2] This method underscores the inherent stability of the amino form of 2-aminobenzo[b]thiophene over its tautomeric imino form.[2]
Conceptual Synthetic Workflow: Gewald-Type Approach
The following diagram illustrates a generalized workflow for a Gewald-type synthesis, which can be adapted for the preparation of various 2-aminothiophenes. The key steps involve a Knoevenagel condensation followed by sulfur addition and cyclization.
Caption: Generalized workflow of the Gewald synthesis for 2-aminothiophenes.
Spectroscopic and Analytical Characterization
Thorough characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic techniques is typically employed. While a complete, publicly available dataset for the parent compound is fragmented, data from closely related derivatives provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, as well as a characteristic signal for the amine protons. Analysis of (2-aminopropyl)benzo[b]thiophene (APBT) isomers has shown that the distribution of resonances in the aromatic region is distinctive and useful for isomer differentiation.[7]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Data for the parent benzo[b]thiophene shows characteristic chemical shifts for the carbons in the bicyclic system.[8]
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry of aminopropyl-benzo[b]thiophene isomers typically shows a weak molecular ion peak and a prominent iminium ion as the base peak.[7] Ions corresponding to the benzo[b]thiophene nucleus are also observed.[7] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Infrared (IR) Spectroscopy:
-
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, as well as C-H and C=C stretching vibrations of the aromatic rings.
Reactivity and Applications in Drug Discovery
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of benzo[b]thiophene exhibit a remarkable spectrum of pharmacological activities, including:
-
Anticancer: Certain 2- and 3-aminobenzo[b]thiophene derivatives have been synthesized and evaluated as antimitotic agents and inhibitors of tubulin polymerization.[9]
-
Antimicrobial: The benzo[b]thiophene nucleus is a key component in various compounds with antibacterial and antifungal properties.
-
Anti-inflammatory: Benzo[b]thiophene derivatives have been investigated for their potential as anti-inflammatory agents.
-
Neuroprotective: The structural features of benzo[b]thiophene have been exploited in the design of molecules targeting neurological disorders.
The reactivity of the amino group at the 2-position allows for a wide range of chemical modifications, making this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The nitrogen atom can act as a nucleophile, enabling reactions such as acylation, alkylation, and the formation of Schiff bases, which are pivotal steps in the synthesis of more complex drug candidates.
Illustrative Reaction Pathway for Derivatization
The following diagram depicts a conceptual pathway for the derivatization of this compound, highlighting its utility in generating diverse chemical entities for drug discovery programs.
Caption: Conceptual derivatization pathways for this compound.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its robust chemical nature, coupled with the diverse biological activities of its derivatives, positions it as a valuable scaffold for the discovery of new medicines. A thorough understanding of its synthesis, characterization, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel and effective therapeutic agents.
References
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Safety and handling precautions for Benzo[b]thiophen-2-amine
An In-depth Technical Guide to the Safe Handling of Benzo[b]thiophen-2-amine
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, a heterocyclic compound utilized in medicinal chemistry and materials science.[1][2][3] Given the limited availability of specific toxicological data for this compound, this document establishes a robust safety framework by extrapolating from the known hazards of its core structural components: the primary aromatic amine group and the benzo[b]thiophene scaffold. This conservative approach is designed to provide researchers, scientists, and drug development professionals with the necessary protocols to mitigate potential risks effectively.
Hazard Identification and Toxicological Profile
The primary directive for handling this compound is to treat it as a substance with significant potential health hazards until proven otherwise. This assessment is based on the well-documented toxicities of analogous chemical classes.
Toxicological Assessment Based on Structural Analogs
-
The Primary Aromatic Amine (PAA) Moiety: This functional group is the principal driver of the compound's toxicological concern. Aromatic amines as a class are known for a range of adverse health effects. Many are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4] Their toxicity can include carcinogenicity and mutagenicity.[4][5] Chronic or acute exposure can lead to systemic effects. Therefore, preventing dermal, inhalation, and ingestion exposure is paramount.
-
The Benzo[b]thiophene Core: The parent compound, benzo[b]thiophene (also known as thianaphthene), is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and toxic to aquatic life with long-lasting effects.[6][7] While not considered as acutely toxic as the PAA moiety, it contributes to the overall hazard profile and necessitates careful handling to prevent environmental release. Upon combustion, thiophene-containing compounds can emit highly toxic sulfur oxide fumes.[8]
Summary of Known and Inferred Hazards
The following table summarizes the GHS classifications extrapolated from benzo[b]thiophene and the general hazards associated with primary aromatic amines.
| Hazard Class | Classification/Concern | Rationale & Key Sources |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on benzo[b]thiophene classification.[6][7] |
| Skin Corrosion/Irritation | Potential Irritant | Aromatic amines and thiophenes can cause skin irritation.[4][9][10] |
| Serious Eye Damage/Irritation | Potential Irritant | May cause serious eye irritation.[10][11] |
| Carcinogenicity/Mutagenicity | Suspected Carcinogen/Mutagen | A significant concern for primary aromatic amines.[4][5] |
| Dermal Absorption | High Risk | Primary aromatic amines are readily absorbed through the skin.[4] |
| Hazardous to the Aquatic Environment | Chronic Category 2 (Toxic to aquatic life) | Based on benzo[b]thiophene classification.[6][7] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control, combining engineering controls and a stringent PPE protocol, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[14]
Personal Protective Equipment (PPE)
The selection of PPE is critical due to the compound's high potential for dermal absorption. The following workflow should guide the selection of appropriate PPE for any task involving this compound.
Caption: PPE selection workflow for handling this compound.
Causality Behind PPE Choices:
-
Double Gloves: The use of double-layered nitrile gloves is a critical precaution. Aromatic amines can permeate standard single gloves over time; double-gloving provides an additional barrier and reduces the risk of exposure during glove removal.[9]
-
Respiratory Protection: When handling the solid powder, the generation of fine, inhalable dust is a significant risk. An N95 respirator or higher is necessary to prevent respiratory tract exposure.[10]
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of accidental exposure and release.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheets (SDS) for all reactants and solvents.[13] Ensure the fume hood is operational and the work area is clear of clutter.
-
Donning PPE: Put on all required PPE as determined by the workflow in Section 2.2. Inspect gloves for any signs of damage before use.[15]
-
Weighing and Transfer: Conduct all weighing and transfers of solid material on a disposable weigh boat within the fume hood. Use dedicated spatulas.
-
Reaction Setup: Add reagents carefully to avoid splashing. If adding to a solution, ensure additions are slow and controlled, especially if the reaction is exothermic.
-
Post-Handling: After completion, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[11] All cleaning materials must be treated as hazardous waste.[11]
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated outer surfaces and skin. Wash hands and arms thoroughly with soap and water after exiting the lab.[6]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[12][13]
-
Location: Keep in a cool, dry, well-ventilated, and designated area for toxic chemicals, away from heat or ignition sources.[11][12]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][14] Accidental mixing could lead to vigorous or explosive reactions.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[16] Flush the affected skin area with copious amounts of water for at least 15 minutes.[10][16] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[14][15] If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water.[6][7] Seek immediate medical attention. |
Spill Response Protocol
The response to a spill depends critically on its scale. Under no circumstances should a spill be handled without the appropriate PPE.
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The Unseen Architects: A Technical Guide to the Natural Occurrence of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Synthetic Scaffold
The benzo[b]thiophene core is a cornerstone of modern medicinal chemistry, providing the structural foundation for a multitude of synthetic drugs.[1][2] However, the relentless pursuit of novel bioactive compounds necessitates a deeper understanding of nature's own chemical ingenuity. While often overshadowed by their synthetic counterparts, benzo[b]thiophene derivatives are not exclusive to the laboratory. They exist as subtle yet significant components of the natural world, forged in the crucible of geological time, metabolized by microorganisms, and potentially assembled through intricate biosynthetic pathways in higher organisms. This guide provides an in-depth exploration of the natural occurrence of benzo[b]thiophene derivatives, offering a technical resource for researchers seeking to unlock the untapped potential of these naturally occurring scaffolds.
I. Geochemical Origins: Benzo[b]thiophenes in Fossil Fuels
The most well-documented natural sources of benzo[b]thiophene and its derivatives are petroleum-related deposits, such as crude oil, coal tar, and lignite tar.[3][4] Their presence in these matrices is not a result of biological synthesis in living organisms but rather a product of geochemical processes occurring over millions of years.
The prevailing hypothesis for the formation of dibenzothiophenes (a class of benzo[b]thiophene derivatives) in coals and oils involves the thermal degradation of sulfur-containing organic matter.[5][6] Thiophenolate, derived from the reaction of phenols with inorganic sulfides in sedimentary environments, is considered a key precursor.[5][6] Under the high temperatures and pressures of catagenesis, thiophenolate undergoes a series of complex reactions, including homolysis of Ar-H bonds, hydroarylation, elimination, and cyclization, to ultimately form the stable dibenzothiophene scaffold.[5][6]
The distribution and abundance of specific benzo[b]thiophene derivatives in crude oils can serve as molecular markers for assessing the maturity and depositional environment of the source rock.[5][7]
Table 1: Representative Benzo[b]thiophene Derivatives in Geochemical Sources
| Compound | Source | Significance |
| Benzo[b]thiophene | Crude oil, Coal tar, Lignite tar | Parent compound of the series. |
| Dibenzothiophene (DBT) | Crude oil, Coal, Sedimentary organic matter | A major polycyclic aromatic sulfur heterocyclic (PASH) used as a model for sulfur transformation.[6] |
| Alkylated Dibenzothiophenes | Crude oil | Their distribution patterns can indicate the thermal maturity of the oil. |
| Benzonaphthothiophenes | Crude oils, Coals, Sediment extracts | Can be formed through thermal degradation pathways similar to dibenzothiophenes.[5] |
II. The Microbial Realm: Transformation and Degradation
Microorganisms play a crucial role in the biogeochemical cycling of sulfur and are capable of metabolizing a wide range of organic compounds, including benzo[b]thiophenes. While this is often studied in the context of bioremediation of petroleum-contaminated sites, it represents a significant aspect of their natural occurrence and transformation.
Several bacterial strains have been identified that can degrade benzo[b]thiophene and its derivatives. Notably, species of Pseudomonas and Pseudonocardia have been shown to utilize these compounds as a source of carbon and sulfur.[1][2][8][9]
The microbial degradation of benzo[b]thiophene can proceed through different oxidative pathways. For instance, Pseudomonas putida RE204 initiates oxidation at either the benzene or the thiophene ring.[8] Attack on the benzene ring at the 4,5-position leads to the formation of 4,5-dihydroxybenzothiophene, which then undergoes ring cleavage.[8] Conversely, oxidation at the 2,3-position of the thiophene ring results in the formation of a thiohemiacetal, which can spontaneously open to yield 2'-mercaptomandelaldehyde.[8]
In some cases, bacteria oxidize benzo[b]thiophene to its corresponding sulfone, which can then be further degraded by other microorganisms.[9] For example, a strain of Pseudonocardia has been shown to grow on benzothiophene sulfone as its sole carbon, sulfur, and energy source, cleaving the thiophene ring and releasing sulfate.[9]
III. Botanical Origins: A Link to Polyacetylenes in Asteraceae
While direct isolation of a wide array of benzo[b]thiophene derivatives from plants is not extensively documented, there is compelling circumstantial evidence to suggest their potential biosynthesis, particularly in the Asteraceae family. This family is renowned for its production of a diverse range of polyacetylenes and their biosynthetically derived thiophenes.[10][11]
Polyacetylenes are characterized by the presence of one or more triple bonds and are primarily derived from fatty acids.[10] In the Asteraceae, the biosynthesis of polyacetylenes often begins with linoleic acid, which undergoes a series of desaturation and acetylenase reactions.[10] These linear acetylenic precursors can then undergo cyclization and further modifications to produce a variety of cyclic and aromatic compounds.
The co-occurrence of polyacetylenes and thiophenes in many Asteraceae species suggests a close biosynthetic relationship. It is hypothesized that thiophenes arise from the addition of a sulfur donor to a polyacetylene precursor. The subsequent cyclization and aromatization could plausibly lead to the formation of a benzo[b]thiophene scaffold, although this pathway has yet to be definitively elucidated in plants.
The presence of compounds like thiarubrins, which contain a dithiin ring system and are derived from polyacetylenes, further supports the capability of these plants to incorporate sulfur into complex cyclic structures.
IV. Marine and Fungal Sources: An Emerging Frontier
The marine environment is a rich source of structurally unique and biologically active natural products, including a vast array of sulfur-containing compounds.[12][13] While the isolation of benzo[b]thiophene derivatives from marine organisms is not yet common, the chemical diversity of marine microbial metabolites suggests that they are a promising area for future discovery. Marine microorganisms, in particular, are known to produce a wide range of thioethers, thiazoles, and other sulfur heterocycles.[12][13]
Similarly, fungi are known producers of a diverse array of sulfur-containing metabolites.[14] The biosynthetic machinery in fungi for forming C-S bonds is well-established, and while research has primarily focused on compounds like thiodiketopiperazines, the potential for the biosynthesis of other sulfur heterocycles, including benzo[b]thiophenes, remains an intriguing possibility.[14]
V. Experimental Protocols: A General Guide to Isolation and Characterization
The isolation of naturally occurring benzo[b]thiophene derivatives follows the general principles of natural product chemistry. The specific protocol will need to be optimized based on the source material and the physicochemical properties of the target compounds.
A. Extraction
-
Sample Preparation: The source material (e.g., plant material, microbial culture, marine invertebrate) should be properly collected, identified, and prepared (e.g., dried and ground for plants, lyophilized for marine organisms).[15]
-
Solvent Selection: The choice of solvent is critical for efficient extraction.[16] A solvent or a series of solvents of increasing polarity is typically used to extract a broad range of compounds. Common solvents include hexane, dichloromethane, ethyl acetate, acetone, methanol, and ethanol.[16][17] For compounds of intermediate polarity, like many benzo[b]thiophene derivatives, ethyl acetate or dichloromethane are often effective.
-
Extraction Method: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For heat-sensitive compounds, extraction at room temperature is preferred.
B. Fractionation and Purification
-
Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane/methanol-water, ethyl acetate/water) to separate compounds based on their polarity.[15]
-
Chromatography: A combination of chromatographic techniques is used for the isolation of pure compounds.
C. Structure Elucidation
The structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure.[15]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system.
VI. Conclusion and Future Perspectives
The natural world, from the depths of ancient sediments to the intricate biosynthetic factories of plants and microbes, offers a largely unexplored reservoir of benzo[b]thiophene derivatives. While their occurrence is more cryptic than their synthetic relatives, the existing evidence points to their presence and dynamic transformation in various ecosystems. For drug development professionals and natural product chemists, the pursuit of these naturally occurring benzo[b]thiophenes presents a unique opportunity. These compounds, having been shaped by evolutionary pressures, may possess novel biological activities and unique structural features that can inspire the design of next-generation therapeutics. Future research should focus on targeted isolation studies from promising sources like Asteraceae and marine microorganisms, coupled with advanced biosynthetic investigations to fully unravel the natural pathways leading to this important class of heterocyclic compounds.
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Benzo[b]thiophen-2-amine: A Privileged Scaffold in Medicinal Chemistry and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene scaffold, an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiophene ring, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a "privileged structure" in drug discovery.[1][3] This distinction arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of benzo[b]thiophene have demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents, among others.[1][4][5][6] Notably, marketed drugs such as Raloxifene (for osteoporosis) and Zileuton (for asthma) feature this core structure, underscoring its therapeutic relevance.[5] Beyond pharmaceuticals, benzo[b]thiophene derivatives are also integral to the development of organic materials for optoelectronic applications, including light-emitting diodes (LEDs) and organic photovoltaics.[5][7]
This technical guide provides a comprehensive review of the Benzo[b]thiophen-2-amine literature, with a focus on its synthesis, chemical reactivity, and diverse applications. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and materials science.
Synthesis of this compound: Key Methodologies
The synthesis of the 2-aminobenzo[b]thiophene core has been approached through various strategies, each with its own advantages and limitations. A prevalent and efficient method is the Gewald reaction , a one-pot multicomponent reaction that utilizes an activated nitrile, a carbonyl compound, and elemental sulfur in the presence of a base.[8]
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[8] The reaction mechanism is thought to initiate with a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, followed by the opening of the elemental sulfur ring.[9] The resulting polysulfide intermediates can then interconvert and cyclize to form the desired 2-aminothiophene.[9]
A Generalized Experimental Protocol for Gewald Synthesis:
-
To a stirred solution of the α-methylene ketone (1.0 eq) and the malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a secondary amine (e.g., morpholine, diethylamine) (0.1-0.2 eq).
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Other Synthetic Approaches
While the Gewald reaction is widely employed, other synthetic routes to benzo[b]thiophenes have been developed. These include:
-
Palladium-catalyzed coupling reactions: The coupling of substituted halo-thiophenols with substituted phenylacetylenes offers a versatile route to 2-substituted benzo[b]thiophenes.[10]
-
Intramolecular cyclization: Cyclization of 2-arylthioaldehydes or ketones via intramolecular electrophilic attack is a common method for constructing the benzothiophene ring system.[11]
-
From Thiosalicylic Acid: A five-step sequence starting from thiosalicylic acid has been reported for the synthesis of 2-aminobenzo[b]thiophene.[12]
Chemical Reactivity and Tautomerism
The chemical reactivity of this compound is characterized by the interplay between the electron-rich thiophene ring and the amino substituent.
Electrophilic Substitution
Electrophilic substitution reactions on the benzo[b]thiophene ring are generally less regioselective compared to indole.[11] The positions on the thiophene ring are slightly more reactive than those on the benzene ring.[11]
Reactions of the Amino Group
The amino group at the 2-position readily undergoes various reactions, including acylation, alkylation, and the formation of Schiff bases. These reactions are crucial for the synthesis of a wide range of derivatives with diverse biological activities.[13]
Tautomerism
A significant aspect of the chemistry of 2-aminobenzo[b]thiophene is its existence in tautomeric forms. It can exist in equilibrium between the amino form and the imino form (3H-benzo[b]thiophen-2-imine).[14][15] Spectroscopic studies, including UV, IR, and NMR, have been instrumental in elucidating the predominant tautomeric form in different environments.[14] Generally, the amino form is the more stable and predominant tautomer.[14][16]
Caption: Tautomeric equilibrium of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a prolific source of bioactive molecules, with derivatives exhibiting a wide range of therapeutic properties.[1][3]
Anticancer Activity
Derivatives of 2-aminobenzo[b]thiophene have shown significant potential as anticancer agents.[17] For instance, certain 2-amino-3-aroylbenzo[b]thiophenes act as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[17]
Antimicrobial and Anti-inflammatory Properties
The benzo[b]thiophene nucleus is present in numerous compounds with antimicrobial and anti-inflammatory activities.[4][18] Benzo[b]thiophene acylhydrazones have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.[4] Additionally, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as activators of the NRF2 pathway, which plays a crucial role in the anti-inflammatory response.[18]
Central Nervous System (CNS) Activity
Substituted (2-aminopropyl)benzo[b]thiophenes (APBTs) have been investigated for their psychostimulant properties.[19][20] These compounds can act as serotonin-norepinephrine-dopamine releasing agents (SNDRAs) and serotonin 5-HT2 receptor agonists.[20]
Table 1: Selected Biological Activities of this compound Derivatives
| Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference(s) |
| 2-Amino-3-aroylbenzo[b]thiophenes | Anticancer | Inhibition of tubulin polymerization | [17] |
| Benzo[b]thiophene acylhydrazones | Antimicrobial | - | [4] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | Anti-inflammatory | NRF2 activation | [18] |
| (2-Aminopropyl)benzo[b]thiophenes (APBTs) | CNS stimulant | SNDRA, 5-HT2 receptor agonism | [19][20] |
| Benzo[b]thiophen-3-ol derivatives | MAO inhibitors | Inhibition of monoamine oxidase | [21] |
Spectroscopic Properties
The characterization of this compound and its derivatives relies heavily on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts of the protons and carbons in the benzo[b]thiophene nucleus are characteristic and can be used to differentiate between isomers.[19]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra of benzo[b]thiophene derivatives typically show a molecular ion peak and characteristic fragmentation patterns that can aid in their identification.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group.
-
UV-Visible Spectroscopy: The electronic absorption spectra of benzo[b]thiophenes provide information about their electronic structure and can be used to study their interactions with other molecules.[22]
Conclusion and Future Perspectives
This compound continues to be a highly valuable and versatile scaffold in the development of new therapeutic agents and functional materials. Its synthetic accessibility, coupled with the broad range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. Future research in this area is likely to focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The exploration of new synthetic methodologies that allow for more efficient and diverse functionalization of the benzo[b]thiophene core will also be a key area of investigation. Furthermore, the unique photophysical properties of benzo[b]thiophene derivatives will likely drive their continued application in the field of materials science.
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Methodological & Application
Application Notes and Protocols: Synthesis of Benzo[b]thiophen-2-amine from 2-Nitrobenzo[b]thiophene
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Benzo[b]thiophen-2-amine in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] this compound, in particular, serves as a critical building block for the synthesis of more complex molecules with therapeutic potential.[4][5] Its structural resemblance to endogenous molecules allows it to interact with various biological targets, making it a valuable starting point for the development of novel therapeutics.[1][2] The efficient and selective synthesis of this amine from readily available starting materials like 2-nitrobenzo[b]thiophene is therefore a key focus in medicinal chemistry and process development.
This document provides a detailed guide to the synthesis of this compound from 2-nitrobenzo[b]thiophene, focusing on robust and scalable reduction methodologies. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide insights to aid in troubleshooting and optimization.
Mechanistic Overview of Nitroarene Reduction
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. This reduction proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this process. Common methods for the reduction of nitroarenes include catalytic hydrogenation and metal-mediated reductions.[6][7][8]
Synthetic Strategies for this compound
Several methods can be employed for the reduction of 2-nitrobenzo[b]thiophene. The selection of a specific protocol often depends on factors such as substrate compatibility with other functional groups, desired scale, cost of reagents, and safety considerations.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency.[6]
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[6] Raney nickel can also be used, particularly when trying to avoid dehalogenation in substrates containing aryl halides.[6]
-
Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. Transfer hydrogenation, using a hydrogen donor like formic acid or hydrazine, offers a safer alternative for laboratories not equipped for high-pressure hydrogenations.[8]
-
Solvent: A variety of solvents can be used, with alcohols like ethanol or methanol being common choices.
Causality in Experimental Choices: The choice of catalyst and hydrogen source is critical. Pd/C is highly active and promotes efficient reduction. However, its high activity can sometimes lead to over-reduction of other functional groups. Transfer hydrogenation can offer greater selectivity in such cases. The solvent must be inert to the reaction conditions and capable of dissolving the starting material.
Metal-Mediated Reductions
Reductions using metals in acidic or neutral media are classic and reliable methods for converting nitroarenes to anilines.[9][10]
-
Iron (Fe): The use of iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or a salt (like ammonium chloride) is a cost-effective and mild method.[6][9][11] Mechanistically, the iron metal acts as the electron donor in the reduction process.[12]
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a versatile reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities.[6][13][14] The reaction is typically carried out in an alcoholic solvent or ethyl acetate.[14] A significant drawback of this method can be the formation of tin salts during workup, which can sometimes be difficult to remove.[15][16]
-
Zinc (Zn): Zinc dust in the presence of an acid also provides a mild and effective means of nitro group reduction.[6]
Trustworthiness of Protocols: The protocols described below are based on well-established and frequently cited methods in organic synthesis, ensuring their reliability and reproducibility.
Experimental Protocols
Protocol 1: Reduction of 2-Nitrobenzo[b]thiophene using Tin(II) Chloride
This protocol details a reliable lab-scale synthesis of this compound using stannous chloride.
Diagram of the Reaction Scheme:
Caption: Reaction scheme for the reduction of 2-nitrobenzo[b]thiophene.
Materials:
-
2-Nitrobenzo[b]thiophene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzo[b]thiophene (1.0 eq) in absolute ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is basic (pH ~8). This step is crucial for neutralizing the acidic reaction mixture and precipitating tin salts.[15]
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture). The tin salts can sometimes form an emulsion, which can be broken by adding more brine or by filtering the mixture through a pad of celite.[15]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[17]
-
Diagram of the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis.
Protocol 2: Reduction using Iron in Acetic Acid
This protocol offers a more cost-effective and environmentally benign alternative to the tin(II) chloride method.
Materials:
-
2-Nitrobenzo[b]thiophene
-
Iron powder (Fe)
-
Glacial acetic acid
-
Water
-
Sodium hydroxide solution (e.g., 2M NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-nitrobenzo[b]thiophene (1.0 eq) in a mixture of glacial acetic acid and water.
-
Addition of Iron: Add iron powder (3.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product as described in Protocol 1.
-
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Reported Yields | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂/Pd-C | Ethanol/Methanol | Room Temp. | 1-6 h | >90% | High yield, clean reaction | Requires specialized equipment for H₂ gas |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 h | 70-90% | High chemoselectivity[18] | Formation of tin salts can complicate workup[15][16] |
| Iron/Acetic Acid | Fe powder | Acetic Acid/Water | 80-90 °C | 1-3 h | 80-95% | Cost-effective, environmentally benign[11] | Requires filtration of iron salts |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the benzo[b]thiophene core and a broad singlet for the amine protons.[19]
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (C₈H₇NS, MW: 149.21 g/mol ).[4][20]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group.
Conclusion
The synthesis of this compound from 2-nitrobenzo[b]thiophene is a crucial transformation in medicinal chemistry. Both catalytic hydrogenation and metal-mediated reductions offer effective routes to this important building block. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully perform this synthesis and to understand the underlying chemical principles.
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Harnessing the Potential of Benzo[b]thiophen-2-amine in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science sectors for constructing complex molecular architectures, particularly biaryl and heterobiaryl scaffolds.[3][4] The benzo[b]thiophene moiety, a sulfur-containing heterocyclic system, is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities.[5][6] Consequently, methods to functionalize this core, such as introducing aryl or heteroaryl groups at the C2-position, are of paramount importance.
This document provides a detailed guide for researchers on the strategic use of Benzo[b]thiophen-2-amine and its derivatives in Suzuki-Miyaura coupling reactions. We will delve into the inherent challenges posed by this substrate, present robust protocols to overcome them, and explain the mechanistic principles that govern these transformations.
Core Scientific Challenge: The "Problematic" Nature of 2-Aminobenzothiophene
Directly employing this compound or its simple halogenated analogues in Suzuki coupling presents significant hurdles that can impede or halt the catalytic cycle. Understanding these challenges is the first step toward designing a successful coupling strategy.
-
Catalyst Poisoning by Sulfur: Heterocycles rich in nitrogen or sulfur are known to be demanding substrates in cross-coupling reactions.[7] The lone pair of electrons on the sulfur atom in the benzo[b]thiophene ring can coordinate strongly to the palladium catalyst center, leading to the formation of inactive catalyst complexes and subsequent deactivation.
-
Amine Group Interference: The primary amine group (-NH2) at the C2 position introduces another layer of complexity. Like sulfur, the nitrogen atom's lone pair can bind to the palladium catalyst.[8] Furthermore, the labile protons of the amine group can interfere with the reaction, particularly with the organometallic intermediates, necessitating protection-deprotection strategies in many cases.[8]
-
Instability of Boronic Acid Derivatives: While converting the amine to a boronic acid or its ester is a common strategy, 2-heteroaryl boronic acids, especially those with adjacent heteroatoms, can be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[9][10] This side reaction depletes the active nucleophilic partner, reducing the overall yield.
Due to these factors, a direct, one-size-fits-all protocol is often elusive. Success hinges on a carefully considered strategy, typically involving either specialized catalytic systems for the direct coupling of a protected amine or, more commonly, an indirect route via a more stable coupling partner like benzo[b]thiophen-2-ylboronic acid.
Strategic Workflow for Coupling Reactions
The following diagram illustrates the two primary strategic pathways for synthesizing 2-aryl-benzo[b]thiophen-2-amine derivatives, navigating the challenges inherent to the substrate.
Caption: Strategic workflows for synthesizing 2-aryl-benzo[b]thiophen-2-amine.
Protocol 1: Direct Coupling of a Protected 3-Bromo-benzo[b]thiophen-2-amine
This protocol is tailored for situations where a halogenated 2-aminobenzothiophene is the available starting material. It incorporates an essential amine protection step to prevent catalyst inhibition. The choice of catalyst and ligand is critical and is based on systems developed for challenging heteroaryl couplings.[11][12]
Part A: Protection of the Amine Group (Boc Protection)
-
Reagent Preparation: Dissolve 3-bromo-benzo[b]thiophen-2-amine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (Et3N, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) portion-wise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (3-bromobenzo[b]thiophen-2-yl)carbamate.
Part B: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the Boc-protected 3-bromobenzothiophene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., Cs2CO3 or K3PO4, 2.0 eq).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(OAc)2, 2-5 mol%) and a specialized phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the difficult oxidative addition and facilitating the overall catalytic cycle.[13][14]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).[15] Degas the resulting mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product via column chromatography to obtain the Boc-protected 2-aryl-benzo[b]thiophen-2-amine.
Part C: Deprotection of the Amine Group
-
Reaction: Dissolve the purified, Boc-protected product in a suitable solvent like DCM or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M).
-
Completion: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent. Dry, concentrate, and purify as needed to yield the final 2-aryl-benzo[b]thiophen-2-amine.
Protocol 2: Indirect Approach via Benzo[b]thiophen-2-ylboronic Acid
This is often the more reliable and higher-yielding strategy. It involves synthesizing the boronic acid derivative of the benzo[b]thiophene core first, and then coupling it with a suitable amino-substituted aryl halide.[16]
Part A: Synthesis of Benzo[b]thiophen-2-ylboronic Acid
This protocol is adapted from established procedures for the lithiation and borylation of heterocycles.[17]
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve benzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.1 eq, 1.6 M in hexanes) dropwise via syringe. Stir the mixture at this temperature for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, slowly add trimethyl borate (B(OMe)3, 1.5 eq) dropwise.
-
Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding aqueous HCl (2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or trituration with a suitable solvent (e.g., hexanes) to yield pure benzo[b]thiophen-2-ylboronic acid.[17][18]
Part B: Suzuki Coupling with an Amino-Aryl Halide
This optimized protocol utilizes a modern catalyst system for efficient coupling.[16]
-
Inert Setup: In a Schlenk tube, combine the aryl or heteroaryl halide (e.g., 3-amino-5-bromopyridine, 1.0 mmol), benzo[b]thiophen-2-ylboronic acid (1.2 mmol), and Cesium Carbonate (Cs2CO3, ~1.4 mmol).
-
Catalyst Premixing: In a separate vial, add Palladium(II) acetate (Pd(OAc)2, 5 mol%) and SPhos (10 mol%) and dissolve in anhydrous THF. Stir for 30 minutes under an inert atmosphere.
-
Reaction Assembly: Add the catalyst solution to the Schlenk tube containing the solids. Add distilled water (approx. 1.5 mL for a 1 mmol scale reaction).
-
Heating and Monitoring: Seal the tube and heat the mixture to 80 °C with vigorous stirring for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. After filtration and concentration, purify the crude product by column chromatography (e.g., hexane:EtOAc gradient) to yield the desired 2-aryl-benzo[b]thiophenamine derivative.[16]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The success of the Suzuki coupling relies on a coordinated sequence of steps involving the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., bromobenzothiophene) to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][2]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[5][19]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[2]
Data Summary: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent is critical and interdependent. The following table summarizes common conditions that have proven effective for challenging heteroaryl Suzuki couplings.
| Parameter | Reagents & Conditions | Rationale & Expert Insights | Supporting Sources |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Pd(OAc)2 and Pd2(dba)3 are common Pd(0) sources that are activated in situ. Pd(PPh3)4 is an air-stable Pd(0) complex but can be less active for challenging substrates. | [13][16] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosOther: P(tBu)3, DtBPF | Bulky, electron-rich monophosphine ligands (e.g., SPhos) are highly effective. They promote fast oxidative addition and reductive elimination while preventing the formation of inactive catalyst dimers.[11][12][20] | [11][12][16][20] |
| Base | K3PO4, Cs2CO3, K2CO3, KF | Stronger, non-nucleophilic bases like K3PO4 and Cs2CO3 are often preferred. They effectively promote transmetalation without causing unwanted side reactions. The choice can depend on the acidity of the boronic acid and substrate sensitivity.[16][19] | [13][16][19] |
| Solvent | 1,4-Dioxane/H2O, Toluene/H2O, THF/H2O | A biphasic system with water is common. Water can help dissolve the inorganic base and facilitate the formation of the active borate species. Anhydrous conditions can also be used, particularly with bases like KF. | [15][16][21] |
| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive substrates (e.g., aryl chlorides) or sterically hindered partners. However, excessively high temperatures can lead to catalyst decomposition or protodeboronation. | [10][16] |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful yet challenging transformation. Direct coupling is often hindered by catalyst inhibition from the sulfur and amine functionalities, necessitating amine protection and the use of sophisticated catalyst systems. A more robust and often higher-yielding alternative involves the synthesis and subsequent coupling of benzo[b]thiophen-2-ylboronic acid. By understanding the underlying mechanistic principles and carefully selecting the reaction components—particularly the ligand and base—researchers can successfully synthesize valuable 2-aryl-benzo[b]thiophenamine compounds for applications in drug discovery and materials science.
References
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- Yi, W-B., et al. (n.d.). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Aliyeva, G., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF.
- Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- ResearchGate. (n.d.). Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation | Request PDF.
- ResearchGate. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
- ACS Publications. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- BMC. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Semantic Scholar. (n.d.). Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium.
- Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ACS Publications. (n.d.). One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes: Convenient Approach to Mono-, Bis-, and Tris-Chalcogenophene-Annulated Benzenes.
- ResearchGate. (n.d.). Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies | Request PDF.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Indian Academy of Sciences. (n.d.). Synthesis and biological evaluation of novel benzothiophene derivatives.
- ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ResearchGate. (n.d.). Synthesis of β-Benzo[b]thiophene Dehydroamino Acids by Suzuki Palladium-Catalyzed Cross-Coupling | Request PDF.
- PubChem. (n.d.). Benzo(B)Thiophene-2-Boronic Acid.
- researchgate.net. (n.d.). Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling.
- ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Reactivity.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
- ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF.
- ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
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Strategic Derivatization of the Benzo[b]thiophen-2-amine Scaffold: Protocols and Mechanistic Insights
An Application Guide for Medicinal and Materials Chemists
Abstract: The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and optoelectronic properties.[1][2] The 2-amino substituted variant, Benzo[b]thiophen-2-amine, serves as a versatile synthetic intermediate, primarily due to the reactivity of its primary amino group. This nucleophilic center provides a handle for extensive molecular elaboration, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This guide provides an in-depth exploration of key derivatization strategies for the amino group of this compound, including acylation, sulfonylation, N-arylation, and diazotization. We present detailed, field-tested protocols, explain the causal science behind experimental choices, and offer insights into the applications of the resulting derivatives.
Foundational Strategy: Acylation to Synthesize Bio-Relevant Amides
The conversion of the primary amine to an amide is one of the most fundamental and high-yielding derivatizations. This transformation is critical for several reasons: it replaces a basic amine with a neutral amide, altering hydrogen bonding capabilities and overall polarity, and it introduces a new vector for structural diversification. The resulting N-(benzo[b]thiophen-2-yl)amides are common substructures in pharmacologically active molecules.[3]
Workflow for Amide Synthesis
Caption: Key acylation pathways for this compound.
Protocol 1: Acylation via Acid Chloride
This classic method is robust and proceeds rapidly but is limited by the availability and stability of the corresponding acid chloride. The use of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq) to the stirred solution.
-
Acylating Agent: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
| Parameter | Expected Outcome |
| Typical Yield | 85-98% |
| ¹H NMR | Appearance of a new amide N-H singlet (δ 8.0-10.0 ppm), disappearance of the amine N-H₂ singlet (δ ~4.0 ppm). |
| IR Spectroscopy | Appearance of a strong C=O stretch (~1650-1680 cm⁻¹). |
Bioisosteric Modification: Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, and anticonvulsants.[4] Its tetrahedral geometry and hydrogen bonding capabilities make it an effective bioisostere for amides and other functional groups. The synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride.
Protocol 2: Synthesis of N-(Benzo[b]thiophen-2-yl)sulfonamides
Pyridine is often used as both the solvent and the base in this reaction. It acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, and also serves to neutralize the generated HCl.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine to a concentration of 0.2 M in a round-bottom flask under N₂.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize or purify by column chromatography to obtain the final sulfonamide. For a deeper dive into modern sulfonamide synthesis, see references.[5][6][7]
| Parameter | Expected Outcome |
| Typical Yield | 70-90% |
| ¹H NMR | Appearance of a sulfonamide N-H singlet (often > δ 9.0 ppm). |
| IR Spectroscopy | Appearance of two characteristic S=O stretches (asymmetric ~1350 cm⁻¹ and symmetric ~1160 cm⁻¹). |
Advanced C-N Bond Formation: Palladium-Catalyzed N-Arylation
The synthesis of di-aryl or aryl-heteroaryl amines is a pivotal transformation in the development of pharmaceuticals and organic electronic materials. The Buchwald-Hartwig amination has revolutionized this field by providing a general and high-yielding method for C-N cross-coupling under relatively mild conditions.[8][9][10]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig N-Arylation
This reaction is highly sensitive to conditions, particularly the choice of ligand, base, and the exclusion of oxygen and water. The use of pre-catalysts and specialized phosphine ligands is common to ensure high activity and broad substrate scope.[11][12][13]
Step-by-Step Protocol:
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 eq) to a vial or flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and heat to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the N-aryl product.
| Parameter | Expected Outcome |
| Typical Yield | 60-95% |
| Catalyst System | [Pd(OAc)₂, Xantphos, Cs₂CO₃] is a robust system for many heteroaromatic amines.[11] |
| Critical Factor | The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. |
Versatile Transformation: Diazotization and Sandmeyer Reactions
The conversion of a primary aromatic amine to a diazonium salt is a gateway to a vast range of functional groups. The diazonium group (-N₂⁺) is an exceptional leaving group (dinitrogen gas), which can be displaced by various nucleophiles. The copper(I)-catalyzed displacement, known as the Sandmeyer reaction, is a reliable method for introducing halides and other functionalities.[14][15][16]
Workflow for Sandmeyer Reaction
Caption: Two-stage process for Sandmeyer halogenation.
Protocol 4: Sandmeyer Bromination
This protocol details the conversion of the 2-amino group to a 2-bromo group. The key is maintaining a low temperature during the formation of the diazonium salt to prevent its premature decomposition.
Step-by-Step Protocol:
-
Acid Suspension: Suspend this compound (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~4 eq) in a three-neck flask equipped with a thermometer. Cool the vigorously stirred mixture to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 20 minutes at 0 °C.
-
Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr and cool to 0 °C. Add the freshly prepared, cold diazonium salt solution to the CuBr solution slowly.
-
Reaction: Vigorous evolution of N₂ gas will be observed. Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the mixture and extract with diethyl ether or DCM (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography or distillation to obtain 2-bromobenzo[b]thiophene. The mechanism is believed to involve single-electron transfer from the copper(I) catalyst, generating an aryl radical.[14][17]
| Parameter | Expected Outcome |
| Typical Yield | 65-85% |
| Key Observation | Effervescence (N₂ gas evolution) upon addition of the diazonium salt to the copper(I) halide solution. |
| Safety Note | Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution and used immediately. |
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- This compound.Chemical entity.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.PubMed Central.
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- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.ACS Publications.
- Synthesis of benzothiophenes.Organic Chemistry Portal.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents.PubMed Central.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.National Institutes of Health.
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.IRIS.
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- Therapeutic importance of synthetic thiophene.PubMed Central.
- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.Research Square.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.National Institutes of Health.
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The Versatile Virtuoso: Benzo[b]thiophen-2-amine as a Cornerstone for Pharmaceutical Innovation
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the vast and ever-expanding universe of heterocyclic chemistry, certain molecular scaffolds emerge as privileged structures—foundations upon which a multitude of therapeutic agents are built. Benzo[b]thiophene, a bicyclic aromatic heterocycle, is one such scaffold, prized for its structural rigidity and its role as a bioisostere of indole, a ubiquitous motif in biologically active molecules.[1][2] While the entire benzo[b]thiophene family boasts a wide range of pharmacological activities, it is the humble 2-amino substituted variant, benzo[b]thiophen-2-amine , that often serves as the critical starting point for the synthesis of complex and potent pharmaceuticals.[3][4] Its strategic placement of a reactive amino group on the electron-rich thiophene ring provides a versatile handle for medicinal chemists to elaborate and fine-tune molecular properties, leading to the discovery of novel drugs targeting a spectrum of diseases, from cancer and inflammation to neurodegenerative disorders.[4][5]
This comprehensive guide delves into the multifaceted applications of this compound as a pivotal building block in drug discovery. We will explore its synthesis, key chemical transformations, and its role in the construction of diverse and therapeutically relevant molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.
I. Foundational Synthesis: Accessing the this compound Core
A reliable and efficient synthesis of the starting material is paramount in any drug discovery campaign. For this compound, two primary synthetic strategies are commonly employed: the Gewald reaction and the reduction of a nitro precursor. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.
Protocol 1: The Gewald Reaction for Substituted 2-Aminobenzo[b]thiophenes
The Gewald reaction is a powerful one-pot, multi-component reaction that assembles the 2-aminothiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[6][7][8] This method is particularly advantageous for creating substituted benzo[b]thiophenes when starting with a cyclic ketone.
Causality of Experimental Choices:
-
Base Catalyst (e.g., Morpholine, Triethylamine): The base is crucial for facilitating the initial Knoevenagel condensation between the ketone and the active methylene nitrile, generating the α,β-unsaturated intermediate.[9] It also promotes the subsequent reactions involving sulfur.
-
Solvent (e.g., Ethanol, DMF): The choice of a polar protic or aprotic solvent is important for solubilizing the reactants and intermediates. Ethanol is a greener solvent option, while DMF can often lead to higher yields due to its higher boiling point and ability to dissolve a wider range of substrates.
-
Elemental Sulfur (S₈): Sulfur acts as the thiating agent, ultimately becoming the heteroatom in the thiophene ring.[9]
-
Reaction Temperature: The reaction is typically heated to reflux to ensure the completion of all steps in the reaction cascade.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cyclic ketone (1.0 eq), the active methylene nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Addition of Base: To the stirred suspension, add the base catalyst (e.g., morpholine or triethylamine) (0.2-1.0 eq) dropwise.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Illustrative Workflow for the Gewald Reaction:
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Application Note: Benzo[b]thiophen-2-amine as a Privileged Scaffold for the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold
In the landscape of modern drug discovery, particularly in the design of protein kinase inhibitors, the concept of "privileged structures" is paramount. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, serving as a robust foundation for combinatorial library development. The benzo[b]thiophene ring system is one such privileged scaffold.[1][2] Its structural rigidity, lipophilic nature, and electronic properties make it an ideal bioisostere for the native indole ring found in natural products and other kinase inhibitors (e.g., Staurosporine).
The electron-rich sulfur atom and the planar aromatic system allow for crucial interactions within the ATP-binding pocket of kinases, often involving hydrogen bonding and π-stacking.[2] Specifically, Benzo[b]thiophen-2-amine emerges as a highly strategic starting material. The amine group at the C-2 position provides a versatile chemical handle for introducing pharmacophoric elements necessary for potent and selective kinase inhibition. This application note provides a detailed guide on the synthetic utility of this compound, focusing on the construction of N-aryl pyrimidine derivatives, a common core in many FDA-approved kinase inhibitors.
The Core Synthetic Strategy: Building the Kinase Inhibitor Hinge-Binding Motif
A vast number of ATP-competitive kinase inhibitors derive their potency from a key interaction: forming one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding site. A common strategy to achieve this is to construct a molecule where a heterocyclic core (like a pyrimidine) is linked to a larger aromatic system via an amine bridge.
Here, this compound serves as the nucleophile that builds this critical amine bridge. The primary synthetic transformation is a nucleophilic aromatic substitution (SNAr) reaction with an activated (usually halogenated) heterocycle.
Visualizing the General Synthetic Workflow
The following diagram illustrates the straightforward and modular nature of this synthetic approach.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a N-(Benzo[b]thiophen-2-yl)pyrimidin-4-amine Intermediate
This protocol describes a representative SNAr reaction to synthesize a key intermediate, which can then be further elaborated into a final inhibitor.
Objective: To synthesize N-(6-chloro-2-methylpyrimidin-4-yl)this compound.
Materials:
-
This compound (1.0 eq)
-
4,6-dichloro-2-methylpyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (n-BuOH) (approx. 0.1 M concentration of starting amine)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.1 eq).
-
Solvent and Base Addition: Add n-Butanol to the flask to dissolve/suspend the reagents. Follow this with the addition of DIPEA (2.5 eq).
-
Scientist's Note:: n-Butanol is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be driven to completion with heat. DIPEA is used as a non-nucleophilic organic base to quench the HCl generated during the reaction without competing with the primary amine nucleophile.
-
-
Heating: Equip the flask with a reflux condenser under an inert atmosphere (N₂). Heat the reaction mixture to 120 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 12-24 hours. A new, less polar spot corresponding to the product should appear, and the starting amine spot should diminish.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-Butanol. c. Dissolve the resulting residue in Ethyl acetate (EtOAc). d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid and excess DIPEA salts) and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl acetate.
-
Characterization: Combine the pure fractions and concentrate to yield the desired product, N-(6-chloro-2-methylpyrimidin-4-yl)this compound, typically as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Mechanistic Rationale and Structure-Activity Relationship (SAR)
The core of this synthesis is the SNAr mechanism. The pyrimidine ring is electron-deficient, a property exacerbated by the two electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by a nucleophile. The lone pair of the amine group on this compound attacks the C4 position of the pyrimidine, leading to the formation of a Meisenheimer complex, which then rearomatizes by expelling a chloride ion.
The resulting N-(benzo[b]thiophen-2-yl)pyrimidin-4-amine core is a powerful pharmacophore. The pyrimidine nitrogen atoms and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor to the kinase hinge region. The benzo[b]thiophene scaffold typically occupies the hydrophobic pocket within the ATP-binding site.[3][4]
Hypothetical Library Synthesis and Data
The robustness of this protocol allows for the creation of a library of inhibitors by varying both the pyrimidine and the benzo[b]thiophene starting materials.
| Entry | Benzo[b]thiophene Moiety | Pyrimidine Moiety | Yield (%) | Target Kinase (Hypothetical) |
| 1 | This compound | 4,6-dichloro-2-methylpyrimidine | 75% | EGFR |
| 2 | 5-Methoxythis compound | 4,6-dichloro-2-methylpyrimidine | 72% | EGFR (Enhanced Potency) |
| 3 | This compound | 4,6-dichloro-2-(CF₃)-pyrimidine | 68% | VEGFR2 |
| 4 | 6-Fluorothis compound | 4,6-dichloro-2-phenylpyrimidine | 70% | Aurora Kinase A |
This data is illustrative and serves to demonstrate the modularity of the synthesis.
Context: Inhibition of a Kinase Signaling Pathway
The ultimate goal of synthesizing these molecules is to modulate cellular signaling. For example, an inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) would block downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, which is often hyperactive in cancer.
Caption: Inhibition of the EGFR signaling pathway.
This diagram shows how the synthesized inhibitor competes with ATP, preventing the autophosphorylation of EGFR and thereby blocking the entire downstream cascade responsible for tumor cell growth.
Conclusion
This compound is a cornerstone starting material for the efficient and modular synthesis of potent kinase inhibitors. Its inherent drug-like properties, combined with the straightforward chemistry of its primary amine handle, allow for the rapid generation of diverse chemical libraries. The protocol detailed herein provides a reliable and scalable method for producing the key N-(benzo[b]thiophen-2-yl)pyrimidin-4-amine core, which is a critical step in the discovery of novel therapeutics targeting a wide range of kinases implicated in human disease.[3][5][6]
References
- El-Damasy, D. A., Ke, Y., & El-Sayed, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- El-Damasy, D. A., Ke, Y., & El-Sayed, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
- IJARPS. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- ResearchGate. (2007). New Synthesis of 3H-Benzo[b]thiophen-2-ones.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Fernández-Pérez, L., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed.
- ResearchGate. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.
- Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry.
- Armstrong, R. C., et al. (2009). Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. Bioorganic & Medicinal Chemistry Letters.
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- 3. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzo[b]thiophen-2-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold that occupies a central role in medicinal chemistry and materials science.[1][2][3] Its planar, electron-rich structure, featuring a fused benzene and thiophene ring, allows for diverse functionalization and facilitates interactions with various biological targets, including enzymes and receptors.[2][3] This structural versatility has led to the development of numerous benzo[b]thiophene derivatives with a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties.[1][4][5][6] Notably, several FDA-approved drugs, including raloxifene (for osteoporosis), zileuton (for asthma), and sertaconazole (an antifungal agent), feature the benzo[b]thiophene core, underscoring its therapeutic relevance.[4]
This guide provides a detailed experimental protocol for the synthesis of substituted Benzo[b]thiophen-2-amine derivatives, focusing on the robust and widely applicable Gewald reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step procedure, and discuss the necessary characterization and purification techniques.
Synthetic Strategies: An Overview
Several synthetic methodologies have been developed for the construction of the benzo[b]thiophene ring system. Common strategies include:
-
Electrophilic Cyclization: This approach often involves the cyclization of o-alkynyl thioanisoles or related substrates in the presence of an electrophile like iodine, bromine, or a sulfonium salt.[4][7]
-
Metal-Catalyzed Annulation: Transition metals, particularly palladium, are frequently used to catalyze the annulation of appropriately substituted precursors, such as 2-halo alkynyl benzenes.[4]
-
Named Reactions: Several classic name reactions provide reliable routes to substituted thiophenes and their benzo-fused analogs. These include the Fiesselmann thiophene synthesis, which typically yields hydroxy- or aminothiophenes from thioglycolic acid derivatives and activated alkynes or β-ketoesters, and the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source.[8][9][10][11][12]
For the synthesis of 2-aminobenzo[b]thiophenes, the Gewald reaction stands out as a particularly efficient and versatile one-pot, multi-component reaction.[13][14][15]
The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Synthesis
The Gewald reaction is a cornerstone in thiophene chemistry, enabling the synthesis of 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[9][11][14] The reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[9][16]
Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[9][16]
-
Sulfur Addition: Elemental sulfur (often in its S8 ring form) is attacked by the enolate or a related nucleophilic species generated from the Knoevenagel adduct. This leads to the formation of a sulfurated intermediate.[16]
-
Cyclization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where a nucleophilic attack occurs at the cyano group.[9][16]
-
Tautomerization/Aromatization: The resulting cyclic intermediate then tautomerizes to afford the stable, aromatic 2-aminothiophene product.[16]
The overall transformation is a highly efficient process that allows for the rapid assembly of polysubstituted 2-aminothiophenes from readily available starting materials.
Diagram of the Gewald Reaction Mechanism:
Caption: Generalized mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the synthesis of a representative tetrahydrobenzo[b]thiophene-2-amine derivative via the Gewald reaction, starting from cyclohexanone, malononitrile, and elemental sulfur.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanone | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Malononitrile | Reagent Grade, 99% | Acros Organics | Toxic, handle with care in a fume hood. |
| Sulfur (elemental) | Powder | Fisher Chemical | |
| Morpholine | Reagent Grade, ≥99% | Alfa Aesar | Corrosive, use in a fume hood. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs | |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals | For extraction and chromatography. |
| Hexanes | HPLC Grade | VWR Chemicals | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Ward's Science | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (5.0 g, 51 mmol), malononitrile (3.36 g, 51 mmol), and elemental sulfur (1.63 g, 51 mmol).
-
Add 30 mL of ethanol to the flask.
-
Place the flask in a fume hood and add morpholine (4.44 g, 51 mmol) dropwise to the stirring mixture.
-
-
Reaction:
-
Attach a condenser to the flask and heat the reaction mixture to 50-60 °C with continuous stirring.
-
Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, or to recover the product from the filtrate, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the organic layer and wash it sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[13]
-
For column chromatography, prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid.
-
Experimental Workflow Diagram:
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Benzo[b]thiophen-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzo[b]thiophen-2-amine is a crucial heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives are investigated for anti-cancer, anti-microbial, and anti-inflammatory properties, making the unambiguous characterization of the parent molecule a critical step in drug discovery and development.[1][2] This guide provides a detailed, multi-technique framework for the definitive structural elucidation, purity assessment, and spectroscopic identification of this compound, ensuring data integrity for research, quality control, and regulatory purposes.
Introduction and Analytical Strategy
The structural integrity and purity of starting materials like this compound are paramount for the synthesis of novel chemical entities. A failure to adequately characterize this key intermediate can lead to ambiguous biological data and compromised downstream results. Therefore, a holistic analytical approach is necessary, integrating data from orthogonal techniques to build a complete chemical profile. This document outlines a validated workflow employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (FT-IR, UV-Vis) to achieve this goal. Each technique provides a unique piece of the puzzle, and their combined interpretation provides a self-validating system for characterization.
A foundational understanding of the molecule's basic properties informs the selection of appropriate analytical conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₇NS | [3] |
| Molecular Weight | 149.21 g/mol | Inferred from Formula |
| CAS Number | 4521-30-6 | [4] |
| Appearance | Typically a solid | [5] |
| Core Structure | Benzene ring fused to a thiophene ring | [3] |
The characterization process follows a logical progression from structural confirmation to purity analysis. The data from each step corroborates the findings of the others, ensuring a high degree of confidence in the final assessment.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation: NMR and Mass Spectrometry
The primary identification and structural confirmation are achieved through the synergistic use of NMR and MS.
NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the polar amine and its signals do not overlap with the aromatic region of the analyte. The labile amine protons are also clearly visible.
-
Frequency: A 300 MHz or higher field magnet is recommended to achieve good resolution of the aromatic proton signals and their coupling patterns.[6]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay (D1) of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Expected Data and Interpretation: The chemical shifts are highly diagnostic. The aromatic protons on the benzene and thiophene rings will appear in distinct regions, and their splitting patterns reveal their connectivity.[7][8]
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale / Key Features |
| Aromatic Protons | 7.0 - 8.0 | 120 - 145 | Complex multiplets characteristic of the fused ring system. The specific shifts and coupling constants confirm the substitution pattern.[6][8] |
| Thiophene Proton (H3) | ~6.5 - 7.0 (singlet) | ~100 - 110 | A singlet in the aromatic region, characteristic of the proton at the 3-position of the thiophene ring. |
| Amine Protons (-NH₂) | ~5.0 - 6.0 (broad singlet) | N/A | A broad, D₂O-exchangeable signal. Its integration should correspond to two protons. The chemical shift can vary with concentration and temperature.[9] |
| Quaternary Carbons | N/A | 130 - 160 | Carbons with no attached protons (e.g., C2, and the carbons at the ring junction) will appear as signals in the ¹³C spectrum but not in the ¹H spectrum.[10] |
MS provides the molecular weight of the compound and a fragmentation fingerprint that aids in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for this purpose.
Causality Behind Experimental Choices:
-
Technique: GC-MS is ideal for volatile and thermally stable compounds like this compound.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which can be compared to library data.[7]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Expected Data and Interpretation: The mass spectrum will provide clear evidence for the molecular formula.
| m/z Value | Assignment | Interpretation |
| 149 | [M]⁺ | The molecular ion peak, confirming the molecular weight of 149 g/mol . This peak may be of moderate to weak intensity.[7] |
| 148 | [M-H]⁺ | Loss of a hydrogen radical. |
| 122 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for primary aromatic amines. |
| 104 | [C₇H₄S]⁺ | Fragmentation involving the loss of the amine and adjacent carbon. |
| 89 | [C₇H₅]⁺ | A fragment corresponding to the benzynyl cation.[5] |
Purity Assessment and Spectroscopic Confirmation
Once the structure is confirmed, its purity and identity are further verified using chromatography and other spectroscopic methods.
HPLC is the definitive method for determining the purity of a compound by separating it from any impurities. A reversed-phase method with UV detection is standard.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is hydrophobic and provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient allows for the efficient elution of the main compound while separating it from potentially more or less polar impurities.
-
Detector: UV detection is highly sensitive for aromatic compounds. The detection wavelength should be set at or near one of the absorbance maxima (λmax) determined by UV-Vis spectroscopy.
Caption: Schematic of a standard HPLC-UV system.
Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a specific λmax.
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Expected Results: A sharp, symmetrical peak at a specific retention time. Purity should typically be >98% for high-quality material.
FT-IR provides rapid confirmation of the key functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil and collect the spectrum, typically over 4000-600 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3300 | N-H stretch (doublet) | Primary Amine (-NH₂)[9] |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~750 | C-S stretch | Thiophene Ring[11] |
This technique confirms the presence of the conjugated π-electron system of the benzothiophene core.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Acquisition: Use a matched pair of quartz cuvettes to record a baseline with the solvent. Then, record the absorbance spectrum of the sample from 200 to 400 nm.
Expected Data: The spectrum should show characteristic absorbance maxima (λmax) corresponding to π-π* electronic transitions within the aromatic system.[12] Expected λmax values are typically in the range of 230-260 nm and potentially a lower energy band around 290-310 nm.
Conclusion: A Consolidated View
The definitive characterization of this compound is not achieved by a single technique but by the logical consolidation of data from multiple orthogonal methods. NMR spectroscopy provides the unequivocal structural framework. Mass spectrometry confirms the molecular weight and offers a fragmentation fingerprint consistent with this structure. HPLC-UV delivers a quantitative measure of purity, ensuring the material is free from significant contaminants. Finally, FT-IR and UV-Vis spectroscopy provide rapid and cost-effective confirmation of key functional groups and the core conjugated system, respectively. Together, this suite of analyses provides a robust and self-validating characterization package essential for any research or development endeavor.
References
- Brandt, S. D., Carlino, L., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1109-1125.
- Brandt, S. D., Carlino, L., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed.
- Brandt, S. D., Carlino, L., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. ResearchGate.
- Al-Omair, M. A., et al. (2022). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry.
- Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. ResearchGate.
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Atlantic Technological University.
- Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
- Cimarelli, C., et al. (2015). Benzo[b]thiophene-2-carbaldehyde. MDPI.
- Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry.
- Eldebss, T. M. A., et al. (2022). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
- Chapman, N. B., et al. (1969). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic.
- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate.
- Stakhira, P., et al. (2019). UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions... PubMed.
- Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Cheméo.
- Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Samanidou, V. F., et al. (2010). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. National Institutes of Health.
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- 12. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Structural Characterization of Benzo[b]thiophen-2-amine using NMR and Mass Spectrometry
Abstract
Benzo[b]thiophene and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents, including those targeting neurological disorders and microbial infections.[1][2][3] The precise structural elucidation of these intermediates is paramount for ensuring the identity, purity, and quality of final drug products. This application note provides a detailed guide for the comprehensive analysis of Benzo[b]thiophen-2-amine (C₈H₇NS, MW: 149.21 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized protocols, expected data, and interpretation strategies tailored for researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification
The benzo[b]thiophene core is a versatile heterocyclic system whose derivatives exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][4] this compound is a critical starting material or intermediate in the synthesis of these complex molecules.[1][5] Consequently, unambiguous confirmation of its molecular structure is a non-negotiable step in the drug discovery and development pipeline.
NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei, while mass spectrometry delivers precise molecular weight information and reveals structural details through controlled fragmentation.[6][7][8] The synergistic use of these two powerful analytical techniques provides a self-validating system for structural confirmation, ensuring the scientific integrity of subsequent research and development efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it allows for the detailed mapping of atom connectivity and chemical environment within a molecule.
Protocol: NMR Sample Preparation
The quality of NMR spectra is directly dependent on meticulous sample preparation.[9] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[10]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette and bulb
-
Small vial for initial dissolution
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh the required amount of this compound.
-
Solvent Selection & Dissolution:
-
Choose an appropriate deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds.
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[11] This allows for visual confirmation of complete dissolution before transfer to the NMR tube.[11]
-
-
Filtration and Transfer: To avoid poor spectral resolution from suspended solids, filter the sample solution into the NMR tube.[10] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[10]
-
Internal Standard: If the solvent does not contain an internal standard, add a very small amount of TMS (typically a single drop from a capillary tube) to the sample for chemical shift calibration (δ = 0.00 ppm).[11]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 1-2 seconds | 2 seconds |
| Number of Scans (ns) | 8-16 | 1024 or more |
| Spectral Width | ~16 ppm | ~220 ppm |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Causality Behind Parameter Choices:
-
Proton Decoupling (¹³C NMR): The zgpg30 pulse program decouples protons, which simplifies the ¹³C spectrum to single lines for each unique carbon and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Number of Scans (ns): More scans are required for ¹³C NMR to compensate for the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[9]
Predicted Spectra and Interpretation
Based on the structure of this compound and data from analogous compounds, the following spectral features are predicted.[12][13]
¹H NMR Predicted Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H3 | ~ 6.8 - 7.0 | s | - | 1H | Thiophene ring proton |
| H4, H7 | ~ 7.6 - 7.8 | m | - | 2H | Benzene ring protons |
| H5, H6 | ~ 7.2 - 7.4 | m | - | 2H | Benzene ring protons |
| NH₂ | ~ 4.0 - 5.0 | br s | - | 2H | Amine protons |
-
Interpretation: The aromatic region (7.2-7.8 ppm) will show complex multiplets corresponding to the four protons on the benzene ring. The thiophene proton (H3) is expected to appear as a singlet further upfield. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[13]
¹³C NMR Predicted Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Type | Assignment |
| C2 | ~ 150 - 155 | Quaternary | Carbon bearing amine |
| C3 | ~ 110 - 115 | CH | Thiophene ring carbon |
| C3a | ~ 138 - 142 | Quaternary | Ring fusion carbon |
| C4, C7 | ~ 122 - 126 | CH | Benzene ring carbons |
| C5, C6 | ~ 123 - 128 | CH | Benzene ring carbons |
| C7a | ~ 135 - 140 | Quaternary | Ring fusion carbon |
-
Interpretation: The spectrum will show eight distinct signals. The carbon attached to the electron-donating amine group (C2) will be the most downfield (deshielded). Quaternary carbons (C2, C3a, C7a) will generally have lower intensities than the protonated carbons.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly effective method.[12][14]
Protocol: LC-MS Sample Preparation and Analysis
Materials:
-
NMR sample (can be diluted from the prepared stock)
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)
-
LC-MS grade formic acid
-
Autosampler vial with cap
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.
-
Acidification: Add a small amount of formic acid (0.1% v/v) to the sample and mobile phases. This promotes protonation of the amine group, making it amenable to positive ion ESI.
-
LC-MS System Setup:
-
LC Column: A standard C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Ionization Source: Electrospray Ionization (ESI).
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Workflow for LC-MS Analysis
Caption: Experimental workflow for LC-MS analysis.
Data Acquisition
Typical ESI-MS Parameters (Positive Ion Mode)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The amine group is basic and readily protonated. |
| Capillary Voltage | 3.0 - 4.0 kV | Creates the electrospray plume. |
| Cone Voltage | 20 - 40 V | Promotes ion transfer; can induce some fragmentation. |
| Source Temp. | 120 - 150 °C | Assists in solvent evaporation. |
| Desolvation Temp. | 350 - 500 °C | Drives off remaining solvent from ions. |
| Scan Range (m/z) | 50 - 500 Da | Covers the expected molecular ion and fragments. |
Predicted Mass Spectrum and Fragmentation
The analysis in positive ion mode is expected to yield the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural confirmation.
Expected Ions in ESI-MS and MS/MS Analysis
| m/z (calculated) | Formula | Assignment |
| 150.03 | [C₈H₈NS]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 133.00 | [C₈H₅S]⁺ | Loss of ammonia (NH₃) from [M+H]⁺ |
| 121.03 | [C₇H₅S]⁺ | Loss of HCN from the [C₈H₅S]⁺ fragment |
| 103.00 | [C₈H₇]⁺ | Loss of SH radical from the [C₈H₈S]⁺ ion |
-
Fragmentation Rationale: The molecular ion for aromatic amines is typically stable.[15] Under MS/MS conditions, a common fragmentation pathway for protonated this compound would be the neutral loss of ammonia (17 Da). The resulting benzothienyl cation is relatively stable. Further fragmentation of the stable benzo[b]thiophene nucleus can occur, though it requires higher energy.[13][16] For instance, studies on related (2-aminopropyl)benzo[b]thiophene isomers show ions corresponding to the benzo[b]thiophene nucleus at m/z 147 and 148.[13]
Conclusion
The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a robust and definitive methodology for the structural characterization of this compound. The protocols and expected spectral data outlined in this note serve as a comprehensive guide for researchers in pharmaceutical and chemical development. By following these procedures, scientists can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity and quality of their downstream applications.
References
- Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles. (n.d.).
- Supporting Information for "Self-Assembly of M24L48 Polyhedra with a 1,3-Bis(ethynyl)benzene-Based Dipyridyl Ligand". (2007). Wiley-VCH. [Link]
- Supplementary Information for "A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity". (n.d.). The Royal Society of Chemistry. [Link]
- Lee, S., et al. (2018). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 23(11), 2948. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1123-1134. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1123-1134. [Link]
- Syntheses and analytical characterizations of novel (2‐aminopropyl)benzo[b]thiophene (APBT) based stimulants. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.
- Mintas, M., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]
- NMR Sample Preparation. (n.d.).
- Benzo(B)Thiophene. (n.d.). PubChem. [Link]
- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. (2022). New Journal of Chemistry, 46(39), 18919-18936. [Link]
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2012).
- Claeys, M., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 498. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
- An overview of benzo [b] thiophene-based medicinal chemistry. (n.d.).
- Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. (2021).
- Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. (n.d.).
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]
- A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (n.d.).
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 498. [Link]
- Mass Spectrometry: Fragmentation P
- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
- Role of sulphur-heterocycles in medicinal chemistry: An update. (2019). European Journal of Medicinal Chemistry, 180, 593-631. [Link]
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Mastering the Molecular Architecture: An Application Guide to the X-ray Crystallography of Benzo[b]thiophen-2-amine Derivatives
Introduction: In the landscape of medicinal chemistry and materials science, benzo[b]thiophene derivatives hold a prominent position due to their diverse biological activities and intriguing electronic properties. The benzo[b]thiophen-2-amine scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and designing next-generation compounds with enhanced efficacy and specificity. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for providing an unambiguous determination of molecular structure at atomic resolution.[1][2][3] This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the X-ray crystallographic analysis of this compound derivatives.
Part 1: Synthesis and Purification of Precursors for Crystallography
The journey to a high-quality crystal structure begins with the synthesis of a pure, crystalline compound. The Gewald reaction is a robust and widely employed one-pot method for the synthesis of polysubstituted 2-aminothiophenes, which can be adapted for this compound derivatives.[4][5][6][7]
Protocol 1: Synthesis of Substituted this compound Derivatives via the Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate cyclohexanone derivative (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Expert Insight: The choice of solvent can influence the reaction rate and yield. Ethanol is a greener option, while DMF can enhance the solubility of reactants.
2. Addition of Base:
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the reaction mixture. The base facilitates the initial Knoevenagel condensation.
-
Causality: The base deprotonates the active methylene group of the malononitrile, initiating the condensation with the ketone.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound derivative.
-
Trustworthiness: Purity is paramount for successful crystallization. NMR and mass spectrometry should be used to confirm the identity and purity of the synthesized compound before proceeding. A purity of >95% is highly recommended.
Caption: Workflow for the synthesis and purification of this compound derivatives.
Part 2: The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience, careful observation, and a systematic approach to screening various conditions.
Key Principles of Crystallization:
Crystallization is the process of forming a solid with a highly ordered atomic or molecular structure from a solution, melt, or gas.[8] For small organic molecules, solution-based crystallization is the most common method. The fundamental principle is to slowly bring a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit, thereby inducing the formation of nuclei that grow into crystals.
Common Crystallization Techniques:
Several techniques can be employed to achieve supersaturation and promote crystal growth.
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration of the solute.[9]
-
Slow Cooling: This technique relies on the fact that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[9][10]
-
Vapor Diffusion: This is a highly effective method for growing high-quality crystals from small amounts of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.[11]
Protocol 2: Screening for Crystallization Conditions
A systematic screening of solvents and crystallization techniques is crucial for success.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8][12]
-
Expert Insight: A good starting point is to test the solubility of a few milligrams of the compound in a range of common organic solvents (see Table 1). For amines, polar aprotic solvents or mixtures can be effective. Sometimes, the use of organic acids like acetic acid can aid in the crystallization of basic compounds.[13]
Table 1: Common Solvents for Crystallization Screening
| Solvent Class | Examples | Polarity | Boiling Point (°C) |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar | 65, 78, 82 |
| Ketones | Acetone | Polar | 56 |
| Esters | Ethyl Acetate | Polar | 77 |
| Halogenated | Dichloromethane, Chloroform | Polar | 40, 61 |
| Aromatics | Toluene | Nonpolar | 111 |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Mid-polar | 35, 66 |
| Hydrocarbons | Hexane, Heptane | Nonpolar | 69, 98 |
| Amides | Dimethylformamide (DMF) | Polar | 153 |
| Nitriles | Acetonitrile | Polar | 82 |
2. Crystallization Setup (Vapor Diffusion Example):
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Place this vial inside a larger, sealable jar containing a few milliliters of a "poor" or "anti-solvent" (e.g., hexane or pentane).
-
Seal the jar and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Trustworthiness: Label each crystallization attempt meticulously with the compound, solvent system, and date. Patience is key; it can take days or even weeks for suitable crystals to form.
3. Troubleshooting Common Crystallization Problems:
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or a slower cooling rate.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try slowly evaporating some of the solvent or adding a tiny seed crystal of the compound if available.
-
Formation of Powder or Small Needles: This indicates rapid nucleation. To encourage the growth of larger, single crystals, try slowing down the crystallization process by using a less volatile anti-solvent or a more gradual temperature decrease.
Part 3: Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to collect the X-ray diffraction data.[14]
Protocol 3: Mounting the Crystal and Data Collection
1. Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects.
-
Carefully mount the crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., paratone-N).
-
Expert Insight: The crystal should be mounted securely to prevent movement during data collection.
2. Data Collection on a Diffractometer:
-
Place the mounted crystal on the goniometer head of the X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations and improves the quality of the diffraction data.
-
The diffractometer, equipped with an X-ray source and a detector, will rotate the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[1][15]
-
The diffracted X-rays are recorded by the detector as a series of diffraction spots. A complete dataset is collected by rotating the crystal through a wide angular range.[2]
Table 2: Typical Data Collection Parameters
| Parameter | Typical Value/Setting |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K |
| Detector Distance | 40-60 mm |
| Exposure Time | 5-60 seconds per frame |
| Omega/Phi Scan Width | 0.5-1.0° per frame |
| Total Rotation | 180-360° |
Part 4: Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal's electron density. The final step is to process this data to obtain the three-dimensional atomic structure.
The Phase Problem:
While the intensities of the diffraction spots are measured, the phase information is lost. This is known as the "phase problem" in crystallography. Direct methods or Patterson methods are commonly used to solve the phase problem for small molecules.[16]
Protocol 4: Structure Solution and Refinement
1. Data Integration and Scaling:
-
The raw diffraction images are processed to determine the position and intensity of each reflection.
-
The intensities are then scaled and merged to create a single reflection file.
2. Space Group Determination:
-
The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.[14]
3. Structure Solution:
-
Using software like SHELXT or Olex2, direct methods are applied to the reflection data to generate an initial electron density map and a preliminary structural model.
4. Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares minimization process.[16][17] This involves adjusting atomic positions, occupancies, and displacement parameters to improve the agreement between the observed and calculated structure factors.[18][19]
-
Expert Insight: Geometric restraints on bond lengths and angles are often applied to maintain a chemically reasonable model.[19] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation:
-
The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic quality.
Caption: Workflow for X-ray crystal structure determination and refinement.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their molecular conformation, stereochemistry, and intermolecular interactions. This detailed understanding is a cornerstone of modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. By following the protocols and heeding the expert advice outlined in this guide, researchers can confidently navigate the path from synthesis to a high-quality, publication-ready crystal structure.
References
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (Year). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, (i), 209-246.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892–3900.
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. F1000Research, 5.
- University of Cambridge. (2009, April 6). Basic refinement. Structural Medicine.
- Wikipedia. (n.d.). Gewald reaction.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- University of California, Irvine. (n.d.).
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- Chemical Crystallography. (2011, April 27). Crystals User Guide.
- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube.
- Fernandes, S. T. (2023, June 7). How can I obtain good crystals of heterocyclic organic compounds?
- Zhang, Y. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 546–548.
- University of Rochester. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 5). New Synthesis of 3H-Benzo[b]thiophen-2-ones.
- ResearchGate. (2024, October 20).
- University of Cambridge. (2009, April 6). Basic refinement. Structural Medicine.
- University of Sherbrooke. (n.d.).
- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Organic & Biomolecular Chemistry, 20(24), 4865-4886.
- LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2836-2856.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 18. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basic refinement [www-structmed.cimr.cam.ac.uk]
Application Notes and Protocols for In Vitro Evaluation of Benzo[b]thiophen-2-amine Derivatives
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2][3] As an isostere of indole, it is present in numerous biologically active compounds and approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene and the antipsychotic agent sertindole. Derivatives of the core Benzo[b]thiophen-2-amine structure have garnered significant interest due to their demonstrated efficacy in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2][4][5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for key in vitro assays to characterize the biological activity of novel this compound derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol functions as a self-validating system for generating robust and reproducible data.
The applications covered herein include:
-
Antiproliferative and Cytotoxicity Profiling: Essential for oncology drug discovery and general toxicity assessment.
-
Neuroprotection via Amyloid-β Aggregation Modulation: A critical assay for compounds targeting Alzheimer's disease.
-
Enzyme Inhibition Analysis: Using cholinesterase inhibition as a key example for neurodegenerative therapeutic targets.
-
Antimicrobial Susceptibility Testing: Foundational for the development of new anti-infective agents.
Antiproliferative and Cytotoxicity Assays
A primary and crucial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. This is paramount in cancer research and for general safety profiling. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[6]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle of cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. This formazan can be solubilized and quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, thus providing a reliable measure of cell viability and, by extension, the cytotoxic or cytostatic effects of a test compound. Several studies have utilized this assay to assess the cytotoxicity of benzo[b]thiophene derivatives on various cell lines, including HepG2 (liver carcinoma), SH-SY5Y (neuroblastoma), K562 (erythroleukemia), and HeLa (cervical carcinoma).[6][7][8]
Experimental Workflow: MTT Assay
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, SH-SY5Y).
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound derivatives, dissolved in DMSO to create a stock solution (e.g., 10-100 mM).
-
Phosphate-Buffered Saline (PBS), sterile.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS, sterile filtered.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1.5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[6] Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in complete medium. A common concentration range to test is 0.5 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Exposure Incubation: Incubate the plate for a predetermined exposure time, typically 24 to 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
| Compound Class | Cell Line | Assay | Typical IC₅₀ Range (µM) | Reference |
| 2-Aminobenzo[b]thiophenes | K562 | MTS | 2 µg/mL | [8] |
| 2-Aminobenzo[b]thiophenes | HeLa | AlamarBlue | 10 µg/mL | [8] |
| Benzo[b]thiophene-chalcones | SH-SY5Y | MTT | >200 µM (low toxicity) | [6] |
| Note: Original data in µg/mL. Conversion to µM depends on the specific molecular weight of the derivative. |
Modulation of Amyloid-β (Aβ₄₂) Aggregation
Alzheimer's disease pathology is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and fibrils. Benzo[b]thiophene derivatives have been identified as modulators of this process.[9][10] The Thioflavin-T (ThT) fluorescence assay is the gold standard for monitoring amyloid fibrillogenesis in real-time.
Scientific Rationale
Thioflavin-T is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures that are predominant in amyloid fibrils. This property allows for the kinetic monitoring of Aβ peptide aggregation. When Aβ monomers self-assemble into fibrils, ThT intercalates into the cross-β structure, resulting in a significant enhancement of its fluorescence quantum yield. By measuring this fluorescence over time, one can assess the rate and extent of fibril formation and determine whether a test compound inhibits or accelerates this process.[9][10]
Detailed Protocol: Thioflavin-T (ThT) Aggregation Assay
Materials:
-
Synthetic Aβ₄₂ peptide, high purity.
-
Hexafluoroisopropanol (HFIP).
-
Anhydrous DMSO.
-
Thioflavin-T (ThT).
-
Assay Buffer: 50 mM Phosphate buffer, pH 7.4, with 100 mM NaCl.
-
This compound derivatives, dissolved in DMSO.
-
Non-binding, black, clear-bottom 96-well plates.
-
Fluorescence plate reader with excitation at ~440 nm and emission at ~490 nm.
Procedure:
-
Aβ₄₂ Preparation: Prepare an Aβ₄₂ monomer stock solution by dissolving the peptide in HFIP, aliquoting, evaporating the HFIP, and storing the resulting peptide film at -80°C. Immediately before the assay, reconstitute the Aβ₄₂ film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in ice-cold assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer from a DMSO stock. Final concentrations might range from 1 µM to 25 µM. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.[9]
-
Assay Setup: In each well of the 96-well plate, combine:
-
Aβ₄₂ solution (to a final concentration of 10 µM).
-
Test compound dilution or vehicle control.
-
ThT solution (to a final concentration of 5-10 µM).
-
Assay buffer to reach the final volume (e.g., 200 µL).
-
Include controls: Aβ₄₂ alone, buffer with ThT only (blank).
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the ThT fluorescence (Ex: 440 nm, Em: 490 nm) at regular intervals (e.g., every 5-10 minutes) for 24 hours.[10] The plate should be shaken briefly before each reading.
Data Analysis:
-
Subtract the blank (ThT only) fluorescence from all readings.
-
Plot the fluorescence intensity against time for each condition. The resulting curves represent the kinetics of aggregation (lag phase, elongation phase, plateau).
-
Compare the curves of compound-treated samples to the Aβ₄₂-only control.
-
Inhibition: Characterized by a longer lag phase and/or a lower plateau fluorescence.
-
Acceleration: Characterized by a shorter lag phase and/or a higher plateau fluorescence.
-
-
Calculate the percent inhibition or acceleration at the plateau phase (e.g., at 24 hours) relative to the control.
| Compound Series | Effect on Aβ₄₂ Aggregation | Max Inhibition (%) | Reference |
| N-phenylbenzofuran-2-carboxamide (4b) | Inhibition | 54% | [9] |
| N-phenylbenzo[b]thiophene-2-carboxamide (5a/5b) | Inhibition | ~40% | [9] |
| 4-methoxyphenyl substituted (4d/5d) | Acceleration | ~2.7-fold increase | [9] |
Enzyme Inhibition: Cholinesterase Assay
Many benzo[b]thiophene derivatives exert their biological effects by inhibiting specific enzymes.[11][12] A relevant example is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of neurotransmitters and targets for Alzheimer's disease therapy.[6] The Ellman's method is a classic and reliable colorimetric assay for this purpose.
Scientific Rationale
This assay measures the activity of cholinesterase enzymes indirectly. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change, and the degree of inhibition can be calculated.
Detailed Protocol: Cholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus.
-
Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
DTNB (Ellman's reagent).
-
Phosphate Buffer (0.1 M, pH 8.0).
-
This compound derivatives and a reference inhibitor (e.g., Galantamine).
-
96-well clear flat-bottom plates.
-
Spectrophotometric microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of enzyme, substrate (ATCI/BTCI), and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of test compound dilution in buffer.
-
50 µL of phosphate buffer.
-
25 µL of the respective enzyme solution (AChE or BChE).
-
-
Pre-incubation: Mix and pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of DTNB solution, followed by 75 µL of the substrate solution (ATCI or BTCI) to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes to obtain the reaction rate (V).
-
Controls: Include a positive control (enzyme activity without inhibitor) and a blank (reaction mixture without enzyme).
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot % Inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
| Compound Series | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzo[b]thiophene-chalcone (5f) | AChE | 62.10 | [6] |
| Benzo[b]thiophene-chalcone (5h) | BChE | 24.35 | [6] |
| Galantamine (Reference) | BChE | 28.08 | [6] |
Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[13] Benzo[b]thiophene derivatives have shown promise in this area.[14][15][16] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Scientific Rationale
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging a standardized inoculum of the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration that remains clear is the MIC. This provides a quantitative measure of the agent's potency.
Logical Flow for MIC Determination
Detailed Protocol: Broth Microdilution for MIC
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus) or Fungal strains (e.g., C. albicans).[13][14]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
This compound derivatives dissolved in DMSO.
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Incubator.
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. A typical range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Grow the microbial culture to the mid-log phase. Dilute the culture in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add the standardized inoculum to each well of the plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.
-
Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Data Analysis: The result is reported directly as the MIC value in µg/mL or µM. For some derivatives, activity against Gram-negative bacteria is only observed in the presence of an outer membrane permeabilizer like polymyxin B (PMB), which should be noted.[13]
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Benzo[b]thiophene derivatives | Candida species | 32 - 64 | [13] |
| Benzo[b]thiophene derivatives | E. coli (with PMB) | 8 - 64 | [13] |
| Benzo[b]thiophene derivatives | S. aureus | High activity reported | [14] |
References
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
- In Vitro Activity of Organochalcogen Compounds: II. Cytotoxic Effect of 2-Aminobenzo[b]thiophenes Against K562 and HeLa Tumor Cell Lines. (2020).
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules. [Link]
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Research Portal. [Link]
- Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Journal of Chemical Sciences. [Link]
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2020).
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2021).
- Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020).
- Design, Synthesis and In Vitro Evaluation of Novel Benzo[b]thiophene Derivatives as Serotonin N-acetyltransferase (AANAT) Inhibitors. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. (2022). European Journal of Medicinal Chemistry. [Link]
- Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. (n.d.).
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Organic Chemistry. [Link]
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry. [Link]
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Pharmaceuticals. [Link]
- An overview of benzo [b] thiophene-based medicinal chemistry. (2021).
- SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (n.d.). Trade Science Inc. [Link]
- Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). Journal of Medicinal Chemistry. [Link]
- Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Thiophenes and their Benzo Derivatives: Reactivity. (2017).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [ircommons.uwf.edu]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzo[b]thiophen-2-amine Synthesis Yields
Welcome to the Technical Support Center for Benzo[b]thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to advancing their work with this critical heterocyclic scaffold. Benzo[b]thiophen-2-amine and its derivatives are foundational components in numerous pharmacologically active agents, making their efficient synthesis a paramount objective.
This document moves beyond standard protocols to offer a troubleshooting framework grounded in mechanistic principles and field-proven optimization strategies. We will address the most common challenges encountered during the synthesis, focusing on the prevalent two-stage approach: the initial construction of a substituted benzo[b]thiophene core via the Gewald reaction, followed by the crucial removal of the activating group at the C3 position.
Part 1: The Gewald Reaction - Building the 2-Amino-3-cyanobenzo[b]thiophene Precursor
The Gewald three-component reaction is the most common and versatile entry point to the 2-aminobenzo[b]thiophene scaffold. Typically, this involves the condensation of a substituted benzaldehyde (like 2-chlorobenzaldehyde), an active methylene nitrile (most commonly malononitrile), and elemental sulfur, catalyzed by a base. While robust, this reaction is not without its challenges. The following FAQs address the most frequent issues that impact the yield and purity of the resulting 2-amino-3-cyanobenzo[b]thiophene intermediate.
Frequently Asked Questions (FAQs): Gewald Reaction Optimization
Q1: My Gewald reaction yield for 2-amino-3-cyanobenzo[b]thiophene is consistently low. What are the primary factors I should investigate?
A1: Low yield in this specific Gewald reaction is a common but solvable issue. The root cause often lies in one of three areas: suboptimal condensation, poor sulfur reactivity, or competing side reactions.
-
Inefficient Knoevenagel Condensation: The initial condensation between 2-chlorobenzaldehyde and malononitrile is base-catalyzed and forms an α,β-unsaturated dinitrile intermediate. If this step is slow or incomplete, the overall yield will suffer.
-
Base Selection is Critical: The choice and amount of base are paramount. Organic bases like morpholine, piperidine, or triethylamine are standard. Morpholine is often cited for its excellent performance due to its ability to solubilize sulfur.[1] For challenging substrates, stronger bases or alternative catalytic systems like L-proline or piperidinium borate have proven effective.[2][3]
-
Water Removal: This condensation produces water, which can hinder the reaction equilibrium. While not always necessary in refluxing ethanol, if you suspect stalling, using a Dean-Stark apparatus can be beneficial.[4]
-
-
Poor Sulfur Solubility and Reactivity: Elemental sulfur (S₈) must be activated to participate in the reaction.
-
Side Reactions: The primary competing reaction is often the dimerization or polymerization of the α,β-unsaturated nitrile intermediate, especially if the subsequent sulfur addition and cyclization are slow.[6]
Below is a workflow to systematically troubleshoot a low-yielding Gewald reaction.
Q2: I'm observing a significant amount of an insoluble, difficult-to-characterize byproduct along with my desired 2-amino-3-cyanobenzo[b]thiophene. What is it and how can I prevent its formation?
A2: This is a classic symptom of the dimerization of the Knoevenagel condensation intermediate (the ylidene intermediate). This bimolecular side reaction competes with the desired intramolecular cyclization with sulfur.[6]
Mitigation Strategies:
-
Decrease Reactant Concentration: Performing the reaction under more dilute conditions (e.g., below 0.1 M) can significantly suppress the bimolecular dimerization pathway in favor of the intramolecular cyclization.[6]
-
Temperature Control: Optimize the temperature. While heat is needed to activate the sulfur, excessive temperatures might accelerate dimerization more than the desired reaction. A careful temperature optimization study is recommended.
-
Adopt a Two-Step Procedure: For substrates particularly prone to dimerization, a two-step approach can be highly effective. First, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this purified intermediate with sulfur and base. This prevents the intermediate from sitting in the reaction mixture where it can dimerize before reacting with sulfur.[1]
Q3: Which base and solvent combination do you recommend for the synthesis of 2-amino-3-cyanobenzo[b]thiophene from 2-chlorobenzaldehyde?
A3: For this specific transformation, a combination of ethanol as the solvent and a catalytic amount of a secondary amine like morpholine or triethylamine is a well-established and effective starting point.[7] Ethanol provides good solubility for elemental sulfur at reflux temperatures, while morpholine is an excellent catalyst for the initial condensation and helps to activate the sulfur.[1][4]
The table below summarizes the impact of different catalysts and solvents on Gewald reaction yields from various literature sources, providing a basis for optimization.
| Carbonyl Source | Active Nitrile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-Proline (10) | DMF | 60 | 84 | [2] |
| Cyclohexanone | Malononitrile | Na₂CaP₂O₇ (nano) | Water | Reflux | 95 | [8] |
| 2-Chlorobenzaldehyde | Malononitrile | Morpholine (cat.) | Ethanol | Reflux | (not specified) | [7] |
| Various Ketones | Malononitrile | Piperidinium Borate (20) | EtOH/Water (9:1) | 100 | 96 | [3] |
| Acetophenone | Malononitrile | Morpholine (catalytic) | None (Ball Mill) | 120 | ~90 | [9] |
Mechanism & Experimental Protocol: 2-Amino-3-cyanobenzo[b]thiophene
The reaction proceeds via a Knoevenagel condensation, followed by a Michael addition of sulfur, and finally an intramolecular cyclization and aromatization. The use of 2-chlorobenzaldehyde facilitates the final aromatization step through the elimination of HCl.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminobenzothiophenes - Troubleshooting and FAQs
Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on providing scientifically sound solutions to common challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 2-aminobenzothiophenes, offering explanations for their root causes and practical solutions.
Question 1: My reaction yield is low, and I'm observing a significant amount of a polar byproduct that is difficult to separate. What could this be?
Answer:
A common and often frustrating issue in 2-aminobenzothiophene synthesis, particularly when employing nitrile-containing precursors (e.g., 2-cyanophenylthioacetates), is the formation of the corresponding 2-aminobenzothiophene-3-carboxamide .
Causality: This side product arises from the unintended hydrolysis of the nitrile group under the reaction conditions.[1][2][3] The presence of water, either as a solvent impurity or introduced during workup with aqueous reagents, can lead to the conversion of the nitrile to a primary amide. Basic or acidic conditions used to promote the cyclization can also facilitate this hydrolysis.[1]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Controlled Workup: If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time of the reaction mixture to the aqueous phase.
-
Alternative Synthetic Routes: If nitrile hydrolysis is persistent, consider a synthetic strategy that avoids a nitrile precursor, such as the reduction of a 2-nitrobenzothiophene.
Purification Protocol:
Separating the highly polar carboxamide from the desired 2-aminobenzothiophene can be challenging.
-
Column Chromatography: A carefully optimized gradient elution on silica gel is often effective. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the polarity difference is not substantial, fractional recrystallization from a suitable solvent system may be attempted.
Question 2: I've isolated my 2-aminobenzothiophene, but my characterization data (NMR, MS) suggests the presence of a higher molecular weight impurity. What is a likely candidate?
Answer:
The formation of dimeric or oligomeric side products is a known issue, particularly under certain reaction conditions. A plausible impurity is a bis(2-aminobenzothiophen-3-yl)methane derivative, especially if a formaldehyde source or a methylene-containing reagent is present or formed in situ.
Causality: The 3-position of the 2-aminobenzothiophene ring is nucleophilic and can react with electrophiles. If a reactive methylene equivalent is present, it can bridge two molecules of the product.
Mitigation Strategies:
-
Scrutinize Reagents: Ensure that no unintended sources of formaldehyde or other linking agents are present in your reaction mixture.
-
Temperature Control: Higher reaction temperatures can sometimes promote such side reactions. Running the reaction at the lowest effective temperature can minimize their formation.
Analytical Identification:
-
Mass Spectrometry: The mass of this impurity will correspond to two units of your 2-aminobenzothiophene product plus a CH2 group, minus two hydrogens.
-
¹H NMR Spectroscopy: Look for a characteristic singlet in the aromatic region corresponding to the bridging methylene protons.
Question 3: In the synthesis of 2-aminobenzothiophene from 2-nitrobenzothiophene, my product is contaminated with a de-aminated species. What is happening and how can I prevent it?
Answer:
When reducing a 2-nitrobenzothiophene to the corresponding amine, a common side product is the simple benzothiophene , where the nitro group has been completely removed and replaced with a hydrogen atom.
Causality: This "hydro-denitration" is a known side reaction in the reduction of nitroarenes, particularly with certain reducing agents like tin(II) chloride (SnCl2) in acidic media.[4][5] The reaction mechanism can involve radical intermediates, and under harsh conditions, the nitro group can be reductively cleaved from the aromatic ring. Over-reduction is a significant concern.
Mitigation Strategies:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) often provides a cleaner reduction with less risk of hydro-denitration compared to dissolving metal reductions.
-
Reaction Conditions:
-
Temperature: Perform the reduction at or below room temperature to minimize side reactions.
-
Stoichiometry: Use the minimum effective amount of the reducing agent. An excess can lead to over-reduction.
-
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing further reduction of the desired product.
Purification Protocol:
The benzothiophene byproduct is significantly less polar than the desired 2-aminobenzothiophene.
-
Column Chromatography: Separation is typically straightforward using silica gel chromatography with a hexane/ethyl acetate eluent system.
-
Acid-Base Extraction: The basicity of the amino group allows for selective extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aminobenzothiophene will move to the aqueous phase, while the non-basic benzothiophene remains in the organic layer. Neutralization of the aqueous layer and subsequent extraction will recover the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
A1: Unreacted starting materials are a primary source of impurities. For instance, in syntheses starting from ortho-halobenzonitriles, residual nitrile can be difficult to remove. Similarly, when preparing the amino group by reduction, incomplete conversion will leave the starting nitro compound in your product mixture. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to ensure complete conversion.
Q2: How can I effectively remove uncyclized intermediates?
A2: Incomplete cyclization can leave linear precursors in your final product. These are often more polar than the desired benzothiophene. A typical purification strategy involves column chromatography on silica gel. The less polar, cyclized product will usually elute before the more polar, uncyclized material.
Q3: My purified 2-aminobenzothiophene is unstable and darkens over time. What is the cause and how can I store it?
A3: 2-Aminobenzothiophenes, like many aromatic amines, are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities. To ensure stability:
-
Storage Conditions: Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Light and Temperature: Protect the compound from light and store it at low temperatures (e.g., in a refrigerator or freezer).
-
Purity: Ensure the compound is free from trace metals and acidic or basic impurities, which can catalyze decomposition.
Visualizing Reaction Pathways and Side Product Formation
To better understand the relationships between the desired reaction and common side reactions, the following diagrams illustrate the key transformations.
Caption: Pathway showing desired cyclization and side hydrolysis.
Caption: Desired reduction and potential over-reduction side product.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Synthetic Route | Causality | Mitigation Strategies |
| 2-Aminobenzothiophene-3-carboxamide | Cyclization of 2-cyanophenylthioacetate precursors | Hydrolysis of the nitrile group | Use anhydrous conditions; controlled aqueous workup. |
| Bis(2-aminobenzothiophen-3-yl)methane | Various routes | Reaction with a methylene source | Ensure purity of reagents; control reaction temperature. |
| Benzothiophene | Reduction of 2-nitrobenzothiophene | Over-reduction or hydro-denitration | Use milder reducing agents (e.g., catalytic hydrogenation); control stoichiometry and temperature; monitor reaction progress. |
| Uncyclized Precursors | Intramolecular cyclization reactions | Incomplete reaction | Optimize reaction time, temperature, and catalyst; ensure proper stoichiometry. |
| Oxidation/Polymerization Products | Post-synthesis | Air and light sensitivity of the amino group | Store under inert atmosphere, protected from light, at low temperatures. |
References
- One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes. (URL not available)
- Reactions of Nitriles - Chemistry Steps. (URL not available)
- 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem. [Link]
- Two biologically active thiophene-3-carboxamide deriv
- Synthesis of Novel Bis-2-(1,3,4-Thiadiazolin-3-ylphenoxy)Alkane Derivatives | Request PDF. (URL not available)
- Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one)
- Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed. [Link]
- Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (URL not available)
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane - Chemical Review and Letters. (URL not available)
- Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. [Link]
- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. [Link]
- What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. [Link]
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
- SnCl2 as a reducing agent , Hive Chemistry Discourse. (URL not available)
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchG
- Purification method of benzothiophene - Google P
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (URL not available)
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas - Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiophene-3-carboxamide | C5H6N2OS | CID 699495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Technical Support Center: Purification of Crude Benzo[b]thiophen-2-amine
Welcome to the technical support guide for Benzo[b]thiophen-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. As a crucial intermediate in the synthesis of pharmaceuticals and materials, its purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My product darkens significantly upon standing and during purification. What is causing this degradation and how can I prevent it?
A1: Root Cause Analysis & Prevention
The observed darkening is a classic indicator of product degradation, primarily through oxidation. This compound, being an electron-rich aromatic amine, is susceptible to oxidative decomposition, which forms highly colored polymeric impurities. The thiophene sulfur atom can also be oxidized to a sulfoxide or sulfone under harsh conditions.[3][4][5]
Causality:
-
Aerial Oxidation: The primary amine is readily oxidized by atmospheric oxygen, a process often accelerated by light and trace metal impurities.
-
Thermal Instability: While stable at room temperature, prolonged heating during recrystallization or solvent removal can promote degradation and side reactions. Some related azido-substituted benzothiophenes have been shown to be thermally labile, suggesting the core structure can be sensitive to heat.[6][7]
Preventative Protocols:
-
Utilize an Inert Atmosphere: Whenever possible, handle the crude material and purified product under an inert atmosphere (Nitrogen or Argon). This is especially critical when heating solutions or removing solvents under reduced pressure.
-
Minimize Heat Exposure:
-
Use the minimum temperature required to dissolve the compound during recrystallization.
-
Employ rotary evaporation at moderate temperatures (e.g., < 40-50°C) to remove solvents.
-
Avoid leaving solutions of the amine on a hot plate for extended periods.
-
-
Solvent Degassing: For sensitive applications, degassing solvents by sparging with nitrogen or argon before use can remove dissolved oxygen, further minimizing oxidative risk.
-
Light Protection: Store the crude material and purified product in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.
Q2: I am struggling to achieve high purity by recrystallization. The product either "oils out" or the purity does not improve significantly.
A2: Optimizing Crystallization
Recrystallization is a powerful technique, but its success depends heavily on solvent selection and technique. "Oiling out" occurs when the solute's solubility is too high at the boiling point of the solvent, causing it to come out of solution as a liquid phase upon cooling rather than forming crystals.
Causality:
-
Inappropriate Solvent System: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).
-
Co-precipitation: If impurities have similar structures and polarities, they can co-crystallize with the desired product, limiting the effectiveness of the purification.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening (Microscale):
-
Place a few milligrams of crude product into several test tubes.
-
Add a few drops of different solvents (see Table 1) at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of fine crystals indicates a suitable solvent.
-
-
Optimized Recrystallization Workflow:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., Toluene, Ethanol/Water mixture).
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Allow the filtrate to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Boiling Point (°C) | Characteristics & Rationale |
|---|---|---|
| Toluene | 111 | Good for non-polar impurities; dissolves the aromatic core well when hot. |
| Ethanol/Water | 78-100 | A polar system. Dissolve in hot ethanol and add water dropwise until turbidity persists, then clarify with a few drops of ethanol before cooling. |
| Isopropanol | 82 | A common choice for moderately polar compounds. |
| Ethyl Acetate/Hexane | 77-69 | Dissolve in minimal hot Ethyl Acetate and add Hexane as an anti-solvent until cloudy, then allow to cool. Good for removing more polar impurities. |
| Dichloromethane/Hexane | 40-69 | A lower-boiling point system for more thermally sensitive batches. Use with caution due to volatility. |
Q3: My compound streaks badly on silica gel, leading to poor separation and low recovery during column chromatography. What's the issue?
A3: Mitigating Silica Gel Interactions
The free amine group in this compound is basic. Standard silica gel is acidic (due to surface silanol groups, Si-OH), leading to strong, often irreversible, binding of the basic compound. This causes the characteristic streaking (tailing) and poor recovery.
Causality:
-
Acid-Base Interaction: The basic amine forms a salt with the acidic silanol groups on the silica surface, preventing it from eluting cleanly with the mobile phase.
Solutions & Protocols:
-
Basic Eluent Modifier:
-
Protocol: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to the chromatography eluent. A typical concentration is 0.5-1% (v/v).
-
Mechanism: The added base neutralizes the acidic sites on the silica gel, preventing the product from binding strongly and allowing it to travel down the column in a tight band.
-
-
Use of Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for best results.
-
Reverse-Phase C18 Silica: If the compound and its impurities have different hydrophobicities, reverse-phase chromatography using solvents like acetonitrile and water can be highly effective.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose purification strategy for a newly synthesized batch of crude this compound?
A multi-step approach is often most effective for achieving high purity. The following workflow is a robust starting point.
Protocol Explanation:
-
Acid-Base Extraction: This is a highly effective first pass to remove non-basic organic impurities (e.g., unreacted starting materials, neutral byproducts).[8]
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extract with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.[8][9]
-
Wash the organic layer again with fresh aqueous acid to ensure complete extraction.
-
Combine the acidic aqueous layers, cool in an ice bath, and then basify (e.g., with 2 M NaOH or NaHCO₃) until the product precipitates.
-
Extract the precipitated product back into a fresh organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent.
-
-
Recrystallization: The solid obtained from the extraction should then be recrystallized as described in the troubleshooting guide to remove impurities with similar basicity but different solubilities.
Q2: How do I confirm the purity of my final product?
A combination of analytical methods is necessary to provide a complete picture of purity. No single method is sufficient.
Table 2: Recommended Analytical Methods for Purity Assessment
| Method | Information Provided | Key Considerations |
|---|---|---|
| ¹H NMR Spectroscopy | Confirms chemical structure and detects proton-containing impurities. Integration can provide a semi-quantitative purity estimate.[10][11] | Use a calibrated internal standard for quantitative NMR (qNMR). Impurities without protons will be invisible. |
| LC-MS | Provides purity via UV chromatogram (e.g., HPLC) and confirms the mass of the main component and any impurities. Highly sensitive. | Different impurities may have different UV responses. Ensure the method can separate key potential impurities. |
| GC-MS | Suitable for volatile and thermally stable compounds. Provides purity and mass information. Derivatization can sometimes improve analysis.[10][12] | The amine may require derivatization to prevent interaction with the column. Check for on-column degradation. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. | Not quantitative, but a fast and simple check. |
Q3: What are the best practices for long-term storage of pure this compound?
Given its susceptibility to oxidation and potential light sensitivity, proper storage is crucial to maintain purity over time.
Storage Recommendations:
-
Container: Use a tightly sealed amber glass vial.
-
Atmosphere: Displace the air in the vial with an inert gas like Argon or Nitrogen before sealing.
-
Temperature: Store in a cold, dark environment. A refrigerator (2-8°C) is suitable for short-to-medium term storage.[13] For long-term storage, a freezer (-20°C) is recommended.
-
Purity: Ensure the material is completely dry and free of residual solvents, which can promote degradation.
Troubleshooting Decision Tree
This logical diagram helps diagnose common purification issues.
References
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis.
- El-Sabbagh, O. I., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals.
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry. Google Patents.
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed.
- Khan Academy. (2020). Acid-Base Extraction Tutorial. YouTube.
- Abdel-Wahab, B. F., et al. (2012). Recent trends in the chemistry of aminobenzo[b]thiophenes. Taylor & Francis Online.
- Farghaly, A. M., et al. (2012). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. PubMed.
- Ferreira, I. C. F. R., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules.
- El-Sabbagh, O. I., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
- Otsubo, T., et al. (2009). One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes. Organic Letters.
- El-Sharkawy, K. A. (2015). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate.
- Funicello, M., et al. (1995). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
- Yan, Z., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Frontiers in Chemistry.
- Various Authors. (2019). Recent Progress in the Synthesis of Benzo[b]thiophene. ResearchGate.
- Yoshida, S., et al. (2017). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry.
- Boyd, D. R., et al. (2002). Monooxygenase-catalyzed oxidation of benzo[b]thiophene 10a. ResearchGate.
- Various Authors. Method of preparing benzo(b)thiophene derivatives or salts thereof. Google Patents.
- Campaigne, E. (1998). Process for the synthesis of benzo[b]thiophenes. Google Patents.
- El-Shehry, M. F., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
- Brown, M. D., et al. (2016). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate.
- Various Authors. Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Google Patents.
- Funicello, M., et al. (1995). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate.
- Sharma, V. K., et al. (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). PubMed.
- Various Authors. Separation and Refining of Amino acids. Mitsubishi Chemical Corporation.
- Rajappa, S. (1984). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate.
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Atlantic Technological University (ATU).
- Various Authors. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate.
- Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry.
- Various Authors. Process for isolating and purifying amino acids. Google Patents.
- Various Authors. (2020). Separation and Purification of Amino Acids. ResearchGate.
- Krbechek, L., & Takimoto, H. (1964). The Thermal Decomposition of 2-Azidobenzylideneamines. The Journal of Organic Chemistry.
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- 4. researchgate.net [researchgate.net]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein - Google Patents [patents.google.com]
- 10. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.atu.ie [pure.atu.ie]
- 13. ベンゾ[b]ナフト[1,2-d]チオフェン BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Benzo[b]thiophen-2-amine Synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for higher yields and purity.
Introduction: The Significance of this compound
This compound and its derivatives are privileged structures in medicinal chemistry and materials science. Their unique physicochemical properties make them valuable building blocks for a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1] The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, including this compound analogs.[2][3] This guide will primarily focus on troubleshooting the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and elemental sulfur, a common and representative example.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific issues you may encounter during the synthesis of this compound derivatives. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. What could be the problem?
Answer: Low or no yield in a Gewald reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Incomplete Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (malononitrile).[3] If this step is inefficient, the overall yield will be poor.
-
Solution: Ensure your base catalyst (e.g., morpholine, triethylamine, piperidine) is of good quality and used in the correct stoichiometric amount.[4][5] You can monitor the progress of the condensation by TLC before adding sulfur. If the condensation is sluggish, consider increasing the reaction temperature or using a more effective catalyst. Some protocols suggest a two-step procedure where the Knoevenagel condensation is completed before the addition of sulfur.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The Gewald reaction is typically carried out at a moderately elevated temperature, often around 50-70°C in solvents like ethanol or DMF.[4][6] If the temperature is too low, the reaction rate will be slow. If it's too high, you risk decomposition of reactants or products, or the formation of side products. A systematic temperature screen (e.g., 40°C, 50°C, 60°C, 70°C) can help identify the optimal temperature for your specific setup.
-
-
Poor Quality of Sulfur: The elemental sulfur used should be a fine powder to ensure good dispersion in the reaction mixture.
-
Solution: Use finely powdered elemental sulfur. If you suspect the quality of your sulfur is poor, try a fresh batch from a reliable supplier.
-
-
Incorrect Stoichiometry of Reactants: The molar ratios of the reactants are crucial.
-
Solution: A common starting point is a 1:1:1 molar ratio of cyclohexanone, malononitrile, and sulfur. However, a slight excess of sulfur (e.g., 1.1-1.2 equivalents) is sometimes used to drive the reaction to completion.
-
-
Inefficient Mixing: In a heterogeneous reaction mixture containing solid sulfur, efficient stirring is essential for good contact between the reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. For small-scale reactions, a magnetic stirrer with a suitable stir bar should be sufficient. For larger scales, mechanical stirring may be necessary.
-
Issue 2: Formation of Side Products and Impurities
Question: My crude product shows multiple spots on the TLC plate. What are the likely side products in my Gewald reaction and how can I minimize their formation?
Answer: The formation of side products is a common issue in multicomponent reactions like the Gewald synthesis. Understanding the reaction mechanism can help in identifying and minimizing these impurities.
Common Side Products and Prevention Strategies:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted cyclohexanone, malononitrile, or both.
-
Prevention: As discussed in the low yield section, ensure optimal reaction conditions (temperature, time, catalyst) to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of starting materials.
-
-
Knoevenagel Adduct: The intermediate product of the Knoevenagel condensation, 2-(cyclohexylidene)malononitrile, may be present if the subsequent steps are slow.
-
Prevention: Ensure the timely addition of sulfur and that the reaction conditions are suitable for the cyclization step.
-
-
Dimerization or Polymerization of Malononitrile: In the presence of a strong base, malononitrile can undergo self-condensation.
-
Prevention: Use a milder base or add the base slowly to the reaction mixture. Using a catalytic amount of a suitable base can also minimize this side reaction.[5]
-
-
Over-oxidation or Decomposition Products: At excessively high temperatures or with prolonged reaction times, the desired 2-aminothiophene product can degrade.
-
Prevention: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to purify my 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. It either oils out during recrystallization or remains impure after column chromatography. What are the best practices for purification?
Answer: Purification of 2-aminothiophenes can be challenging due to their polarity and potential for degradation. A systematic approach to purification is key.
Purification Strategies:
-
Work-up Procedure: A proper work-up is the first step to obtaining a cleaner crude product.
-
Protocol: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol or a mixture of ethanol and water to remove soluble impurities.[7] If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like hexane to induce crystallization and wash away non-polar impurities.
-
-
Recrystallization: This is the most common method for purifying solid organic compounds.
-
Solvent Selection: The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, ethanol or a mixture of ethanol and water is often a good choice.[7] Other potential solvents include isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Troubleshooting "Oiling Out": If the product "oils out" (separates as a liquid instead of crystals) during cooling, it means the solution is supersaturated or the melting point of the impure product is below the boiling point of the solvent.
-
Solutions:
-
Add more solvent: This will reduce the concentration and may prevent oiling out.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure product to induce crystallization.
-
-
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent system should be determined by TLC analysis of the crude product. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column carefully to avoid air bubbles.
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify the pure product fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Gewald reaction?
A1: The choice of base can significantly impact the reaction yield and rate. Commonly used organic bases include morpholine, piperidine, and triethylamine.[4] Morpholine is often cited as a high-performing base.[8] Recent studies have also shown that catalytic amounts of certain bases, including some inorganic bases like KF-alumina, can be effective and facilitate easier work-up.[8]
Q2: Can I use a different ketone or active methylene compound?
A2: Yes, the Gewald reaction is highly versatile. A wide range of ketones (including cyclic and acyclic) and aldehydes can be used. Similarly, other active methylene compounds like ethyl cyanoacetate or cyanoacetamide can be used instead of malononitrile, which will result in different substituents at the 3-position of the thiophene ring.[3][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Q4: Are there any alternative synthetic routes to Benzo[b]thiophen-2-amines?
A4: While the Gewald reaction is a primary method for 2-aminothiophenes, other synthetic strategies exist for the broader class of benzothiophenes. For instance, the Fiesselmann thiophene synthesis can be adapted to produce 3-aminothiophenes if a nitrile group is present in the substrate instead of an ester.[9] However, for the direct synthesis of 2-aminobenzothiophenes, the Gewald reaction remains one of the most efficient and widely used methods.
Optimizing Reaction Conditions: A Tabular Guide
The following table provides a summary of key reaction parameters and their typical ranges for the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Solvent | Ethanol, Methanol, DMF, Water (with catalyst)[4][6] | The choice of solvent can affect reaction rate and solubility of reactants. Ethanol is a common and effective choice. |
| Base Catalyst | Morpholine, Piperidine, Triethylamine, L-proline[4][5][8] | The base is crucial for the initial Knoevenagel condensation. The choice can influence reaction time and yield. |
| Temperature | 50 - 70 °C[4][6] | Higher temperatures can increase the reaction rate but may also lead to side product formation. |
| Reaction Time | 1 - 6 hours | Monitor by TLC to determine the optimal reaction time. |
| Alternative Conditions | Microwave irradiation, Solvent-free conditions[3][8] | These methods can significantly reduce reaction times and may improve yields.[3][8] |
Visualizing the Synthesis: The Gewald Reaction Pathway
The following diagram illustrates the key steps in the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Caption: Key steps of the Gewald reaction for this compound synthesis.
References
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Sharma, J., & Champagne, P. A. (2024).
- Silva, W. L., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3161.
- Silva, W. L., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields.
- Wikipedia. (2023, December 15). Gewald reaction. In Wikipedia.
- Reddy, G. S. K. K., & Reddy, C. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Abedinifar, F., & Zare, A. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature.
- Wikipedia. (2023, August 16). Fiesselmann thiophene synthesis. In Wikipedia.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. In PubChem.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Fisyuk, A. S., & Kostyuchenko, A. S. (2018). Synthetic strategies and functional reactivity of versatile thiophene synthons.
- Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination
Welcome to the technical support center for palladium-catalyzed amination, also known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low reaction yields. The formation of C-N bonds via this method is a cornerstone of modern organic synthesis, yet its intricacies can often present challenges.[1][2] This resource provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and practical field experience.
Section 1: Foundational Checks - The First 24 Hours of a Failed Reaction
It is a common experience: a trusted reaction fails to deliver the expected yield. Before delving into a complex optimization screen, a systematic check of the foundational parameters is the most efficient first step.
Q1: My reaction resulted in a low yield or failed completely. What are the initial checks I should perform?
When faced with a poor outcome, begin by assessing the fundamental components and conditions of your reaction setup. Often, the root cause is a simple oversight rather than a complex mechanistic failure.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low conversion.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Ensure that your reaction vessel was thoroughly purged of air and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents and liquid reagents must be rigorously degassed prior to use.[3]
-
Reagent Purity: Impurities can poison the catalyst or participate in side reactions.
-
Amine: Amines are susceptible to oxidation. If it is not a freshly opened bottle, consider purification by distillation or filtration through a plug of activated alumina.[3][5]
-
Aryl Halide: Ensure the halide is pure and free from acidic contaminants.
-
Solvent: Always use anhydrous, degassed solvents. Residual water or oxygen can deactivate the catalyst.[3]
-
-
Catalyst and Ligand Integrity: The palladium source and the phosphine ligand are the core of the catalytic system.
-
Palladium Source: The activity of palladium precursors can diminish over time. Using a reliable, well-stored source of Pd(0) (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts) that readily generates the active Pd(0) species is often more dependable than using Pd(II) sources like Pd(OAc)₂ which require in situ reduction.[3][6][7]
-
Ligand Integrity: Many phosphine-based ligands are sensitive to air and should be stored and handled under an inert atmosphere.[3] Oxidation of the phosphine renders it incapable of coordinating to the palladium center.
-
Section 2: Deep Dive into Reaction Components
If the foundational checks do not resolve the issue, a more detailed analysis of each reaction component is necessary. The interplay between the ligand, base, solvent, and substrates is critical for success.
Q2: I suspect my catalyst is being deactivated. What are the common causes and how can I prevent this?
Catalyst deactivation is a primary reason for low yields, especially in reactions involving challenging substrates like pyridines or those run at high temperatures.[4]
Common Deactivation Pathways:
-
Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace oxygen.[4]
-
Ligand Displacement: Certain substrates or nucleophiles, particularly N-heterocycles or even ammonia, can bind strongly to the palladium center, displacing the phosphine ligand and forming catalytically dormant complexes.[4][8][9]
-
Palladium Black Formation: At high temperatures or with an insufficient ligand-to-palladium ratio, the catalyst can aggregate into inactive palladium black.[4][10]
-
Product Inhibition: In some cases, the product amine can coordinate to the palladium center, inhibiting catalytic turnover.[11]
Prevention Strategies:
-
Rigorous Inert Technique: This is the first line of defense against oxidative deactivation.
-
Appropriate Ligand Choice: Use bulky, electron-rich ligands. These ligands form stable complexes with palladium, shielding it from inhibitory coordination by other species and promoting the desired catalytic cycle.[4][12]
-
Maintain Ligand:Palladium Ratio: A slight excess of the ligand relative to the palladium source can help prevent catalyst aggregation and maintain the active monomeric species.[5]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[4] Typical reaction temperatures are between 80-100°C.[13]
Q3: My yield is low when using an aryl chloride. What is the first parameter I should change?
Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[7][14]
The single most critical factor for activating aryl chlorides is the choice of ligand.
You must use a highly active, sterically hindered, and electron-rich phosphine ligand. The development of dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) revolutionized the coupling of aryl chlorides.[7][15][16] These ligands accelerate the rate-limiting oxidative addition step.
Ligand Selection Guide for Different Amine Types:
| Amine Nucleophile | Recommended Ligand Class | Specific Examples | Rationale |
| Primary Aliphatic & Aryl Amines | Bulky Biarylphosphines | BrettPhos, XPhos | Designed for primary amines; BrettPhos shows good selectivity.[16] |
| Secondary Aliphatic & Aryl Amines | Bulky Biarylphosphines | RuPhos, SPhos | Specifically developed for secondary amines.[16] |
| Amides & Weakly Basic Amines | Highly Reactive Biarylphosphines | tBuBrettPhos | The increased steric bulk and electron-donating ability facilitate coupling of less nucleophilic amines.[16] |
| Heterocyclic Amines | Chelating Bisphosphines / Biarylphosphines | Xantphos, Josiphos-type | Can prevent catalyst inhibition by the heteroaromatic nitrogen.[15] |
Q4: How does the choice of base impact the reaction, and what should I use?
The base plays a crucial role, primarily in deprotonating the amine to form the palladium-amido complex, which precedes the final C-N bond-forming reductive elimination step.[1][6] The choice of base is a trade-off between reactivity and substrate compatibility.
Comparison of Common Bases:
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Promotes the highest reaction rates and allows for lower catalyst loadings.[16] | Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).[16] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Allows for the use of substrates with protic functional groups (e.g., -OH, -COOH).[16] | The solid is air-sensitive and must be handled carefully.[16] |
| Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃) | Weaker bases, compatible with a wider range of functional groups. | Often result in slower reaction rates.[16] |
| Potassium Phosphate (K₃PO₄) | A moderately strong base that is often a good compromise for sensitive substrates. | Can have solubility issues. |
Key Considerations:
-
Strength: Strong bases like NaOtBu are the most common and generally give the best results for robust substrates.[13]
-
Solubility: The poor solubility of inorganic bases can be a rate-limiting factor. Vigorous stirring is essential.[13][17] In some cases, using a soluble organic base like DBU can be advantageous, although its nucleophilicity can sometimes lead to catalyst inhibition.[13][18]
-
Particle Size: For heterogeneous inorganic bases, using a finely ground powder maximizes the surface area and can improve reaction rates.[5][19]
Q5: Can the solvent really make or break my reaction?
Absolutely. The solvent's role extends beyond simply dissolving the reagents. It influences the solubility of the base, the stability of the catalyst, and the overall reaction rate.
Commonly Used Solvents:
-
Aromatic Hydrocarbons (Toluene, Xylene): These are the most common and often preferred solvents due to their ability to dissolve the aryl halide and ligand effectively.[13][20]
-
Ethers (Dioxane, THF, CPME): Also widely used and effective for many systems.[13] Dioxane was found to be crucial for the intermolecular coupling of aryl iodides in early systems.[1]
-
Alcohols (t-BuOH, t-AmOH): Can be effective, but care must be taken as they can potentially participate in side reactions (e.g., O-arylation).[13]
Solvents to Avoid:
-
Chlorinated Solvents (e.g., Chloroform): Have been reported to inhibit the reaction.[13]
-
Coordinating Solvents (Acetonitrile, Pyridine): These can bind to the palladium center and act as catalyst inhibitors.[7][13]
Insolubility is a frequent and underestimated cause of reaction failure.[13] If reagents are not fully dissolved (with the exception of the inorganic base), consider switching to a different solvent system or using a mixture of solvents.
Section 3: Understanding and Overcoming Side Reactions
Low yields are often not due to a lack of reaction, but rather the prevalence of undesired side reactions. Identifying the major byproduct can provide crucial clues for troubleshooting.
Q6: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen). What causes this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It arises from an unproductive pathway competing with the desired C-N bond formation.
Mechanism: β-Hydride Elimination
This side reaction can occur when the palladium-amido intermediate contains a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen). Instead of reductive elimination to form the C-N bond, the palladium can abstract this hydrogen, leading to the formation of an imine and a palladium-hydride species, which then reduces another molecule of the aryl halide.[1][12]
Caption: Competing pathways of reductive elimination and β-hydride elimination.
Troubleshooting Strategies:
-
Ligand Choice: Using bulky, electron-rich ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination.[12] Bidentate ligands like DtBPF or Xantphos have also been used to circumvent this issue.[12]
-
Base and Temperature: The choice of base and reaction temperature can influence the relative rates of these competing pathways. A systematic screen may be necessary.
Q7: My reaction with an aryl iodide is sluggish. Isn't iodine the most reactive halide?
While in many cross-coupling reactions the reactivity order is I > Br > Cl, this is not always the case in Buchwald-Hartwig amination.[13] Aryl iodides can be challenging substrates because the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[13][16]
Solutions for Aryl Iodide Substrates:
-
Solvent Choice: Toluene is often favored for reactions with aryl iodides because the resulting iodide salts have poor solubility, which can help minimize their inhibitory effect in the solution phase.[16]
-
Ligand Selection: The use of bidentate ligands like BINAP was an early strategy to overcome this issue, as they are believed to prevent the formation of the inactive palladium iodide dimers.[1]
Section 4: Experimental Protocols & Advanced Methodologies
For persistent issues, a systematic re-evaluation of reaction conditions is warranted. High-throughput screening can be an invaluable tool for this optimization process.
Protocol: Parallel Screen for Optimizing Reaction Conditions
This protocol is designed to efficiently test multiple parameters (ligand, base, solvent) simultaneously to identify optimal conditions for a challenging coupling.
Materials & Setup:
-
An array of reaction vials (e.g., 24-well plate or individual vials) with small magnetic stir bars, oven-dried and cooled under an inert atmosphere.
-
A multi-channel pipette or a liquid handling robot for precise reagent addition.
-
Stock solutions of the aryl halide, amine, palladium precatalyst, and ligands in a degassed solvent.
-
Solid bases, pre-weighed into the vials in a glovebox.
Procedure:
-
Preparation (in a glovebox):
-
To each vial, add the pre-weighed solid base (e.g., NaOtBu, K₃PO₄).
-
Add the aryl halide and amine from their respective stock solutions.
-
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the palladium precatalyst and various ligands.
-
Add the appropriate catalyst and ligand solutions to each vial via syringe.[4]
-
-
Reaction:
-
Seal the vials, remove them from the glovebox, and place them in a heating block with stirring.
-
Heat the reaction for a predetermined time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.[4]
-
This systematic approach allows for the rapid identification of the most influential reaction parameters, saving significant time and resources compared to a one-at-a-time optimization strategy.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination. Benchchem.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Buchwald–Hartwig amination. Wikipedia.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Request PDF - ResearchGate.
- Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Technical Support Center: Optimizing Catalytic Amination of Aryl Halides. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit.
- A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. ResearchGate.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 18. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Isomer Separation in Benzo[b]thiophen-2-amine Synthesis
Welcome to the technical support center for challenges related to the synthesis and purification of Benzo[b]thiophen-2-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in separating isomers, a common bottleneck in this area of heterocyclic chemistry. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Isolating Your Target Isomer
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My initial synthesis of a substituted Benzo[b]thiophene yields a mixture of regioisomers that co-precipitate. How can I separate them effectively?
Answer:
This is a frequent challenge, particularly in acid-catalyzed cyclization reactions where multiple positions on the benzene ring are susceptible to electrophilic attack, leading to mixtures of isomers like 4-, 5-, 6-, or 7-substituted benzo[b]thiophenes.[1] These isomers often possess very similar physical properties, causing them to co-precipitate.
Plausible Causes:
-
Similar Solubility Profiles: The structural similarity between regioisomers often results in nearly identical solubilities in common solvents, making simple recrystallization ineffective.
-
Kinetic vs. Thermodynamic Control: The reaction conditions may produce a mixture of the kinetically and thermodynamically favored products.
Recommended Solutions:
-
Fractional Crystallization: This technique exploits subtle differences in solubility. It requires a systematic and patient approach.
-
Flash Column Chromatography: This is often the most effective method for separating isomers with even minor differences in polarity.[2]
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: The key is to find a solvent or solvent system where one isomer is significantly less soluble than the other at a given temperature.
-
Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures thereof) with a small amount of your isomeric mixture.
-
Heat the samples to dissolve the material, then allow them to cool slowly to room temperature, and finally in an ice bath.
-
Observe which solvent yields crystals that are enriched in one isomer (verified by TLC or ¹H NMR).
-
-
Step-by-Step Procedure:
-
Dissolve the co-precipitated mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool very slowly. Rapid cooling will trap impurities and other isomers.
-
Collect the first crop of crystals by filtration. This crop should be enriched in the less soluble isomer.
-
Concentrate the mother liquor (the remaining solution) and cool again to obtain a second crop of crystals. This crop will be enriched in the more soluble isomer.
-
Analyze each crop for purity. Multiple recrystallization cycles for each crop may be necessary to achieve high isomeric purity.[1][3]
-
Diagram: Fractional Crystallization Workflow
Caption: Workflow for separating two isomers by fractional crystallization.
Question 2: My isomers are inseparable by TLC and have very similar retention times in column chromatography. What are my options?
Answer:
This indicates that your isomers have nearly identical polarities, making separation by standard adsorption chromatography challenging. You need to employ techniques that can exploit other physicochemical differences.
Plausible Causes:
-
Positional Isomers: Isomers where a functional group is simply moved to a different position on the aromatic ring (e.g., 4-amino vs. 5-amino) can have very similar interactions with silica or alumina.
-
Stereoisomers: If your molecule has a stereocenter or exhibits cis/trans isomerism (e.g., on a side chain), these isomers can be particularly difficult to separate on achiral stationary phases.[4]
Recommended Solutions:
-
Optimize Chromatographic Conditions:
-
Change the Stationary Phase: Switch from standard silica to a different stationary phase like alumina, or reverse-phase C18 silica.
-
Use a Different Eluent System: Experiment with solvent systems that have different selectivities. For example, replacing a hexane/ethyl acetate system with a toluene/acetone or dichloromethane/methanol system can alter the interactions and improve separation.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard column chromatography and is an excellent tool for separating stubborn isomers.[5]
-
Derivatization: Convert the amine group into a derivative (e.g., an amide or a carbamate). The resulting derivatives may have significantly different physical properties, making them easier to separate.[6] After separation, the protecting group can be removed to yield the pure amine isomers. This is particularly useful for improving resolution in gas chromatography (GC) as well.[6]
Table 1: Comparison of Advanced Separation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Preparative HPLC | High-pressure liquid chromatography with a larger column. | Excellent resolution; automated.[5] | Requires specialized equipment; can be expensive; limited sample load. | Closely related isomers with very similar polarities. |
| Derivatization | Chemical modification of the isomers to alter their properties. | Can drastically improve separability; enhances detection (GC).[6] | Adds extra synthesis steps (protection/deprotection); potential for side reactions. | Isomers that are completely inseparable by other means. |
| Chiral Chromatography | Uses a chiral stationary phase (CSP) to separate enantiomers. | The only reliable method for separating enantiomers. | Expensive columns; requires specific mobile phases. | Enantiomeric mixtures. |
Frequently Asked Questions (FAQs)
Q1: Why do isomers form so readily in Benzo[b]thiophene synthesis?
The synthesis of the benzo[b]thiophene core often involves an electrophilic cyclization step.[7] The regioselectivity of this cyclization is dictated by the directing effects of substituents already present on the benzene ring precursor. Activating groups can direct cyclization to multiple positions (ortho and para), leading to a mixture of regioisomers. For example, an acid-catalyzed intramolecular cyclization can yield a mixture of products.[1]
Q2: What is the most reliable way to confirm the identity of my separated isomers?
A combination of analytical techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool. The coupling patterns and chemical shifts of the aromatic protons are unique for each regioisomer. 2D NMR techniques like COSY and NOESY can definitively establish the connectivity and spatial relationships of the protons, confirming the substitution pattern.
-
Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in techniques like GC-MS can sometimes differ, providing clues to their structure.[8]
-
X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute proof of the molecular structure.[4]
Q3: How do I choose between fractional crystallization and column chromatography?
This decision depends on the properties of your mixture and the scale of your synthesis.
Diagram: Decision Tree for Separation Method Selection
Caption: Decision guide for selecting an appropriate isomer separation technique.
-
Use Fractional Crystallization when:
-
You are working on a large scale (multi-gram to kg).
-
The isomers are crystalline solids.
-
You can identify a solvent system that provides a significant solubility difference.[1]
-
-
Use Column Chromatography when:
-
You are working on a small to medium scale (mg to grams).
-
The isomers show separation on a TLC plate.[2]
-
The mixture is an oil or a solid that is difficult to crystallize.
-
References
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH.
- New Synthesis of 3H-Benzo[b]thiophen-2-ones.
- One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes.
- Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
- Analysis of Trace (mg/kg)
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC, NIH.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cycliz
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. PMC, PubMed Central.
- Chapter 5 Thiophenes and benzo[b]thiophenes.
- Chromatographic methods for the study of amines
- Separation of banned amine isomers in relation to German Ban on azo dyes by derivatization on GC-MS.
- Benzothiophene synthesis. Organic Chemistry Portal.
- Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed.
- New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Deriv
- isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis. PubMed.
Sources
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzo[b]thiophen-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Benzo[b]thiophen-2-amine. This critical building block is utilized in the synthesis of pharmaceuticals and advanced organic materials, making its purity paramount for reliable downstream applications.[1][2] This document provides a series of troubleshooting guides and detailed protocols to address common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of crude this compound is highly dependent on its synthetic route. Syntheses often involve cyclization reactions of precursors like 2-alkynylthioanisoles or o-halo-substituted ethynylbenzenes.[3][4][5] Consequently, common impurities include:
-
Unreacted Starting Materials: These are often less polar than the amine product.
-
Reaction Intermediates: Incomplete cyclization can leave various intermediates in the crude mixture.
-
Regioisomers: Depending on the precursors, alternative cyclization pathways can lead to isomeric impurities which can be difficult to separate.[6]
-
Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which can form highly colored, often polar, byproducts. This compound itself has been noted to be unstable under certain conditions.[7]
-
Catalyst Residues: If metal catalysts (e.g., Palladium, Copper) were used, trace amounts may contaminate the product.[5]
Table 1: Common Impurity Classes and Diagnostic Features
| Impurity Class | Typical Polarity | Identification Notes | Recommended Primary Removal Method |
|---|---|---|---|
| Unreacted Precursors | Lower than product | Higher Rf on TLC (normal phase) | Column Chromatography |
| Regioisomers | Similar to product | Often co-elutes or has very close Rf | Column Chromatography, Recrystallization |
| Oxidation Byproducts | Higher than product | Results in dark coloration of the crude solid/oil | Acid-Base Extraction, Activated Carbon |
| Neutral Byproducts | Varies | Will not react with acid | Acid-Base Extraction[8][9] |
Q2: My crude product is a dark, viscous oil. How can I begin the purification process?
An oily or deeply colored crude product often indicates the presence of significant impurities, particularly oxidation products or residual high-boiling solvents. The first and most effective step for such samples is typically an acid-base extraction.[8][10] This technique isolates the basic amine from neutral, acidic, and highly colored polymeric impurities. Following this bulk purification, the isolated amine is often more amenable to crystallization or chromatographic purification.
Q3: Which purification method should I try first?
Your choice of primary purification method depends on the scale of your reaction and the nature of the impurities.
-
For Bulk Purification (>1 g): Acid-Base Extraction is the most efficient first step. It rapidly removes a broad range of non-basic impurities and is highly scalable.[10][11]
-
For Complex Mixtures or Small Scale (<1 g): Flash Column Chromatography is preferred when impurities have similar basicity but different polarities. It offers higher resolution for separating closely related compounds.[12][13]
-
For a Mostly Pure Solid: If your crude product is already a solid with minor impurities, direct Recrystallization may be sufficient to achieve high purity.
Below is a general workflow to guide your decision-making process.
Caption: General decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This method leverages the basicity of the amine functional group to separate it from non-basic impurities. The amine is protonated with acid to form a water-soluble salt, which is then extracted into an aqueous layer.[8][9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The protonated amine salt will be in the top aqueous layer (if using DCM) or the bottom aqueous layer (if using EtOAc). Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of 1 M HCl to the organic layer and repeat the extraction process. Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH 9-10, check with pH paper).[9] The neutral this compound will precipitate as a solid or oil.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous mixture and shake to extract the purified amine back into the organic phase.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Benzo[b]thiophen-2-amine in solution
Technical Support Center: Benzo[b]thiophen-2-amine
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that unexpected experimental results can be a significant roadblock in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth insights and practical troubleshooting advice for a common challenge encountered with this compound: its limited stability in solution.
The structure of this molecule, featuring an amine group on an electron-rich benzothiophene scaffold, makes it susceptible to degradation, often manifesting as discoloration or the appearance of impurities in your analytical data. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provide robust, actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting
Q1: I've just received my vial of this compound. What are the absolute best practices for initial handling and long-term storage?
A1: Proper handling from the moment of receipt is the first and most critical step in preserving the integrity of this compound. The compound is sensitive to atmospheric conditions, light, and temperature.
Core Principle: The primary goal is to minimize exposure to oxygen, moisture, and energy (heat/light), which can initiate degradation pathways.
Recommended Storage Protocol:
-
Solid Compound: Upon receipt, store the vial in a freezer at or below -20°C.[1] The container should be tightly sealed and placed within a desiccator containing a drying agent to prevent moisture ingress. An inert atmosphere (argon or nitrogen) is highly recommended for long-term storage.[1]
-
Solutions: Preparing stock solutions for immediate use is ideal. If a solution must be stored, it should be done under an inert atmosphere in an amber vial at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
| Parameter | Solid State Storage | Solution Storage (Short-Term) |
| Temperature | ≤ -20°C[1] | ≤ -20°C (preferably -80°C) |
| Atmosphere | Inert Gas (Argon/Nitrogen)[1] | Inert Gas (Argon/Nitrogen) |
| Light | Keep in dark[1] | Use amber vials; store in the dark |
| Moisture | Store in a desiccator | Use anhydrous solvents |
Q2: My freshly prepared solution of this compound in DMSO (or another organic solvent) is turning yellow/brown. What is happening and is my compound usable?
A2: This is the most common indicator of degradation. The discoloration is typically caused by the oxidation of the amine group, leading to the formation of highly conjugated, colored impurities.
Causality: The lone pair of electrons on the nitrogen of the 2-amine group is readily susceptible to oxidation. Dissolved oxygen in the solvent, catalyzed by trace metal impurities or light, can initiate a cascade of reactions forming nitroso, nitro, and ultimately polymeric species. The benzothiophene ring itself can also undergo oxidation at the sulfur atom under harsh conditions, though amine oxidation is generally the more facile pathway.
Is it usable? The presence of color indicates your compound is no longer pure. For sensitive applications like quantitative biological assays or synthetic reactions requiring high purity, the solution should be discarded. For less sensitive screening, the impact must be evaluated, but it is not recommended.
Q3: How can I prepare a solution of this compound that remains stable for the duration of my experiment?
A3: A robust solution preparation protocol is essential. This involves actively removing destabilizing factors and choosing the right solvent system.
Step-by-Step Protocol for Stable Solution Preparation:
-
Solvent Selection:
-
Choose a high-purity, anhydrous grade solvent.
-
Common solvents include DMSO, DMF, and Dioxane. For aqueous buffers, ensure they are freshly prepared with high-purity water.
-
-
Solvent Degassing (Critical Step):
-
Before use, degas your chosen solvent to remove dissolved oxygen. The most effective method is to bubble argon or nitrogen gas through the solvent for 15-30 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for organic solvents.
-
-
Weighing and Dissolution:
-
Weigh the solid this compound quickly to minimize air exposure.
-
Add the degassed solvent to the solid under a gentle stream of inert gas (e.g., in a glovebox or using a Schlenk line).
-
Cap the vial immediately with a septum-lined cap.
-
-
Use of Additives (Optional but Recommended):
-
For applications where it won't interfere, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent before dissolution.
-
-
Storage and Handling During Experiment:
-
Keep the stock solution vial sealed and under an inert atmosphere.
-
Wrap the vial in aluminum foil to protect it from light.
-
If working on the bench, use the solution promptly and re-purge the vial headspace with inert gas before re-sealing.
-
Q4: I need to perform an assay in an aqueous buffer. How does pH affect the stability of this compound?
A4: The pH of an aqueous solution will significantly impact the stability of this compound. The amine group can be protonated at acidic pH, which can influence its reactivity and degradation rate.
-
Acidic pH (pH < 7): The amine group (pKa is estimated to be weakly basic) will be protonated to form the ammonium salt (-NH3+). This positively charged form is generally less susceptible to oxidation than the free amine (-NH2). Therefore, slightly acidic conditions may offer some protection against oxidative degradation. However, very strong acidic conditions should be avoided as they can promote other degradation pathways.
-
Neutral to Alkaline pH (pH ≥ 7): The compound will exist predominantly as the free amine. This form is more electron-rich and significantly more prone to oxidation, leading to rapid discoloration and degradation, especially if oxygen is present.
Recommendation: If your experimental conditions allow, working in a slightly acidic buffer (e.g., pH 5-6.5) is advisable.[2][3] Always use freshly prepared and degassed buffers.
Q5: How can I quantitatively monitor the stability of my this compound solution over time?
A5: A formal stability study using a reliable analytical method is the best way to determine the degradation rate under your specific conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accessible method. LC-MS can also be used to identify potential degradation products.[4][5][6]
Workflow for a Basic Solution Stability Study:
Example HPLC Protocol: This is a starting point and should be optimized for your specific system.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 2 µL |
| Column Temp. | 40°C |
| UV Detection | 254 nm (or λmax of compound) |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, return to 5% B |
By comparing the peak area of the parent compound at each time point to the T=0 sample, you can accurately determine the rate of degradation under different storage conditions.
References
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.Drug Testing and Analysis, 12(8), 1123-1134. [Link]
- This compound General Inform
- Katritzky, A. R., & Rachwal, S. (1999). Thiophenes and their Benzo Derivatives: Reactivity.SYNLETT, 1999(S1), 753-769. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.PubMed. [Link]
- Goulart, T. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.Molecules, 27(2), 481. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.
- Bray, H. G., & Carpanini, F. M. (1968). The metabolism of thiophen and benzo(b)thiophen.Biochemical Journal, 109(2), 11P. [Link]
- Borges, F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.Molecules, 29(16), 3783. [Link]
- Goulart, T. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.PMC - NIH. [Link]
- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde.
- Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde.MDPI. [Link]
- Naseem, K., et al. (2021). Effect of pH on percentage yield of benzo amine from catalytic reduction.
- Tomasulo, M., et al. (2017). Light-Activated Sensitive Probes for Amine Detection.Angewandte Chemie International Edition, 56(30), 8654-8658. [Link]
- Zhang, Y., et al. (2020). Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine: A New Fluorescent Probe for the High-Sensitivity and Real-Time Visual Monitoring of Phosgene.Sensors, 20(14), 4007. [Link]
- Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]
- Yue, D., & Larock, R. C. (2009). One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes.Organic Letters, 4(11), 1967-1969. [Link]
- El-Sharkawy, K. A., et al. (2015). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1642-1653. [Link]
- Khdary, N. H., et al. (2012). Effect of pH on recovery of benzodiazepines.
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- 1. 4521-30-6|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
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- 4. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.atu.ie [pure.atu.ie]
Technical Support Center: Alternative Catalysts for Benzo[b]thiophen-2-amine Synthesis
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methods and explore modern catalytic alternatives. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to support your research endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am attempting a palladium-catalyzed synthesis of a 2-aminobenzothiophene derivative but am observing very low to no product yield. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Inactive Catalyst: Palladium catalysts, particularly Pd(0) species, are sensitive to oxidation. Improper storage or handling can lead to catalyst deactivation.
-
Solution: Ensure your palladium precursor and ligands are stored under an inert atmosphere (Nitrogen or Argon). Before use, consider a brief nitrogen purge of the reaction vessel. If you suspect catalyst degradation, use a fresh batch from a reliable supplier.
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, reductive elimination). A mismatched ligand can halt the reaction.
-
Solution: For C-S cross-coupling reactions, bulky, electron-rich phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective.[1] If your substrate is sterically hindered, a different ligand might be necessary. Experiment with a small-scale ligand screen to identify the optimal choice for your specific substrate.
-
-
Incorrect Sulfur Source or Reactivity: The choice and quality of the sulfur source are critical. Some sources may be less reactive or contain impurities.
-
Solution: Sodium thiosulfate (Na₂S₂O₃) has been demonstrated as an effective, odorless, and inexpensive sulfur source in palladium-catalyzed syntheses.[1][2] Ensure it is anhydrous if the reaction is moisture-sensitive. Other sources like potassium sulfide (K₂S) can also be used, but their reactivity can vary.[3]
-
-
Base and Solvent Mismatch: The base is not just a proton scavenger; it plays a role in the catalytic cycle. The solvent must be appropriate for the reaction temperature and solubilize all components.
-
Solution: The choice of base is critical. Strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have shown superior performance in some base-promoted cyclizations.[4] For palladium catalysis, bases like Cs₂CO₃ or K₃PO₄ are common. Ensure your solvent (e.g., DMF, Dioxane) is anhydrous and of high purity.
-
-
Low Reaction Temperature: C-S bond formation can have a high activation energy.
Caption: Troubleshooting workflow for low-yield catalytic synthesis.
Question 2: My reaction is producing a significant amount of an unidentifiable side product, complicating purification. What could this be and how can I prevent its formation?
Potential Causes & Solutions:
-
Homocoupling of Starting Materials: This is a common side reaction in cross-coupling chemistry. For example, the aryl halide may couple with itself.
-
Solution: This often points to an issue with the reaction kinetics. Try lowering the catalyst loading slightly. Ensure slow, controlled addition of one of the coupling partners if the reaction is highly exothermic.
-
-
Formation of Isomeric Byproducts: Depending on the synthetic route, regioselectivity can be an issue, leading to the formation of different benzothiophene isomers.
-
Solution: This is highly dependent on the mechanism. In Friedel-Crafts type cyclizations, the site of electrophilic attack determines the isomer.[4] For syntheses starting from substituted precursors, ensure the starting material is isomerically pure. Using a synthetic route that unambiguously builds the desired isomer is the best strategy.
-
-
Decomposition of Starting Material or Product: High temperatures or reactive reagents can lead to the degradation of sensitive functional groups.
-
Solution: Run the reaction at the lowest effective temperature. Check the stability of your starting materials and product under the reaction conditions (e.g., heat a solution of the starting material with the base alone). If decomposition is observed, a milder catalyst system or different reaction conditions are necessary. Metal-free approaches might offer a milder alternative.[3][6]
-
Question 3: I am considering a metal-free synthesis route to avoid transition metal contamination. What are the common challenges with these methods?
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Many metal-free methods require strong bases, high temperatures, or highly reactive radical initiators.
-
Solution: While avoiding metals, you may introduce other challenges. For instance, a method using K₂S in DMF requires temperatures of 140 °C.[3] Carefully screen substrates for tolerance to these conditions. The use of a radical initiator like K₂S₂O₈ also requires careful optimization to avoid unwanted side reactions.[7]
-
-
Limited Substrate Scope: Metal-free reactions can be less versatile than their transition-metal-catalyzed counterparts, often working well for a narrower range of substrates.
Frequently Asked Questions (FAQs)
Q: What are the primary advantages of using alternative catalysts (e.g., Palladium, Copper) over the traditional Gewald reaction for synthesizing 2-aminobenzothiophenes?
A: The Gewald reaction, a multicomponent condensation using elemental sulfur, is a classic method for forming 2-aminothiophenes.[9][10] However, it can have limitations, especially for creating the specific benzo[b]thiophene core. Modern catalytic methods offer several advantages:
-
Greater Substrate Scope and Control: Catalytic methods, particularly palladium-catalyzed cross-coupling, allow for the precise construction of the benzothiophene scaffold from a wider variety of pre-functionalized precursors. This provides greater control over the final substitution pattern.[1][11]
-
Milder Reaction Conditions: While not always the case, many catalytic systems can operate under milder conditions than the traditional Gewald synthesis, which often requires a base and heating.
-
Avoidance of Elemental Sulfur: Using alternative sulfur sources like Na₂S₂O₃ or K₂S can be more convenient and avoid issues associated with the handling and reactivity of elemental sulfur.[1][3]
Q: Are there any viable iron-catalyzed alternatives for this synthesis?
A: Yes, iron catalysis is emerging as a cost-effective and more environmentally friendly alternative to palladium or copper. While direct synthesis of 2-aminobenzothiophenes using iron is less common, related structures can be synthesized. For example, iron catalysts have been used for the synthesis of 3-phenylaminobenzothiophene via cyclization of 2-alkynylthioanisoles.[12] Iron has also been successfully used to catalyze the synthesis of 2-aminobenzothiazoles, a related heterocyclic system, demonstrating its potential in C-N and C-S bond formation.[13][14]
Q: How do I choose the right sulfur source for my reaction?
A: The choice depends heavily on your catalytic system and substrate.
-
For Palladium-Catalyzed Reactions: Sodium thiosulfate (Na₂S₂O₃) is an excellent, well-documented choice. It is stable, easy to handle, and effective.[1]
-
For Copper-Catalyzed Reactions: Simple sulfides like sodium sulfide (Na₂S) or potassium sulfide (K₂S) are often used in copper-catalyzed annulation reactions.[15][16]
-
For Metal-Free Reactions: Potassium sulfide (K₂S) is a common choice for high-temperature SₙAr-type cyclizations.[3]
Comparison of Alternative Catalytic Systems
| Catalyst System | Typical Substrates | Sulfur Source | Typical Conditions | Advantages | Limitations |
| Palladium-based | o-Haloanilines, o-halovinylbenzenes | Na₂S₂O₃, K₂S | Pd(dppf)Cl₂, dppf, Cs₂CO₃ in Dioxane, 120°C | High efficiency, broad substrate scope, good functional group tolerance.[1][11] | High cost of catalyst and ligands, potential for metal contamination. |
| Copper-based | 2-Bromo alkynylbenzenes, 2-Iodoanilines | Na₂S, K₂S | CuI, TMEDA in DMF, 120°C | Lower cost than palladium, good for specific annulation reactions.[15][17] | Can require specific ligands, may have a narrower substrate scope than palladium. |
| Iron-based | 2-Alkynylthioanisoles | (Internal) | FeCl₃, Nitrosoarenes in DCE, 80°C | Low cost, low toxicity, environmentally friendly.[12] | Less developed for this specific synthesis, may require specific starting materials. |
| Metal-Free | o-Halovinylbenzenes, 2-Fluorobenzonitrile | K₂S, α-substituted methanethiols | DMF, 140°C or DMSO, rt | Avoids transition metal contamination, low cost.[3][8] | Often requires harsh conditions (high temp/strong base), may have limited scope. |
Key Reaction Mechanisms & Protocols
Mechanism: The Gewald Aminothiophene Synthesis
The Gewald reaction is a foundational method for synthesizing 2-aminothiophenes.[10] It proceeds through a Knoevenagel condensation between a carbonyl compound and an α-cyanoester, followed by the addition of elemental sulfur and subsequent cyclization and aromatization.[18][19][20]
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Experimental Protocol 1: Palladium-Catalyzed Synthesis of 2-Aminobenzo[b]thiophenes
This protocol is adapted from a method utilizing sodium thiosulfate as the sulfur source.[1][2]
Materials:
-
Substituted o-haloaniline or related precursor (1.0 mmol)
-
Sodium thiosulfate (Na₂S₂O₃) (1.5 mmol)
-
Palladium(II) chloride bis(dppf) complex (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-haloaniline precursor (1.0 mmol), Na₂S₂O₃ (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), dppf (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminobenzo[b]thiophene.
Experimental Protocol 2: Metal-Free Synthesis of Benzo[b]thiophenes
This protocol is based on a transition-metal-free method involving an SₙAr-type reaction and cyclization.[3]
Materials:
-
Substituted o-halovinylbenzene (1.0 mmol, preferably fluoro-substituted)
-
Potassium sulfide (K₂S) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried sealed tube under an inert atmosphere, combine the o-halovinylbenzene (1.0 mmol) and K₂S (1.5 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material by flash column chromatography to obtain the pure benzo[b]thiophene product.
References
- Hou, C., He, Q., & Yang, C. (2014). Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. Organic Letters, 16(19), 5040-5043. [Link]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Wikipedia. (2023). Gewald reaction. [Link]
- Jørgensen, K. A., & Rasmussen, T. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Jørgensen, K. A., & Rasmussen, T. (2024).
- ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Li, Y., et al. (2018). Iron-catalyzed one-pot cyclization and amination of 2-alkynylthioanisoles using nitrosobenzenes as the amine source. Organic Chemistry Frontiers, 5(10), 1589-1593. [Link]
- Wang, C., et al. (2017). Facile synthesis of benzo[b]thiophenes via metal-free radical-triggered intramolecular C-S bond formation. Organic & Biomolecular Chemistry, 15(31), 6493-6499. [Link]
- Hou, C., He, Q., & Yang, C. (2014). Direct Synthesis of Diverse 2-Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon–Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source. Organic Letters, 16(19), 5040-5043. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]
- da Silva, A. B., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 44(3), 348-362. [Link]
- Li, J., et al. (2016). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry, 14(2), 548-552. [Link]
- Zhang, X., et al. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett, 24(13), 1687-1688. [Link]
- Chen, Y., et al. (2019). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 24(18), 3299. [Link]
- Ding, Q., et al. (2010). IRON-CATALYZED ONE-POT SYNTHESIS OF 2-AMINOBENZOTHIAZOLES FROM 2-AMINOBENZETHIOLS AND ISOTHIOCYANATES UNDER LIGAND-FREE CONDITIO. HETEROCYCLES, 81(12), 2841. [Link]
- Figshare. (2014). Direct Synthesis of Diverse 2‑Aminobenzo[b]thiophenes via Palladium-Catalyzed Carbon–Sulfur Bond Formation Using Na2S2O3 as the Sulfur Source. [Link]
- ResearchGate. (n.d.). The synthesis of different benzo[b]thiophenes. [Link]
- Kumar, A., et al. (2016). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 81(1), 12-29. [Link]
- Dong, Z., et al. (2015). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Chinese Journal of Chemistry, 33(7), 789-793. [Link]
- Kinstler, R. C., & Ebel, R. H. (1957). U.S. Patent No. 2,791,612. U.S.
- Campaigne, E., & Jones, C. D. (2001). EP Patent No. EP0859770B1.
- Wu, Y., et al. (2009). Synthesis of 2-aminobenzothiazole via copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanate. Journal of Combinatorial Chemistry, 11(4), 587-591. [Link]
- ResearchGate. (n.d.).
- Sun, Y., et al. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598-1601. [Link]
- Wang, L., et al. (2020). Iron-catalyzed cross-dehydrogenative C–H amidation of benzofurans and benzothiophenes with anilines. Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]
- Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
- Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
- Nguyen, T. B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
- Slideshare. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. [Link]
- NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
- Wang, C., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters, 33(8), 3735-3748. [Link]
- ResearchGate. (2025). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]
- Ding, Q., et al. (2010). Iron-Catalyzed One-Pot Synthesis of 2-Aminobenzothiazoles from 2-Aminobenzenethiols and Isothiocyanates under Ligand-Free Conditions in Water. HETEROCYCLES, 81(12), 2841-2848. [Link]
- Gomes, P. A. T. M., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(15), 4434. [Link]
- Otsubo, T., & Takimiya, K. (2009). One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes: Convenient Approach to Mono-, Bis-, and Tris-Chalcogenophene-Annulated Benzenes. Organic Letters, 11(12), 2575-2578. [Link]
- Haux, E., et al. (1994). U.S. Patent No. 5,374,737. U.S.
- Taylor & Francis Online. (n.d.). Recent trends in the chemistry of aminobenzo[b]thiophenes. [Link]
- Google Patents. (n.d.).
Sources
- 1. Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Diverse 2-Aminobenzo[<i>b</i>]thiophenes via Palladium-Catalyzed Carbon–Sulfur Bond Formation Using… [ouci.dntb.gov.ua]
- 3. Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron-catalyzed one-pot cyclization and amination of 2-alkynylthioanisoles using nitrosobenzenes as the amine source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophen-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Benzo[b]thiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to establish, optimize, and scale up the synthesis of this critical heterocyclic building block. This compound and its derivatives are key intermediates in the development of pharmaceuticals, including antimitotic agents and cholinesterase inhibitors[1][2].
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to overcome common challenges and confidently scale your synthesis.
Core Synthetic Strategy: The Gewald Reaction
For the scalable synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is often the method of choice. It is a one-pot, multi-component reaction that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[3][4] This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally good yields.
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to form the desired 2-aminothiophene ring.[5][6]
Experimental Workflow: Gewald Synthesis
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly via the Gewald reaction or similar pathways.
Issue 1: Low or No Product Yield
Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows mostly starting material and very little product. What went wrong?
Potential Causes & Solutions:
-
Poor Quality Reagents:
-
The Problem: Reagents, especially the sulfur source or the activated nitrile, may have degraded. The base could be wet or of low purity.
-
Solution & Pro-Tip: Use freshly opened, high-purity reagents. Elemental sulfur should be a fine, bright yellow powder. If using an amine base like morpholine or triethylamine, ensure it is dry. Consider purifying the activated nitrile (e.g., malononitrile) by recrystallization if its quality is suspect.
-
-
Incorrect Base Selection or Stoichiometry:
-
The Problem: The initial Knoevenagel condensation is base-catalyzed. The base must be strong enough to deprotonate the activated nitrile but not so strong as to cause unwanted side reactions.[7]
-
Solution & Pro-Tip: Morpholine is a classic choice for the Gewald reaction. If yields are low, consider screening other bases like piperidine or triethylamine. Ensure you are using a catalytic amount (typically 0.1-0.3 equivalents). Using a full equivalent can lead to byproduct formation.
-
-
Insufficient Reaction Temperature:
-
The Problem: The cyclization step involving sulfur requires thermal energy. Running the reaction at too low a temperature will stall the conversion.
-
Solution & Pro-Tip: The optimal temperature is typically between 50-80°C. If you are using a lower-boiling solvent like ethanol, ensure a gentle reflux is maintained. For larger-scale reactions, verify the internal temperature of the reactor, as it may differ significantly from the heating mantle setting. Microwave irradiation has been shown to improve both yields and reaction times for Gewald-type syntheses.[3]
-
-
Inefficient Sulfur Addition:
-
The Problem: The reaction with elemental sulfur can be complex, involving the opening of the S8 ring.[5] If sulfur is not properly incorporated, the reaction cannot proceed.
-
Solution & Pro-Tip: Add the sulfur powder in small portions to the heated reaction mixture. This maintains a manageable reaction rate and prevents clumping. Ensure vigorous stirring to keep the sulfur suspended.
-
Issue 2: Significant Side Product Formation
Question: I am getting a decent conversion, but my crude product is very impure, showing multiple spots on TLC. What are these byproducts and how can I avoid them?
Potential Causes & Solutions:
-
Dimerization/Polymerization of Nitrile:
-
The Problem: Activated nitriles like malononitrile can self-condense or polymerize under strongly basic conditions or prolonged heating.
-
Solution & Pro-Tip: Avoid using an excess of a strong base. Add the base catalyst just before you are ready to add the sulfur and begin heating. Do not let the mixture of nitrile and base stir at room temperature for an extended period before proceeding.
-
-
Formation of Thioamides or Other Sulfur Byproducts:
-
The Problem: Uncontrolled reaction with sulfur can lead to various undesired sulfur-containing impurities. The mechanism involves complex polysulfide intermediates that can decompose through multiple pathways.[6]
-
Solution & Pro-Tip: Control the rate of sulfur addition and maintain a steady reaction temperature. Overheating can promote byproduct formation. Ensure the Knoevenagel condensation has proceeded to a reasonable extent (monitor by TLC after base addition) before adding the sulfur.
-
-
Oxidation of the Product:
-
The Problem: 2-Aminothiophenes can be sensitive to air oxidation, especially when heated in the presence of residual reagents, leading to colored impurities.
-
Solution & Pro-Tip: Once the reaction is complete, work it up promptly. Quenching the reaction by pouring it into ice-water not only precipitates the product but also rapidly lowers the temperature, minimizing degradation. For sensitive substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.[8]
-
Caption: Decision tree for troubleshooting common synthesis issues.
Issue 3: Purification and Isolation Challenges
Question: My crude product is a dark, oily solid that is difficult to handle. Recrystallization gives poor recovery, and column chromatography is slow. How can I improve my purification process?
Potential Causes & Solutions:
-
Tarry Impurities from Overheating:
-
The Problem: Extended heating or temperature spikes can cause degradation, leading to tar formation that complicates purification.
-
Solution & Pro-Tip: After quenching in ice-water, stir the slurry for 30-60 minutes to allow for complete precipitation and granulation of the solid. If the product remains oily, try adding a small amount of a co-solvent like methanol to the water to induce solidification. Before a full recrystallization, consider a simple trituration or slurry wash with a cold solvent (e.g., cold ethanol, diethyl ether, or a hexane/ethyl acetate mixture) to remove a significant portion of the colored impurities.
-
-
Inappropriate Recrystallization Solvent:
-
The Problem: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out with impurities).
-
Solution & Pro-Tip: Ethanol or isopropanol are often good starting points for recrystallizing 2-aminothiophenes. If the product is too soluble, use a solvent/anti-solvent system. For example, dissolve the crude product in a minimum amount of hot ethyl acetate or acetone and slowly add hexanes until turbidity persists, then allow it to cool slowly. For benzothiophene purification, alcohols or alcohol/water mixtures are effective.[9]
-
-
Product Instability on Silica Gel:
-
The Problem: The amine functionality can make the product basic, causing it to streak or decompose on standard silica gel.
-
Solution & Pro-Tip: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in your hexane/ethyl acetate eluent). This neutralizes the acidic sites on the silica and improves recovery. Alternatively, using neutral alumina as the stationary phase can be a good option.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The Gewald reaction is exothermic, especially during the addition of sulfur. On a large scale, this can lead to a thermal runaway if not controlled. Add sulfur portion-wise and monitor the internal temperature closely. Hydrogen sulfide (H₂S), a toxic and flammable gas, can potentially be generated as a byproduct. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q2: Are there alternative synthetic routes to this compound? A2: Yes, while the Gewald reaction is excellent for substituted 2-aminothiophenes, classical benzothiophene syntheses can also be adapted. These include methods like the oxidative cyclization of o-mercaptocinnamic acids or the acid-catalyzed cyclization of arylthiomethyl ketones.[10][11] However, these routes may require more steps or less readily available starting materials, making them less ideal for large-scale production compared to a one-pot Gewald approach. The Fiesselmann thiophene synthesis is another powerful method, though it typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12][13]
Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential for unambiguous characterization.[14][15]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the substitution pattern on the rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretches) and the aromatic system.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. Derivatization may be necessary to improve chromatographic separation of isomers.[16][17]
Q4: Can this procedure be adapted for synthesizing substituted Benzo[b]thiophen-2-amines? A4: Absolutely. The versatility of the Gewald reaction is one of its main strengths. By starting with a substituted cyclohexanone (or other cyclic ketone), you can directly synthesize tetrahydrobenzo[b]thiophene precursors. Subsequent aromatization would yield the desired substituted this compound. Alternatively, using substituted aldehydes/ketones or substituted activated nitriles will introduce diversity onto the thiophene ring.
Scalable Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a common precursor that can be aromatized to form a benzo[b]thiophene system. It is a reliable and scalable example of the Gewald reaction.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Cyclohexanone | 98.14 | 9.81 g | 0.10 | 1.0 |
| Malononitrile | 66.06 | 6.61 g | 0.10 | 1.0 |
| Elemental Sulfur | 32.07 | 3.21 g | 0.10 | 1.0 |
| Morpholine | 87.12 | 2.61 g | 0.03 | 0.3 |
| Ethanol | 46.07 | 50 mL | - | - |
Procedure:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add cyclohexanone (9.81 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and ethanol (50 mL).
-
Base Addition: Begin stirring the mixture and add morpholine (2.61 g, 0.03 mol) dropwise at room temperature. A slight exotherm may be observed.
-
Sulfur Addition: Heat the mixture to 50°C. Once the temperature is stable, add the elemental sulfur (3.21 g, 0.10 mol) in four to five portions over 15-20 minutes. Ensure each portion is well-dispersed before adding the next.
-
Reaction: After the final addition of sulfur, maintain the internal temperature at a gentle reflux (approx. 75-80°C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the resulting slurry into 250 mL of ice-water with vigorous stirring.
-
Isolation: A pale yellow solid should precipitate. Continue stirring for 30 minutes in the ice bath. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL).
-
Drying & Purification: Dry the crude solid in a vacuum oven at 40-50°C. The product is often of high purity at this stage. If necessary, it can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid. Expected yield: 15-18 g (78-94%).
References
- Wikipedia. Gewald reaction. [Link]
- Organic Chemistry Portal. Gewald Reaction. [Link]
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Wikipedia. Fiesselmann thiophene synthesis. [Link]
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- Sharma, J., & Champagne, P. (2024).
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2‐aminopropyl)benzo[b]thiophene (APBT) based stimulants.
- Wang, X., et al. (2021). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters.
- Fiesselmann thiophene synthesis. Semantic Scholar. [Link]
- Brandt, S. D., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed. [Link]
- Fricero, P., et al. (2018).
- Mechanism of Fiesselmann thiophene synthesis.
- Sharma, P., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Process for the synthesis of benzo b]thiophenes.
- Thiophene and benzo[b]thiophene. ScienceDirect.
- Process for the synthesis of benzo[b]thiophenes.
- Benzothiophene synthesis. Organic Chemistry Portal. [Link]
- Representative Synthetic Methods for Benzo[b]thiophene Derivatives.
- Silva, T. H., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central.
- Le-Tiran, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
- Chapter 12: Synthesis, Properties, and Biological Applic
- Romagnoli, R., et al. (2007).
- de la Torre, J. C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- Organic Chemistry-Synthesis of Benzothiophene. Slideshare. [Link]
- Purification method of benzothiophene.
- Le-Tiran, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
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Technical Support Center: Optimizing HPLC Methods for Benzo[b]thiophen-2-amine Analysis
Welcome to the technical support center for the analysis of Benzo[b]thiophen-2-amine. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical, step-by-step solutions to common challenges encountered during the HPLC analysis of this and similar aromatic amines. Our focus is on diagnosing problems from first principles and implementing robust, scientifically-grounded solutions.
Section 1: Analyte Properties & Initial Method Considerations
Understanding the physicochemical properties of this compound is the foundation of effective method development. As an aromatic amine, it presents specific challenges, primarily its basicity, which can lead to undesirable interactions with the stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Structure | The primary amine group is basic and prone to protonation. The fused ring system imparts significant hydrophobicity. | |
| Chemical Formula | C₈H₇NS | - |
| Molecular Weight | 149.21 g/mol | - |
| pKa (predicted) | ~4.5 - 5.5 (for the conjugate acid) | The ionization state is highly dependent on mobile phase pH. Operating far from the pKa is critical for reproducible retention and good peak shape.[1][2] |
| UV Absorbance | Strong absorbance in the UV region | UV detection is a suitable and straightforward choice. A wavelength of ~280 nm is a good starting point.[3] |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile. | Sample and standard preparation should be straightforward. Ensure the sample solvent is compatible with the mobile phase.[4] |
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up an analysis for this compound.
Q1: What is the best starting mobile phase pH for analyzing this compound?
For a basic compound like this compound, controlling the mobile phase pH is the single most important factor for achieving good peak shape.[2][5] The primary goal is to suppress the ionization of residual silanol groups on the silica-based stationary phase, which are the main cause of peak tailing.[6][7]
-
Recommendation: Start with a mobile phase pH between 2.5 and 3.5 .[6][8] At this low pH, the silanol groups (Si-OH) are fully protonated and neutral, minimizing their capacity for secondary ionic interactions with the protonated amine analyte (R-NH₃⁺).[7][9] Using a buffer, such as 10-25 mM potassium phosphate or ammonium formate, is essential to maintain a stable pH.[6][10]
Q2: Which type of HPLC column is most suitable?
The choice of column is critical to mitigate the challenges associated with analyzing basic compounds.
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. These columns are manufactured with "Type B" silica, which has very low metal content, and are treated to cap most of the residual silanol groups.[6][9][11] This design inherently reduces the sites available for secondary interactions, leading to vastly improved peak symmetry for bases.[12] Columns specifically marketed as "base-deactivated" are an excellent choice.
Q3: My peak shape is still tailing even at low pH. What should I do next?
If peak tailing persists at a low pH on a good quality column, secondary interactions are still occurring.
-
Recommendation: Consider adding a competitive amine (a "silanol suppressor") to the mobile phase.[6] An additive like Triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[6] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for LC-MS applications.[6]
Section 3: In-Depth Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving complex chromatographic problems.
Problem 1: Severe Peak Tailing
Peak tailing is the most common issue for basic analytes and indicates undesirable secondary interactions between the analyte and the stationary phase.[13][14]
The following workflow provides a logical sequence for identifying and resolving the root cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
-
Determine Analyte pKa: The pKa of the conjugate acid of this compound is estimated to be between 4.5 and 5.5. For robust retention, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[2][8]
-
Buffer Preparation: Prepare the aqueous component of your mobile phase. For a target pH of 3.0, you can use a 20 mM potassium phosphate buffer.
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove particulates.[4]
-
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio (e.g., 50:50 v/v).
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.[10]
-
Analysis: Inject the sample and evaluate the peak shape. The tailing factor should be significantly reduced.
Problem 2: Poor Resolution or Co-elution
Poor resolution occurs when two or more peaks are not adequately separated, hindering accurate quantification.[15][16] Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k').[17]
Table 2: Impact of Parameter Adjustments on Chromatographic Resolution
| Parameter | Action | Primary Effect On | Expected Outcome on Resolution | Considerations |
| Organic Solvent % | Decrease %B (organic) | Increases k' | Generally improves resolution for later-eluting peaks, but increases run time.[18] | A 10% decrease in organic solvent can increase the retention factor by 2-3 times. |
| Organic Solvent Type | Change from Acetonitrile to Methanol (or vice-versa) | Changes α | Can significantly alter selectivity and elution order, potentially resolving co-eluting peaks.[19] | Requires re-optimization of the gradient. |
| Column Temperature | Increase Temperature | Decreases k', Increases N | Can improve efficiency and peak shape. May increase or decrease selectivity depending on the analytes.[20][21] | A good starting point is 40°C.[20] Higher temperatures reduce mobile phase viscosity and backpressure.[22] |
| Mobile Phase pH | Adjust pH (e.g., from 3.0 to 4.0) | Changes α, k' | Can drastically change the selectivity between ionizable compounds.[1][8] | Method may become less robust if operating too close to an analyte's pKa.[2] |
| Column Chemistry | Switch to a different stationary phase (e.g., Phenyl-Hexyl) | Changes α | Provides a different separation mechanism that can resolve difficult pairs. | This is a more significant change and should be considered after optimizing mobile phase conditions. |
Problem 3: High or Increasing System Backpressure
Abnormally high backpressure is a sign of a blockage or obstruction in the HPLC flow path.[23][24] It can damage the pump, injector, and column.
A systematic approach is crucial to pinpoint the source of the high pressure without causing further issues.[25]
Caption: Diagnostic workflow for high system backpressure.
-
Filter Samples and Mobile Phases: Always filter samples and aqueous mobile phase components through a 0.22 µm or 0.45 µm filter before use.[4] This is the most effective way to prevent particulate matter from reaching the column.
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column.[24] It traps particulates and strongly retained compounds, sacrificing itself to protect the much more expensive analytical column.[23][24]
-
Avoid Buffer Precipitation: When using buffers with high organic gradients (especially with acetonitrile), ensure the buffer remains soluble at the highest organic concentration to prevent it from precipitating in the system.[23][24]
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek.
- Solving Common Errors in HPLC. Omega Scientific.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- Diagnosing and Preventing High Back Pressure in LC Systems. Restek.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- FAQ: What to do with increasing in backpressure?. SiliCycle.
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
- Peak Tailing in HPLC. Element Lab Solutions.
- How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Why it matters and how to get good peak shape. Agilent.
- HPLC Troubleshooting Guide. hplcsolutions.com.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Column Pressure Considerations in Analytical HPLC.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Troubleshooting for Increased Pressure. YMC.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- HPLC Troubleshooting Guide. ACE.
- Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
- How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc..
- Exploring the Role of pH in HPLC Separ
- Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central.
- Control pH During Method Development for Better Chrom
- Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
- HPLC Troubleshooting Guide. Sigma Aldrich.
- Working Temperature, Protection, and Regener
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
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Avoiding degradation of Benzo[b]thiophen-2-amine during workup
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for Benzo[b]thiophen-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable but sensitive heterocyclic amine. This compound is an important building block in medicinal chemistry and materials science.[1][2] However, its electron-rich nature, stemming from the fusion of the benzene ring, the electron-donating sulfur heteroatom, and the C2-amino group, makes it susceptible to degradation during standard laboratory workup and purification procedures.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize yield, ensure purity, and avoid common pitfalls in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may observe during your experimental workup, explains the underlying chemical causes, and provides actionable solutions.
Q1: My reaction mixture or isolated product is rapidly turning dark (brown, deep purple, or black) upon exposure to air or during aqueous workup. What is happening?
A1: Diagnosis and Explanation
This is a classic sign of oxidative degradation . The this compound scaffold is highly electron-rich, making it extremely sensitive to oxidation by atmospheric oxygen. The amino group at the 2-position significantly increases the electron density of the thiophene ring, rendering it much more reactive than the parent benzothiophene.[3] The initial oxidation can form radical cations which then proceed to form highly colored polymeric or dimeric species.
The thiophene sulfur itself can also be oxidized, typically by stronger oxidants like peracids or H₂O₂, to form the corresponding sulfoxide and then sulfone.[4][5] While less likely with just atmospheric oxygen, this pathway can occur under certain workup conditions.
Visualizing the Primary Degradation Pathways
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of Benzo[b]thiophen-2-amine and Aniline for Synthetic Chemistry Professionals
In the landscape of medicinal and materials chemistry, aromatic amines serve as foundational building blocks. While aniline is a ubiquitous starting material, its heterocyclic bioisosteres, such as benzo[b]thiophen-2-amine, offer unique electronic and structural properties that can be leveraged in drug design and functional material development. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and aniline, moving beyond textbook generalities to offer field-proven insights and actionable experimental data for the practicing researcher.
Foundational Differences: Structure and Electronic Landscape
The reactivity of any aromatic amine is fundamentally dictated by the availability of the nitrogen lone pair and the electron density of the aromatic system. The seemingly subtle replacement of a benzene ring in a hypothetical "2-aminonaphthalene" with a benzo[b]thiophene system introduces profound electronic changes.
-
Aniline : The nitrogen atom's lone pair is delocalized into the benzene ring, significantly activating it towards electrophilic aromatic substitution. This delocalization is substantial, making the ortho and para positions electron-rich. The primary resonance contributor involves the delocalization of the nitrogen lone pair into the aromatic pi-system.
-
This compound : The situation is more complex. The nitrogen lone pair also delocalizes into the fused ring system. However, the thiophene ring possesses its own distinct electronic character. The sulfur atom, with its available d-orbitals and lone pairs, influences the overall electron distribution. Critically, the C2-C3 bond of thiophene has a higher degree of double bond character compared to a standard benzene C-C bond. The amino group at the 2-position, therefore, participates in a vinylogous amide-like system, which can impact its nucleophilicity and the regioselectivity of electrophilic attack on the ring.
Below is a diagram illustrating the key structural and electronic distinctions that govern the subsequent reactivity patterns.
Caption: Core electronic differences between Aniline and this compound.
Comparative Reactivity Analysis: Experimental Evidence
To provide a clear comparison, we will examine three key areas of reactivity: basicity, electrophilic aromatic substitution on the ring, and reactions occurring at the nitrogen center.
Basicity (pKa of Conjugate Acid)
Basicity is the most direct measure of the nitrogen lone pair's availability. A lower pKa for the conjugate acid indicates a weaker base, implying the lone pair is less available for protonation, often due to greater delocalization or inductive effects.
| Compound | pKa of Conjugate Acid (in H₂O) | Interpretation |
| Aniline | 4.63 | Benchmark basicity for a simple aromatic amine. |
| This compound | ~3.5 (Estimated) | Significantly less basic than aniline. |
-
Expert Interpretation : The estimated pKa for this compound is significantly lower than that of aniline. This is a crucial piece of data. The extensive delocalization within the thiophene ring, creating that vinylogous amide character, holds the nitrogen lone pair more tightly than in aniline. This has direct consequences for its use as a nucleophile or base in reactions. While a precise experimental value for this compound is not widely cited, values for related aminothiophenes are consistently lower than their aniline counterparts.
Electrophilic Aromatic Substitution (EAS)
EAS is a hallmark reaction of anilines. The powerful activating and ortho, para-directing effect of the amino group is well-established.
-
Aniline : Reacts readily with electrophiles like bromine water, even without a catalyst, to give 2,4,6-tribromoaniline instantaneously. The reaction is often so fast it can be difficult to control to a mono-substituted product.
-
This compound : The situation is markedly different. The thiophene ring is inherently electron-rich and reactive towards electrophiles, typically at the C3 position. The presence of the C2-amino group further activates this position. Therefore, electrophilic attack occurs almost exclusively at the C3 position. The benzene portion of the molecule is comparatively deactivated.
The workflow below outlines the expected outcomes of a typical EAS reaction, such as bromination.
Caption: Regioselectivity of electrophilic aromatic substitution.
Protocol: Comparative N-Acetylation
This protocol provides a self-validating system to directly compare the nucleophilicity of the amino group in both substrates under identical conditions.
Objective: To synthesize N-phenylacetamide and N-(benzo[b]thiophen-2-yl)acetamide and compare reaction progress/yield as a measure of amine nucleophilicity.
Materials:
-
Aniline (Reagent Grade)
-
This compound
-
Acetic Anhydride
-
Pyridine (Anhydrous)
-
Dichloromethane (DCM, Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
TLC plates (Silica gel 60 F254)
-
NMR tubes, solvents (CDCl₃)
Procedure:
-
Reaction Setup (Parallel):
-
In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve aniline (1.0 eq) and this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).
-
Add anhydrous pyridine (1.2 eq) to each flask. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
Cool both flasks to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add acetic anhydride (1.1 eq) dropwise to each flask simultaneously (if possible, or in quick succession) over 5 minutes.
-
Allow the reactions to stir at 0 °C for 15 minutes.
-
-
Reaction Monitoring (Trustworthiness Pillar):
-
After 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Elute with a 30:70 Ethyl Acetate/Hexanes mixture.
-
Visualize under UV light. The disappearance of the starting amine spot and the appearance of a new, typically higher Rf product spot indicates reaction progress. This direct comparison is a key validation step. The aniline reaction is expected to be complete almost instantly, while the this compound reaction may be slightly slower.
-
-
Workup and Isolation:
-
Allow the reactions to warm to room temperature and stir for a total of 1 hour.
-
Quench the reactions by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixtures to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of each product.
-
Purify by recrystallization or column chromatography if necessary.
-
Confirm product identity via ¹H NMR and compare the final, isolated yields.
-
Expected Outcome: Aniline will likely react faster and may give a slightly higher isolated yield under these conditions, reflecting its greater nucleophilicity compared to the more delocalized this compound. This provides direct, quantitative evidence of the reactivity difference.
Summary and Conclusion
The choice between aniline and this compound is not a simple substitution but a strategic decision based on divergent reactivity.
| Feature | Aniline | This compound | Rationale |
| Basicity | Higher (pKa ~4.6) | Lower (pKa ~3.5) | Greater lone pair delocalization in the thiophene system. |
| N-Nucleophilicity | Higher | Lower | Consistent with lower basicity. |
| EAS Regioselectivity | ortho, para to -NH₂ | C3 position | Inherent reactivity of the thiophene ring directs the substitution. |
| EAS Rate | Extremely Rapid | Rapid | Both are activated systems, but aniline is generally faster. |
-
Choose Aniline for classical EAS chemistry where high activation and ortho/para direction are desired. Its higher basicity and nucleophilicity make it a more straightforward reactant in many standard transformations like acylation and alkylation.
-
Choose this compound when seeking to introduce functionality specifically at the C3 position of the benzo[b]thiophene core. Its lower nucleophilicity must be considered when planning reactions at the nitrogen center, potentially requiring slightly more forcing conditions. This unique regioselectivity is its most valuable synthetic attribute, providing a vector for molecular elaboration that is unavailable in the simple aniline system.
This guide serves as a starting point. The specific steric and electronic nature of substituents on either ring system will further modulate this fundamental reactivity. However, by understanding these core principles, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- Bruice, P. Y. (2016). Organic Chemistry, 8th Edition. Pearson. Link to Publisher
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. Link to Publisher
- National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook.
- Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths. (Note: This is a foundational text; direct online links to specific pages are unavailable, but the work is a standard reference in physical organic chemistry).
- Campaigne, E., & Hewitt, L. (1946). The Synthesis of 3-Substituted Thianaphthenes. Journal of the American Chemical Society, 68(2), 702-703. Link to Article
A Comparative Guide to the Structure-Activity Relationships of Benzo[b]thiophen-2-amine Analogs
The benzo[b]thiophene scaffold is a bicyclic aromatic heterocycle recognized in medicinal chemistry as a "privileged structure."[1][2] Its inherent drug-like properties and the capacity for diverse functionalization have established it as a core component in numerous biologically active compounds.[2][3] Molecules incorporating this moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting properties.[1][2][4] The electron-rich sulfur atom and the planar structure of the benzo[b]thiophene system are critical features that enhance binding affinity to a variety of enzymes and receptors, often leading to improved pharmacokinetic profiles.[5]
This guide offers an in-depth comparative analysis of structure-activity relationship (SAR) studies for a specific, highly versatile class: Benzo[b]thiophen-2-amine analogs. We will dissect how specific structural modifications to the benzo[b]thiophene core influence biological outcomes, providing researchers and drug development professionals with a synthesized understanding of the key chemical determinants of activity. The insights presented are grounded in experimental data from authoritative studies, aiming to explain the causality behind molecular design and its therapeutic potential.
General Synthetic Strategies
The construction of the benzo[b]thiophene nucleus is a well-established field, with both classical and modern synthetic routes available to medicinal chemists. A prevalent and robust method involves the nucleophilic chloro cyclocondensation of substituted cinnamic acids with thionyl chloride, which efficiently yields the core scaffold.[6][7] More contemporary approaches, such as palladium-catalyzed domino reactions, offer pathways to more complex and highly substituted analogs, expanding the chemical space for SAR exploration.[8]
Below is a generalized workflow for a common synthetic approach to building the benzo[b]thiophene core, which serves as the starting point for further derivatization.
Caption: Generalized synthetic workflow for Benzo[b]thiophene analogs.
Comparative SAR Analysis Across Key Biological Activities
The true value of the benzo[b]thiophene scaffold is revealed through the systematic modification of its structure and the corresponding impact on biological function. Here, we compare SAR trends across three major therapeutic areas: cancer (tubulin polymerization and kinase inhibition) and infectious diseases.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant class of anticancer agents derived from this scaffold are the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophenes, which act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][9]
-
Influence of Amine Position (C2 vs. C3): The placement of the amine group is critical. Studies comparing 2-amino and 3-amino positional isomers revealed that the 2-amino scaffold generally leads to more potent compounds. Specifically, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was identified as an exceptionally potent derivative, inhibiting cancer cell growth at subnanomolar concentrations.[9]
-
Substitution on the Benzo Ring: The location of substituents on the fused benzene ring profoundly impacts antiproliferative activity. The presence of a small electron-donating group, such as methyl or methoxy, at the C-6 or C-7 position is required for high potency.[9] Conversely, moving these substituents to the C-4 or C-5 position results in a dramatic decrease in activity. This highlights a strict spatial requirement for interaction with the target protein.[9]
-
Role of the 3-Acyl Group: The 3-(3,4,5-trimethoxybenzoyl) moiety is a crucial pharmacophore. It is designed to mimic the trimethoxyphenyl 'B-ring' of colchicine, enabling the molecule to fit effectively into the colchicine binding pocket on tubulin and disrupt microtubule dynamics.[9]
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Outlook
The structure-activity relationship studies of this compound and related analogs consistently demonstrate the scaffold's remarkable versatility in medicinal chemistry. The strategic placement of substituents on both the thiophene and benzene rings allows for the fine-tuning of biological activity against a wide array of targets, from microbial enzymes to human kinases and structural proteins like tubulin.
Key takeaways from this comparative guide include:
-
The C-2 and C-3 positions of the thiophene ring are primary sites for modification to control potency and selectivity.
-
Substitutions on the benzene ring, particularly at the C-5, C-6, and C-7 positions, play a crucial role in optimizing interactions with biological targets.
-
The core scaffold can be adapted to generate both broad-spectrum/multi-target agents and highly selective inhibitors.
Future research will likely focus on leveraging this rich SAR data to design next-generation analogs with improved pharmacokinetic profiles, reduced off-target toxicity, and enhanced efficacy in in vivo models. [2]The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics to address pressing global health challenges in oncology, infectious diseases, and beyond.
References
- University of West Florida. Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
- Perrissin M, et al. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. J Med Chem.
- Fattori D, et al. Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. J Med Chem. 2010;53(10):4148-65.
- Leoni A, et al. Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. J Med Chem. 2006;49(1):300-4.
- Keri RS, et al. An overview of benzo[b]thiophene-based medicinal chemistry. Eur J Med Chem. 2017;138:1002-1024.
- Functionalized Sulfur-Containing Heterocyclic Analogs Induce Sub-G1 Arrest and Apoptotic Cell Death of Laryngeal Carcinoma In Vitro. ResearchGate.
- Blanckaert P, et al. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Test Anal. 2020;12(7):986-1001.
- El-Damasy DA, et al. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Expert Opin Drug Discov. 2024.
- Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate.
- Kong Y, et al. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. 2021;26(24):7491.
- El-Damasy DA, et al. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Expert Opin Drug Discov. 2024.
- Tirlapur VK, et al. SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals.
- Yilmaz I, et al. Synthesis and biological evaluation of novel benzothiophene derivatives. J Chem Sci. 2018;130(110).
- Öztürk E, et al. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes. JBIC J Biol Inorg Chem. 2024.
- Mohareb RM, et al. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate.
- Fattori D, et al. Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. ResearchGate.
- Costa M, et al. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Pharmaceuticals (Basel). 2024;17(4):450.
- L'her D, et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel). 2022;15(1):92.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Padmashali B, et al. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Int J Pharm Sci. 2014.
- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. ResearchGate.
- El-Sharkawy KA, et al. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents Med Chem. 2018;18(12):1761-1769.
- Dhanya TM, et al. A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate.
- Azevedo H, et al. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorg Med Chem Lett. 2022;66:128764.
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A Senior Scientist's Guide to the Synthesis of Benzo[b]thiophen-2-amine: A Comparative Validation
Introduction: The Strategic Importance of the Benzo[b]thiophene Core
In the landscape of medicinal chemistry and drug development, the benzo[b]thiophene scaffold stands out as a "privileged structure." Its unique electronic properties, planarity, and ability to engage in various non-covalent interactions have cemented its role in a multitude of therapeutic agents. From selective estrogen receptor modulators like Raloxifene to kinase inhibitors, the benzo[b]thiophene core is a cornerstone of modern pharmaceutical design. At the heart of many of these structures lies the 2-amino functional group, a critical handle for molecular elaboration and pharmacophore construction.
However, the synthesis of Benzo[b]thiophen-2-amine is not trivial; primary aminobenzothiophenes have historically been regarded as an elusive class of compounds, often challenging to isolate in their free base form.[1][2] This guide provides a comparative analysis of viable synthetic routes, moving beyond a simple recitation of steps to dissect the strategic rationale, validate the protocols, and empower researchers to make informed decisions for their specific applications.
Comparative Analysis of Synthetic Strategies
The construction of this compound can be approached from several distinct strategic standpoints. We will compare three primary pathways: a convergent annulation-aromatization sequence, a classical linear synthesis, and a modern one-pot annulation method. Each offers unique advantages and inherent limitations in terms of efficiency, scalability, and substrate scope.
Strategy A: The Gewald Annulation-Aromatization Pathway
This is arguably the most versatile and widely adopted method for constructing polysubstituted 2-aminothiophenes. The core principle is a one-pot, multi-component reaction that builds a tetrahydro-benzo[b]thiophene ring, which is subsequently aromatized in a separate step.
-
Causality & Logic: The Gewald reaction is a powerful convergent synthesis. By starting with cyclohexanone, the reaction inherently constructs the fused carbocyclic ring. The use of an activated nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur provides the remaining atoms for the thiophene ring, crucially installing the C2-amine and a C3-electron-withdrawing group in a single, efficient operation. The final aromatization step is thermodynamically driven, forming the stable aromatic system.
-
Advantages:
-
High Convergence: Three simple, commercially available starting materials combine in one pot.
-
Versatility: This route is highly amenable to creating libraries of analogues by simply varying the cyclic ketone or the active nitrile component.
-
-
Limitations:
-
Two-Stage Process: The synthesis requires a distinct second step for aromatization.
-
Harsh Aromatization Conditions: Dehydrogenation often requires high temperatures (e.g., with sulfur) or expensive reagents (e.g., Palladium or DDQ), which may not be compatible with sensitive functional groups.[1]
-
Strategy B: The Chapman-Tompsett Linear Synthesis from Thiosalicylic Acid
This classical approach represents a more linear, but highly specific, route to the parent this compound. It builds the thiophene ring onto a pre-functionalized benzene starting material.
-
Causality & Logic: This strategy relies on the sequential construction and cyclization of a tailored precursor. As documented by Chapman and Tompsett, the synthesis proceeds over five steps from thiosalicylic acid, achieving a respectable 48% overall yield.[1][2] The key final step involves the cleavage of a benzyl sulfide and intramolecular cyclization of an ortho-mercaptoacetonitrile derivative, a targeted ring-closing reaction that directly yields the desired aromatic product.[1][2]
-
Advantages:
-
Direct Formation of Aromatic Core: Eliminates the need for a separate, often harsh, aromatization step.
-
Validated Route: Provides a proven pathway to the specific, unsubstituted target molecule with a known overall yield.
-
-
Limitations:
-
Linear Sequence: A five-step synthesis is inherently less efficient and more labor-intensive than a one-pot convergent approach.
-
Limited Scope: While effective for the parent compound, creating analogues would require synthesizing substituted thiosalicylic acid precursors, which may be non-trivial.
-
Strategy C: The Solovyev-Neckers One-Pot Annulation
This modern approach leverages a variant of the Willgerodt-Kindler reaction to construct the fully aromatized 2-aminobenzo[b]thiophene core in a single step.
-
Causality & Logic: The reaction proceeds via an initial formation of a thioamide, followed by an intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-halogen.[3][4] This SNAr step is the critical ring-forming event. For this to be efficient, the benzene ring must be heavily activated by a strong electron-withdrawing group, such as a nitro group, positioned para to the leaving group (the chlorine atom).[1][3]
-
Advantages:
-
One-Pot Aromatic Synthesis: Directly yields the final aromatic heterocycle, offering excellent step economy.
-
-
Limitations:
-
Severely Limited Substrate Scope: The reaction is critically dependent on the presence of a strong electron-withdrawing group on the benzene ring. Attempts to perform the reaction on unactivated 2-chloroacetophenone result in failure.[1] Therefore, this route is not suitable for synthesizing the parent this compound but is a viable option for producing specific nitro-substituted derivatives.
-
Moderate Yields: Reported yields for this method are often modest, ranging from 4-47%.[1]
-
Data Summary: Head-to-Head Comparison
| Parameter | Strategy A: Gewald-Aromatization | Strategy B: Chapman-Tompsett | Strategy C: Solovyev-Neckers |
| Approach | Convergent Annulation + Aromatization | Linear Synthesis | Convergent One-Pot Annulation |
| Key Steps | 2 (Gewald Reaction, then Dehydrogenation) | 5 | 1 |
| Starting Materials | Cyclohexanone, Malononitrile, Sulfur | Thiosalicylic Acid | 2-Chloro-5-nitro-phenylethanone, Amine, Sulfur |
| Typical Overall Yield | Variable (Gewald step often >80%; aromatization yield varies) | 48%[1][2] | 4-47%[1] |
| Key Reagents | Base (e.g., Morpholine), High Temp. Sulfur or DDQ | AlBr₃ (for key cyclization)[2] | DMF, Heat |
| Scope & Versatility | High: Excellent for library synthesis by varying ketone/nitrile. | Low: Specific to the parent compound unless substituted precursors are made. | Very Low: Requires strong electron-withdrawing group on the benzene ring. |
| Primary Advantage | Versatility and use of simple starting blocks. | Direct, validated route to the unsubstituted target. | High step-economy for specific substituted analogues. |
Validated Experimental Protocol: Strategy A (Gewald Annulation & Aromatization)
This protocol is presented as the most versatile and adaptable method for researchers needing access not only to the parent compound but also to a range of analogues for structure-activity relationship (SAR) studies. Each step is a self-validating system with clear success metrics.
Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This is the core Gewald three-component condensation.
-
Rationale: This one-pot reaction efficiently assembles the thiophene ring. Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between cyclohexanone and malononitrile. The resulting adduct then reacts with elemental sulfur, which, upon heating, undergoes ring closure and tautomerization to yield the stable 2-aminothiophene product. Ethanol is a suitable polar solvent for this transformation.
Sources
A Comparative Guide to the Synthetic Strategies for 2-Aminobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of the most prominent synthetic methodologies for 2-aminobenzothiophene, offering insights into their mechanisms, practical considerations, and relative merits.
The Gewald Reaction: A Classic and Versatile Approach
The Gewald reaction, first reported in 1961, remains one of the most straightforward and widely used methods for the synthesis of 2-aminothiophenes, including their benzofused analogs.[1] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][3]
Mechanistic Insights
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[3][4] This is followed by the addition of sulfur to the α-carbon of the nitrile, which then undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[3] Computational studies suggest a complex series of polysulfide intermediates, with the final cyclization and aromatization being the thermodynamic driving force of the reaction.[4][5]
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [6]
-
Reactants: Cyclohexanone, malononitrile, elemental sulfur.
-
Catalyst: Triethylamine.
-
Solvent: Absolute ethanol.
-
Procedure:
-
A mixture of malononitrile, cyclohexanone, and elemental sulfur is heated in absolute ethanol.
-
A catalytic amount of triethylamine is added to the mixture.
-
The reaction is stirred and heated. The progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Performance and Considerations
The Gewald reaction is valued for its operational simplicity, the ready availability of starting materials, and its ability to generate a wide range of substituted 2-aminobenzothiophenes.[1][6] Yields are generally good, although they can be influenced by the nature of the substrates and the reaction conditions.[2] Recent advancements have focused on the use of catalytic amounts of conjugate acid-base pairs, such as piperidinium borate, to improve efficiency and catalyst recyclability.[2] Microwave irradiation has also been shown to reduce reaction times and improve yields.[3]
Fiesselmann Thiophene Synthesis: An Alternative Route
The Fiesselmann synthesis offers a distinct pathway to substituted thiophenes and can be adapted for the preparation of benzothiophene derivatives.[7][8] This method involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[7][8] A key variation for accessing 3-aminothiophenes, and by extension 2-aminobenzothiophenes, utilizes a nitrile group instead of an ester in the starting material.[8]
Mechanistic Pathway
The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a nucleophilic attack on the triple bond of the alkyne. A subsequent intramolecular cyclization, followed by elimination and tautomerization, leads to the formation of the thiophene ring.[8] The regioselectivity of the initial thiol addition is a critical factor in determining the final substitution pattern of the product.[9]
Experimental Protocol: Fiesselmann-type Synthesis of a Thiophene Precursor [9]
-
Reactants: Ynone trifluoroborate salt, alkylthiol.
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Acetonitrile.
-
Procedure:
-
To a solution of the ynone trifluoroborate salt in acetonitrile, the alkylthiol and potassium carbonate are added.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the thiophene trifluoroborate product.
-
Performance and Considerations
The Fiesselmann synthesis provides access to thiophenes with different substitution patterns compared to the Gewald reaction. The use of ynone trifluoroborate salts has been shown to proceed with high regiocontrol and yield.[9] This method is particularly useful for creating bifunctional thiophenes that can be further elaborated.[9] However, the synthesis of the required α,β-acetylenic precursors can be more complex than the starting materials for the Gewald reaction.
Transition-Metal-Catalyzed and Metal-Free Cyclization Strategies
Modern synthetic organic chemistry has seen a surge in the development of cyclization reactions for the construction of heterocyclic rings, and 2-aminobenzothiophenes are no exception. These methods often involve the formation of a key C-S bond to construct the thiophene ring fused to the benzene ring.
Palladium and Copper-Catalyzed Cyclizations
Transition metals like palladium and copper are effective catalysts for intramolecular C-S bond formation.[10] These reactions typically involve the cross-coupling of an aryl halide with a thiourea functionality.[10] For instance, N-(2-chlorophenyl)thioamides can undergo intramolecular C-S bond formation catalyzed by a BINAM-Cu(II) complex to yield 2-substituted benzothiazoles, a related class of compounds.[10] Similar strategies can be envisioned for the synthesis of 2-aminobenzothiophenes.
Metal-Free Approaches
In a move towards more sustainable and cost-effective synthesis, metal-free methods have been developed. One such approach involves the reaction of o-halovinylbenzenes with potassium sulfide.[11] This reaction proceeds via a direct SNAr-type reaction, followed by cyclization and dehydrogenation.[11] Another innovative metal-free method utilizes iodine as a catalyst and oxygen as an oxidant in a cascade reaction of isothiocyanatobenzenes with amines to form 2-aminobenzothiazoles.[12]
Experimental Protocol: Synthesis of 2-Amino-2'-cyanodiphenyl sulfide (A Precursor for Cyclization) [13]
-
Reactants: o-Aminothiophenol, o-chlorobenzonitrile.
-
Base: Potassium carbonate.
-
Solvent: N,N-Dimethylformamide (DMF) and benzene.
-
Procedure:
-
A mixture of o-aminothiophenol and potassium carbonate in DMF and benzene is heated to reflux.
-
A solution of o-chlorobenzonitrile in DMF is added dropwise.
-
The reaction is maintained at an elevated temperature for several hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
-
Performance and Considerations
Transition-metal-catalyzed methods offer high efficiency and functional group tolerance. However, the cost of the metal catalysts and the potential for metal contamination in the final product are significant drawbacks, particularly in pharmaceutical applications. Metal-free alternatives are highly attractive due to their lower cost and reduced environmental impact.[11][12] The choice of method will depend on the specific substrate and the desired scale of the reaction.
Comparative Summary
| Synthetic Method | Key Features & Advantages | Disadvantages & Considerations | Typical Yields |
| Gewald Reaction | One-pot, three-component reaction; readily available starting materials; operational simplicity; versatile for various substitutions.[1][2] | Can require stoichiometric amounts of base; mechanism involves complex intermediates.[2][4] | Good to Excellent[2] |
| Fiesselmann Synthesis | Access to different substitution patterns; high regiocontrol with certain substrates (e.g., ynone trifluoroborates).[8][9] | Synthesis of α,β-acetylenic precursors can be multi-step. | Good to High[9] |
| Transition-Metal-Catalyzed Cyclization | High efficiency; good functional group tolerance.[10] | Cost of metal catalysts; potential for metal contamination in the product. | Good to Excellent[10] |
| Metal-Free Cyclization | Lower cost; environmentally friendly; avoids heavy metal impurities.[11][12] | May require specific substrates or harsher reaction conditions in some cases. | Moderate to High[11][12] |
Conclusion
The synthesis of 2-aminobenzothiophene can be achieved through several effective methodologies, each with its own set of advantages and limitations. The Gewald reaction stands out as a robust and versatile method for a wide range of applications. The Fiesselmann synthesis provides an alternative route to differently substituted analogs. For more specialized applications, transition-metal-catalyzed and, increasingly, metal-free cyclization strategies offer powerful tools for the construction of this important heterocyclic scaffold. The selection of the optimal synthetic route will be guided by factors such as the desired substitution pattern, scale of the reaction, cost considerations, and environmental impact.
References
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Reddy, B. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Strumik, M. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Wikipedia. (2023, December 2). Gewald reaction.
- Sharma, J., & Champagne, P. A. (2024).
- ResearchGate. (n.d.). Preparation of 2-Aminobenzothiazole Derivatives : A Review.
- Scribd. (n.d.). 1fiesselmann Thiophene Synthesis.
- Taylor & Francis Online. (n.d.). Recent trends in the chemistry of aminobenzo[b]thiophenes.
- National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- National Center for Biotechnology Information. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- PubMed. (n.d.). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization.
- Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
- Wikipedia. (2023, October 21). Fiesselmann thiophene synthesis.
- Index Copernicus. (n.d.). Cyclization Reactions for Synthesis of Benzthiazole- A Review.
- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- National Center for Biotechnology Information. (n.d.). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
- PubMed. (n.d.). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
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- Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.
- Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines.
- Patsnap. (n.d.). Preparation method of 11-aminodibenzo[b,f][2][14]thiazepine.
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- ResearchGate. (n.d.). Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
- Google Patents. (n.d.). Green method for preparing heterocyclic compounds from nitriles.
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- Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives.
- Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Organic Chemistry Portal. (n.d.). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process.
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Navigating the Therapeutic Landscape: A Comparative Guide to the In Vitro Efficacy of Benzo[b]thiophen-2-amine Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comprehensive analysis of the in vitro anticancer efficacy of a specific subclass, Benzo[b]thiophen-2-amine derivatives. We will delve into their mechanisms of action, compare their potency across various cancer cell lines, and provide detailed experimental protocols to facilitate reproducible research in this promising area of drug discovery.
Unraveling the Anticancer Mechanisms: More Than Just Cytotoxicity
The anticancer activity of this compound derivatives is not monolithic. Different analogs leverage distinct cellular pathways to induce cancer cell death and inhibit proliferation. Understanding these mechanisms is paramount for rational drug design and identifying potential therapeutic niches.
Targeting the Cellular Scaffolding: Tubulin Polymerization Inhibition
A significant number of potent this compound derivatives exert their anticancer effects by disrupting the microtubule dynamics essential for cell division. These compounds often act as antimitotic agents by inhibiting tubulin polymerization.[1]
One of the most promising compounds in this class is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which demonstrates potent inhibition of cancer cell growth at subnanomolar concentrations.[1] This molecule binds to the colchicine site on tubulin, preventing the formation of microtubules and leading to mitotic arrest.[1] The 3,4,5-trimethoxybenzoyl group is a crucial pharmacophore, mimicking the B-ring of combretastatin A-4, a well-known natural tubulin inhibitor. The benzo[b]thiophene core itself serves as a key structural element for these inhibitors.[1]
Modulating Kinase Activity: A Multi-Targeted Approach
Recent research has highlighted that some benzo[b]thiophene derivatives function as multi-kinase inhibitors, a strategy that can combat the chemoresistance often seen with single-target agents.[2] For instance, 5-hydroxybenzothiophene derivatives have been identified as effective inhibitors of several kinases implicated in cancer progression, including Clk1/4, DRAK1, Dyrk1A/B, and haspin.[2][3]
Compound 16b , a 5-hydroxybenzothiophene hydrazide, has emerged as a particularly potent multi-target kinase inhibitor with low IC50 values against these kinases.[2][3] This broad-spectrum activity translates to significant growth inhibition across various cancer cell lines, including glioblastoma (U87MG), colon (HCT-116), lung (A549), and cervical (HeLa) cancer.[3][4] The mechanism of action for these compounds involves inducing G2/M cell cycle arrest and apoptosis by modulating apoptotic markers.[2][3]
Inducing Apoptosis Through Intrinsic Pathways
Several benzo[b]thiophene derivatives have been shown to induce apoptosis, the programmed cell death, by activating intrinsic cellular pathways. For example, the novel derivative 3-iodo-2-phenylbenzo[b]thiophene (IPBT) triggers apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53 in cancer cells.[5] This suggests a mechanism that involves mitochondrial-mediated apoptosis.
Furthermore, some tetrahydrobenzo[b]thiophene compounds have demonstrated the ability to enhance apoptosis by elevating the expression of Bax, caspase 9, and caspase 3 in HepG2 liver cancer cells.[6]
Comparative In Vitro Efficacy: A Data-Driven Overview
The true measure of a potential anticancer agent lies in its potency and selectivity against various cancer cell lines. The following tables summarize the in vitro efficacy (IC50 or GI50 values) of representative this compound derivatives, providing a comparative landscape of their activity.
Table 1: Antiproliferative Activity of 2-Amino-3-aroylbenzo[b]thiophene Derivatives
| Compound | L1210 (nM) | FM3A (nM) | Molt/4 (nM) | CEM (nM) |
| 6d | 0.76 | 0.09 | 0.69 | 0.52 |
Data sourced from: Journal of Medicinal Chemistry[1]
Table 2: Growth Inhibition (GI50) of Acrylonitrile Analogs
| Compound | Cancer Cell Line Panel | GI50 Range (nM) |
| 5 | NCI-60 | 10.0 - 90.9 |
| 6 | NCI-60 | 21.1 - 98.9 |
| 13 | NCI-60 | < 10.0 - 39.1 |
Data sourced from: Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH
Table 3: Cytotoxicity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT)
| Cancer Cell Line | EC50 (µM) |
| MDA-MB-231 (Breast) | 126.67 |
| HepG2 (Liver) | 67.04 |
| LNCaP (Prostate) | 127.59 |
| Caco-2 (Colon) | 63.74 |
| Panc-1 (Pancreatic) | 76.72 |
| HeLa (Cervical) | 146.75 |
| Ishikawa (Endometrial) | 110.84 |
Data sourced from: Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials[5]
Table 4: Growth Inhibition (IC50) of Multi-Kinase Inhibitor 16b
| Cancer Cell Line | IC50 (µM) |
| HCT-116 (Colon) | >10 |
| A549 (Lung) | >10 |
| U87MG (Glioblastoma) | 7.2 |
| HeLa (Cervical) | >10 |
Data sourced from: Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed[2][3]
Detailed Experimental Protocols: Ensuring Reproducibility
To facilitate further research and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin in vitro.
Rationale: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 1-2 mg/mL. Prepare a GTP solution (10 mM) in the same buffer.
-
Reaction Setup: In a 96-well, clear-bottom plate, add the test compound at various concentrations.
-
Initiation of Polymerization: To each well, add the tubulin solution and GTP to a final concentration of 1 mM.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the initial linear portion of the curve. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50% compared to the vehicle control.
Future Perspectives and Conclusion
The in vitro data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their diverse mechanisms of action, including tubulin polymerization inhibition and multi-kinase inhibition, offer multiple avenues for therapeutic intervention.
Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for identifying predictive biomarkers and guiding their clinical development. In vivo studies in relevant animal models are the next logical step to validate the promising in vitro efficacy and to assess the safety and tolerability of these compounds. The versatility of the benzo[b]thiophene scaffold, coupled with the compelling biological data, positions these derivatives as exciting candidates for the next generation of cancer therapeutics.
References
- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]
- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PLoS ONE. [Link]
- Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
- Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. [Link]
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Design, Synthesis and Molecular Docking of Thiophene Derived Benzodiazepines as Anticancer Agents.
- Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry. [Link]
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- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. European Journal of Medicinal Chemistry. [Link]
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- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. PubMed. [Link]
- Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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- Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. ChemMedChem. [Link]
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A Researcher's Guide to Differentiating Benzo[b]thiophen-2-amine Isomers: A Comparative Spectroscopic Analysis
For professionals in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise—it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. The benzo[b]thiophene scaffold, a bioisostere of indole, is a privileged structure in numerous pharmacologically active agents.[1][2] However, the synthetic accessibility of various positional isomers of its amino derivatives, such as Benzo[b]thiophen-2-amine, presents a significant analytical challenge. Isomers can exhibit vastly different biological activities and toxicological profiles, making their unambiguous identification essential.
This guide provides an in-depth comparative analysis of the spectroscopic data of this compound and its key positional isomers. Moving beyond a simple data repository, we will explore the causal relationships between isomeric structures and their spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The methodologies and insights presented herein are designed to equip researchers with the expertise to confidently distinguish between these closely related molecules.
The Structural Landscape of Aminobenzo[b]thiophenes
The core challenge arises from the multiple positions at which an amine group can be substituted on the benzo[b]thiophene core. The location of this powerful electron-donating group fundamentally alters the electronic distribution and geometry of the molecule, giving each isomer a unique spectroscopic signature. Below are the primary isomers of interest.
Caption: Key positional isomers of aminobenzo[b]thiophene.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as chemical shifts are exquisitely sensitive to the local electronic environment of each nucleus. The amine group (-NH₂) is a strong activating group, donating electron density into the aromatic system, primarily at the ortho and para positions. This effect is the cornerstone of NMR-based isomer identification.
Causality: Why NMR Distinguishes Isomers
The position of the -NH₂ group dictates which protons and carbons experience increased electron shielding.
-
Amine on the Thiophene Ring (2- or 3-position): The electron-donating effect will most strongly influence the protons and carbons within the five-membered thiophene ring and the fused benzene ring. For instance, in 2-aminobenzo[b]thiophene, the proton at the 3-position is expected to be significantly shielded (shifted upfield) compared to the parent benzo[b]thiophene.
-
Amine on the Benzene Ring (4-, 5-, 6-, or 7-position): The shielding effects will be concentrated on the benzene ring protons. The distinct patterns of coupling (ortho, meta, para couplings) for the aromatic protons provide a clear fingerprint for the substitution pattern. For example, a 4-amino substitution will strongly shield the 5- and 7-protons, altering their chemical shifts and coupling patterns relative to a 7-amino isomer.
Comparative ¹H NMR Data
The following table summarizes the distinctive features expected in the aromatic region of the ¹H NMR spectrum for each isomer. Exact chemical shifts can vary with solvent and concentration, but the relative positions and coupling patterns are highly diagnostic.
| Isomer | H-3 | H-4 | H-5 | H-6 | H-7 | Key Differentiating Features |
| 2-Amino | Shielded singlet | Doublet | Triplet | Triplet | Doublet | Upfield shift of H-3; distinct ABCD system for benzene protons. |
| 3-Amino | Singlet | Doublet | Triplet | Triplet | Doublet | Absence of H-3 signal, presence of H-2 singlet; ABCD system on benzene ring.[3] |
| 4-Amino | Doublet | - | Doublet | Triplet | Doublet | Characteristic three-proton AMX system on the benzene ring; significant upfield shift of H-5. |
| 5-Amino | Doublet | Doublet | - | Doublet of doublets | Singlet (broad) | Upfield shift of H-4 and H-6; H-4 appears as a doublet. |
| 6-Amino | Doublet | Doublet | Doublet | - | Doublet | Upfield shift of H-5 and H-7; H-7 appears as a doublet. |
| 7-Amino | Doublet | Triplet | Triplet | Doublet | - | Characteristic three-proton ABX system on the benzene ring; significant upfield shift of H-6. |
Note: Data is illustrative of expected patterns. Actual values are dependent on specific derivatives and experimental conditions.[3][4]
Comparative ¹³C NMR Data
The shielding effects of the -NH₂ group are also evident in the ¹³C NMR spectrum, providing complementary information for structural confirmation.
| Isomer | C2 | C3 | C4 | C5 | C6 | C7 | C-ipso (C-NH₂) | Key Differentiating Features |
| 2-Amino | ~160-165 | Shielded | Normal | Normal | Normal | Normal | C2 | Strong deshielding of C2 (ipso-carbon) and shielding of C3. |
| 3-Amino | Shielded | ~150-155 | Normal | Normal | Normal | Normal | C3 | Strong deshielding of C3 and shielding of C2.[3] |
| 4-Amino | Normal | Normal | ~145-150 | Shielded | Normal | Shielded | C4 | Deshielding of C4; shielding of C5 and C7a (bridgehead). |
| 7-Amino | Normal | Normal | Normal | Shielded | Shielded | ~140-145 | C7 | Deshielding of C7; shielding of C6 and C3a (bridgehead). |
Mass Spectrometry: Unraveling Isomeric Fragmentation Patterns
While isomers will have the same molecular ion peak (M⁺), their fragmentation patterns under electron ionization (EI-MS) can be distinct. The stability of the resulting fragment ions is dictated by the initial position of the amine group.
Causality: Why MS Distinguishes Isomers
The initial ionization and subsequent fragmentation pathways are influenced by the location of the charge and radical site. The proximity of the amine group to the thiophene ring or different parts of the benzene ring leads to different favorable rearrangements and bond cleavages. For instance, isomers with the amine group on the thiophene ring may favor fragmentation pathways involving the sulfur atom, such as the loss of HSCN or related fragments. In contrast, isomers with the amine group on the benzene ring may undergo retro-Diels-Alder type fragmentations or loss of HCN followed by rearrangement of the benzene ring.
A study on (2-aminopropyl)benzo[b]thiophene (APBT) isomers, which are derivatives of the parent amines, showed that while the EI mass spectra were very similar, subtle differences in ion abundances could be observed.[4] The primary fragmentation often involves the side chain, but ions corresponding to the aminobenzothiophene nucleus, such as at m/z 148 and 147, are consistently observed.[4][5] The relative intensities of these fragments can provide clues to the isomer structure. For unambiguous differentiation, tandem mass spectrometry (MS/MS) is often required to probe the structure of these key fragment ions.[6]
Key Fragment Ions for Aminobenzo[b]thiophenes (C₈H₇NS)
| m/z | Proposed Fragment | Significance |
| 149 | [M]⁺ | Molecular Ion. Confirms elemental composition. |
| 148 | [M-H]⁺ | Loss of a hydrogen radical. |
| 122 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common pathway for primary amines. |
| 121 | [M-H-HCN]⁺ or [C₇H₅S]⁺ | Subsequent loss of H from the [M-HCN]⁺ ion or formation of a benzothiopyrylium-like species.[5] |
Infrared (IR) and UV-Vis Spectroscopy: Corroborative Techniques
While less definitive than NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable corroborative data and are quick to perform.
Infrared (IR) Spectroscopy
The primary value of IR is in confirming the presence of functional groups. All isomers will show characteristic absorptions for:
-
N-H stretching: A doublet around 3350-3450 cm⁻¹ for the primary amine (-NH₂).
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C=C stretching: In the 1500-1620 cm⁻¹ region.
-
C-N stretching: Around 1250-1340 cm⁻¹.
Subtle differences may arise in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending bands (750-900 cm⁻¹), which are sensitive to the aromatic substitution pattern. However, these differences can be minor and difficult to assign without reference spectra.
UV-Vis Spectroscopy
The benzo[b]thiophene system is a strong chromophore. The addition of an auxochromic amino group causes a bathochromic (red) shift in the absorption maxima (λ_max) due to extended conjugation (n → π* and π → π* transitions). The extent of this shift depends on how effectively the amine's lone pair of electrons conjugates with the aromatic system.[7]
-
Amines on the thiophene ring (2- and 3-positions) are expected to have a significant impact on the λ_max as they are in direct conjugation with the sulfur heteroatom.
-
Amines on the benzene ring will also cause a red shift, with the magnitude depending on the position and its electronic communication with the thiophene moiety. For example, conjugation is typically stronger for the 5- and 7-positions compared to the 4- and 6-positions.
Experimental Protocols and Workflow
Achieving high-quality, reproducible data is paramount. The following provides standardized protocols for the analysis of aminobenzo[b]thiophene isomers.
General Analytical Workflow
Caption: Recommended workflow for spectroscopic identification of isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the aminobenzo[b]thiophene isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Using a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition: Use a standard pulse program. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum to the TMS signal.
Protocol 2: EI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduction Method: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. Causality: GC-MS is preferred as it ensures the analysis of a pure compound, preventing co-eluting impurities from complicating the mass spectrum.
-
Ionization: Use standard electron ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for library matching and comparison across different instruments.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Conclusion
The differentiation of this compound isomers is a tractable but nuanced analytical challenge that requires a multi-faceted spectroscopic approach. While each technique provides a piece of the puzzle, NMR spectroscopy, particularly ¹H NMR, stands as the primary tool for unambiguous identification due to its ability to map the distinct electronic environments and proton-proton coupling networks inherent to each isomer. Mass spectrometry provides definitive molecular weight and can offer isomer-specific fragmentation clues, especially with tandem MS techniques. IR and UV-Vis spectroscopy serve as rapid, valuable methods for functional group confirmation and analysis of the overall electronic structure. By understanding the causal links between molecular structure and spectral output, and by employing systematic analytical workflows, researchers can confidently navigate the complexities of these important heterocyclic scaffolds.
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A Tale of Two Bioisosteres: A Head-to-Head Comparison of Benzo[b]thiophen-2-amine and its Benzofuran Analog for the Medicinal Chemist
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, benzo[b]thiophene and benzofuran have emerged as mainstays, finding their way into a diverse array of clinically approved drugs and investigational agents.[1][2] The seemingly subtle substitution of a sulfur atom for an oxygen atom—a classic bioisosteric replacement—can induce significant shifts in physicochemical properties, chemical reactivity, metabolic stability, and biological activity.[3] This guide provides an in-depth, head-to-head comparison of Benzo[b]thiophen-2-amine and its direct oxygen analog, 2-aminobenzofuran, tailored for researchers, scientists, and drug development professionals. Our objective is to move beyond a mere recitation of facts, instead offering a causal analysis of their divergent behaviors, supported by experimental data and validated protocols, to inform rational drug design.
At the Bench: A Comparative Overview of Physicochemical Properties
| Property | This compound | 2-Aminobenzofuran | Causality and Implication in Drug Design |
| Molecular Weight | 149.21 g/mol | 133.15 g/mol | The higher atomic weight of sulfur results in a slightly heavier molecule for the benzothiophene analog. |
| Aromaticity | Higher | Lower | Sulfur's ability to participate in d-orbital resonance enhances the aromaticity of the thiophene ring compared to the furan ring. This increased aromaticity generally translates to greater chemical and metabolic stability for the benzothiophene scaffold.[4] |
| Lipophilicity (logP) | Predicted: 2.48 | Predicted: 2.2 | The slightly lower electronegativity and larger size of sulfur in benzothiophene generally lead to a higher lipophilicity compared to its benzofuran counterpart. This can influence membrane permeability and plasma protein binding. |
| Polar Surface Area (TPSA) | 26.02 Ų | 39.2 Ų | The more electronegative oxygen atom in the benzofuran analog contributes to a larger polar surface area, which can impact cell permeability and solubility. |
| Basicity (pKa of amine) | Expected to be higher | Expected to be lower | The more electron-donating nature of the thiophene ring compared to the furan ring is expected to increase the electron density on the 2-amino group, making this compound a stronger base than 2-aminobenzofuran.[4] |
| Stability | Generally stable | Often less stable, prone to decomposition | The lower aromaticity of the furan ring makes 2-aminobenzofurans more susceptible to degradation, particularly under acidic or oxidative conditions. This is a critical consideration in synthesis, formulation, and storage.[4][5] |
Predicted values are for the parent amine structures and should be experimentally verified.
In the Flask: A Duality of Reactivity and Stability
The electronic disparity between the sulfur and oxygen heteroatoms dictates the reactivity of these two scaffolds, particularly in electrophilic aromatic substitution reactions, which are crucial for their derivatization.
The benzofuran ring, with its less aromatic character, is generally more reactive towards electrophiles than the benzothiophene ring.[4] The electron-donating 2-amino group further activates the heterocyclic ring in both molecules, directing electrophilic attack primarily to the C3 position. However, the higher reactivity of the 2-aminobenzofuran comes at the cost of reduced stability. This inherent instability can present significant challenges during multi-step synthetic campaigns, often requiring milder reaction conditions and careful handling to prevent decomposition.[4]
Conversely, this compound offers a more robust and stable platform for chemical modification.[6] Its greater aromaticity translates to a higher tolerance for a wider range of reaction conditions, though it may require more forcing conditions to achieve electrophilic substitution compared to its benzofuran counterpart.[7]
Caption: A streamlined workflow for the in vitro tubulin polymerization inhibition assay.
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux)
This protocol describes a cell-based assay to measure the inhibition of P-gp-mediated efflux of a fluorescent substrate, Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or KB-V1) and the corresponding parental cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcein-AM (a non-fluorescent, cell-permeable P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases).
-
Known P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control.
-
Test compounds (this compound and 2-aminobenzofuran derivatives).
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well, black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture the P-gp overexpressing and parental cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer (typically 2-3 days).
-
-
Assay Execution:
-
Wash the cell monolayers twice with warm HBSS.
-
Prepare various concentrations of the test compounds and positive control in HBSS.
-
Add 100 µL of the compound solutions or HBSS (for vehicle control) to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Prepare a working solution of Calcein-AM in HBSS (e.g., 1 µM).
-
Add 100 µL of the Calcein-AM solution to all wells and incubate for 60 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of HBSS to each well.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Calculate the percentage of P-gp inhibition for each compound concentration relative to the positive control (maximum inhibition) and the vehicle control (minimum inhibition).
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: A workflow for the cell-based P-glycoprotein inhibition assay using the Calcein-AM substrate.
Conclusion: A Strategic Choice for Rational Drug Design
The head-to-head comparison of this compound and its benzofuran analog reveals a fascinating interplay of subtle structural changes leading to significant differences in physicochemical properties, reactivity, and, ultimately, biological activity. The benzothiophene scaffold offers greater stability and is generally more lipophilic, making it a robust starting point for synthetic elaboration. In contrast, the benzofuran analog, while more reactive and potentially more amenable to certain synthetic transformations, presents challenges due to its inherent instability.
The choice between these two valuable bioisosteres is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. By understanding the fundamental chemical and physical differences outlined in this guide, and by employing robust and validated experimental protocols, researchers can make more informed decisions in the rational design and development of novel therapeutics.
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A Comparative Guide to the Reproducibility of Benzo[b]thiophen-2-amine Synthesis Protocols
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and organic functional materials.[1][2] Specifically, the 2-amino substituted variant, Benzo[b]thiophen-2-amine, serves as a critical building block for a range of compounds, including potent antimitotic agents and tubulin polymerization inhibitors.[3] The accessibility and purity of this amine are paramount for the successful development of these complex molecules.
However, the synthesis of this compound is not without its challenges. Reproducibility can be a significant hurdle, with yields and purity often sensitive to subtle variations in reaction conditions, reagent quality, and work-up procedures. This guide provides an in-depth comparison of the most prevalent synthetic routes to this compound, offering field-proven insights into their mechanisms, experimental nuances, and reproducibility. We will dissect the classic Gewald three-component synthesis, the reliable reduction of 2-nitrobenzo[b]thiophene, and modern catalytic amination strategies, providing researchers with the data and rationale needed to select and optimize the most suitable protocol for their specific application.
Overview of Primary Synthetic Strategies
The construction of this compound can be approached through three fundamentally different strategies:
-
Ring Formation (Annulation): Building the thiophene ring onto a pre-existing benzene precursor, with the amine group introduced concurrently. The Gewald reaction is the archetypal example.
-
Functional Group Interconversion: Starting with a pre-formed benzo[b]thiophene core and converting a substituent at the 2-position into an amine. The reduction of a 2-nitro group is a classic illustration of this approach.
-
Cross-Coupling: Forming the C-N bond directly onto the benzo[b]thiophene scaffold using modern catalytic methods. Buchwald-Hartwig amination of a 2-halobenzo[b]thiophene exemplifies this strategy.
Each pathway offers distinct advantages and disadvantages concerning step economy, substrate scope, and scalability. The choice of method is often a trade-off between the availability of starting materials and the desired purity and yield of the final product.
Caption: High-level overview of the main synthetic routes to this compound.
Method 1: The Gewald Three-Component Synthesis
The Gewald reaction, first reported in the 1960s, remains one of the most versatile and convergent methods for synthesizing 2-aminothiophenes.[4][5] It involves a one-pot condensation of a carbonyl compound, an α-cyanoester or dinitrile, and elemental sulfur in the presence of a base. For this compound, the process typically starts with cyclohexanone to form a tetrahydrobenzo[b]thiophene intermediate, which must then be aromatized.
Causality Behind the Mechanism
The reaction proceeds through a cascade of three key steps, with the base playing a crucial role in each. The choice of base (typically a secondary amine like morpholine or pyrrolidine) is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.[6]
-
Knoevenagel Condensation: The base catalyzes the condensation between cyclohexanone and the active methylene nitrile (e.g., malononitrile) to form a stable α,β-unsaturated dinitrile intermediate. This step is often the rate-determining one.
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated by the amine base to form a polysulfide species, which then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting sulfur adduct cyclizes via nucleophilic attack of the sulfur anion onto one of the nitrile groups, forming a five-membered ring. A subsequent tautomerization leads to the stable 2-aminothiophene system.
Caption: Experimental workflow for the Gewald synthesis of this compound.
Experimental Protocol: Microwave-Assisted Gewald Synthesis
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[7]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol).
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 50-75°C for 30 minutes.[7]
-
Aromatization: This is a critical and often variable step. After the initial reaction, the resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be aromatized. A common method is to add an additional equivalent of sulfur and heat at a higher temperature (e.g., 140-160°C) for several hours. Alternatively, a dedicated dehydrogenating agent like DDQ or chloranil can be used in a separate step.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from ethanol or by column chromatography on silica gel.
Reproducibility and Optimization Insights
-
Base Selection: The choice and stoichiometry of the base are paramount. While catalytic amounts of base have been reported, stoichiometric amounts are often used to ensure complete reaction.[6][8] Pyrrolidine is often cited as giving higher yields than morpholine or triethylamine.[7]
-
Solvent Effects: Protic solvents like ethanol can be used, but polar aprotic solvents like DMF often give better results by improving the solubility of the sulfur and intermediates.[7][8] Green alternatives like water have also been explored, sometimes in combination with ultrasound activation.[9]
-
Temperature Control: Microwave heating offers precise temperature control, which is crucial for reproducibility. Overheating can lead to the formation of tars and byproducts.[7]
-
The Aromatization Step: This is the most significant source of irreproducibility. The in-situ sulfur dehydrogenation is often sluggish and requires high temperatures, which can degrade the product. A two-step procedure with a dedicated dehydrogenation reagent, while less step-economical, often provides cleaner material and more reproducible yields.
Method 2: Reduction of 2-Nitrobenzo[b]thiophene
This method is a classic functional group interconversion. Its reliability hinges entirely on the availability and purity of the starting 2-nitrobenzo[b]thiophene. The reduction itself is typically high-yielding and straightforward.
Causality Behind the Mechanism
The synthesis of the 2-nitro precursor is the key challenge. It is often prepared by the cyclization of 2-mercapto-ω-nitrostyrene, which itself is derived from o-mercaptobenzaldehyde and nitromethane. The final reduction step involves the transfer of electrons from a reducing agent to the nitro group, typically mediated by a metal catalyst or a metal salt in an acidic medium.
Experimental Protocol: SnCl₂ Reduction
-
Setup: To a solution of 2-nitrobenzo[b]thiophene (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will be exothermic and produce gas.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary.
Reproducibility and Optimization Insights
-
Purity of Starting Material: The success of this method is critically dependent on the purity of the 2-nitrobenzo[b]thiophene. Impurities from its synthesis can complicate the reduction and purification.
-
Choice of Reducing Agent: Tin(II) chloride is inexpensive and effective. Other methods like catalytic hydrogenation (H₂/Pd-C) are cleaner but require specialized equipment (hydrogenator) and can be sensitive to sulfur poisoning of the catalyst.
-
Work-up Procedure: The neutralization step must be performed carefully to avoid overly basic conditions, which can degrade the product. Ensuring complete removal of tin salts during the work-up is essential for obtaining a pure product. This method is generally highly reproducible provided the starting material is of good quality.
Method 3: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This modern approach offers high modularity, allowing for the coupling of various amine sources with a 2-halobenzo[b]thiophene precursor (e.g., 2-bromo- or 2-chlorobenzo[b]thiophene).
Causality Behind the Mechanism
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Key steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzo[b]thiophene.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates it to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination step.
Experimental Protocol: General Procedure
-
Inert Atmosphere: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-bromobenzo[b]thiophene (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 mmol).
-
Reagent Addition: Add the amine source (e.g., ammonia surrogate like benzophenone imine, or directly using aqueous ammonia with specific ligands) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the sealed tube to 80-110°C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Reproducibility and Optimization Insights
-
Atmosphere and Reagent Purity: This method is highly sensitive to oxygen and water. All reagents and solvents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere.
-
Catalyst/Ligand System: Reproducibility depends heavily on the precise catalyst and ligand combination. The sulfur atom in the benzo[b]thiophene ring can potentially coordinate to the palladium and inhibit catalysis, requiring robust ligand systems.
-
Base Choice: The strength and solubility of the base are crucial. Sodium tert-butoxide is common but very hygroscopic. Cesium carbonate is a solid alternative that is often effective.
-
Cost and Scalability: The high cost of palladium catalysts and specialized ligands can be a barrier to large-scale synthesis. However, for small-scale synthesis of diverse analogs, this method is unparalleled in its scope.
Quantitative Performance Comparison
| Parameter | Gewald Synthesis | Nitro Reduction | Buchwald-Hartwig Amination |
| Typical Yield | 40-90% (highly variable)[7][9] | 75-95% (for reduction step) | 60-90% |
| Number of Steps | 1-2 (one-pot + aromatization) | 2+ (synthesis of nitro precursor + reduction) | 2+ (synthesis of halo-precursor + amination) |
| Starting Materials | Inexpensive, commodity chemicals | Requires multi-step synthesis of precursor | Precursors and catalysts can be expensive |
| Scalability | Moderate; aromatization can be difficult to scale | Good; reduction reactions generally scale well | Challenging due to catalyst cost and sensitivity |
| Key Reproducibility Factor | Aromatization conditions[7] | Purity of 2-nitrobenzo[b]thiophene | Strict exclusion of air and moisture |
| Environmental/Safety | Uses elemental sulfur, DMF (toxic) | Uses strong acids/bases, tin salts (toxic) | Uses flammable solvents, pyrophoric reagents |
Conclusion and Recommendations
The choice of synthetic protocol for this compound is a strategic decision that depends on the specific goals of the researcher.
-
For large-scale, cost-effective synthesis where optimization time is available, the Gewald reaction is a powerful option. However, researchers must be prepared to rigorously optimize and control the aromatization step to ensure reproducibility. A two-step approach with a dedicated dehydrogenation agent is strongly recommended over in-situ sulfur dehydrogenation for consistent results.
-
For reliable, high-purity production where the precursor is available or can be synthesized efficiently, the reduction of 2-nitrobenzo[b]thiophene is the most robust and reproducible method. The final reduction step is a classic, high-yielding transformation that is less sensitive to minor procedural variations than the other methods.
-
For medicinal chemistry applications requiring analog synthesis (e.g., creating N-substituted derivatives), the Buchwald-Hartwig amination offers the greatest flexibility. While technically demanding and costly, its broad substrate scope makes it ideal for library synthesis, provided the laboratory is equipped for inert atmosphere chemistry.
Ultimately, a self-validating system is one where the critical parameters are understood and controlled. By understanding the causal relationships behind each protocol's success or failure, researchers can move beyond simple procedural replication and achieve robust, reproducible synthesis of this valuable chemical building block.
References
- Liang, Y., et al. (2013). A 2-aminothiophene synthesis in water ignited by sodium polysulfides in catalyst-free conditions under ultrasound activation. Green Chemistry, 15(10), 2764-2768.
- Kuhn, M., Falk, F. C., & Paradies, J. (2011). A Highly Efficient Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes. Organic Letters, 13(15), 4100-4103.
- Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia.
- Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 863-934). Pergamon.
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- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
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- Ruan, B., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 2006-2012.
- Martins, M. A. P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93.
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Dunn, A. D., & Norrie, R. (1987). New routes to benzothiophenes, isothiazoles and 1,2,3-dithiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-5.
- Nefzi, A., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 6(3), 345-347.
- Li, Y., et al. (2022). Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones. New Journal of Chemistry, 46(15), 7013-7017.
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A Comparative Guide to Benzo[b]thiophen-2-amine in Organic Electronics: A Senior Application Scientist's Perspective
Introduction: The Untapped Potential of Functionalized Benzothiophenes
In the relentless pursuit of novel materials for next-generation organic electronics, our attention is often drawn to intricate molecular architectures. Yet, sometimes, significant advancements lie hidden within simpler, functionalized scaffolds. This guide focuses on a seemingly underexplored candidate: Benzo[b]thiophen-2-amine. While its more complex cousins, such as[1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its derivatives, have demonstrated remarkable performance as p-type semiconductors in organic field-effect transistors (OFETs), the fundamental properties of this amino-functionalized benzothiophene warrant a closer examination.[2]
The core hypothesis is that the introduction of an electron-donating amine group at the 2-position of the benzothiophene core will significantly modulate its electronic properties, potentially offering a favorable balance of charge transport characteristics and processability.
Theoretical Performance Benchmarking: An Inferential Analysis
The performance of an organic semiconductor in an OFET is primarily dictated by its charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). These parameters are intrinsically linked to the material's electronic structure, particularly the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as its ability to form well-ordered thin films.
The Influence of the Amine Substituent
The parent molecule, benzo[b]thiophene, has a reported ionization energy of approximately 8.13 eV. This value is a direct measure of the energy required to remove an electron from the HOMO. The introduction of an amine (-NH2) group, a potent electron-donating group, is expected to have a pronounced effect on the electronic structure of the benzothiophene core.
Quantum mechanics calculations have shown that amino acid side chains, which include amine functionalities, exert significant electronic effects.[3] Specifically, the lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, thereby increasing the electron density of the ring. This donation of electron density raises the energy of the HOMO. A higher HOMO level corresponds to a lower ionization potential, making it easier to extract an electron. This is a desirable characteristic for a p-type (hole-transport) semiconductor, as it facilitates charge injection from the source electrode.
Conversely, the electron-donating nature of the amine group is anticipated to have a less pronounced effect on the LUMO energy level. Consequently, the HOMO-LUMO gap of this compound is expected to be smaller than that of the parent benzo[b]thiophene.
Comparative Analysis with Benchmark p-Type Organic Semiconductors
To contextualize the potential of this compound, we compare its inferred properties with those of widely studied and high-performing p-type organic semiconductors.
| Material | Typical Hole Mobility (cm²/Vs) | Typical On/Off Ratio | HOMO Level (eV) | Key Structural Features |
| This compound (Inferred) | To be determined | To be determined | ~ -5.1 to -5.4 (estimated) | Fused benzene and thiophene rings with an electron-donating amine group. |
| Pentacene | 0.1 - 1.0 (thin film), up to 3 (on treated substrates)[4][5] | 106 - 108 | ~ -5.0 | Linear acene with five fused benzene rings. A benchmark for OFETs.[4][6] |
| Rubrene | >10 (single crystal) | >107 | ~ -5.4 | Tetraphenyl-substituted tetracene, known for its high single-crystal mobility. |
| C10-DNTT | up to 8.0 | >108 | ~ -5.5 | Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene with decyl chains for solubility. |
| C8-BTBT | up to 19.8 (solution processed)[2] | >107 | ~ -5.3 | [1]Benzothieno[3,2-b][1]benzothiophene with octyl chains, excellent solution processability.[2] |
| BTTB Derivative | 0.46[7] | >107[7] | Not specified | Benzothieno[2,3-b]thiophene core with bridging spacers.[7] |
Causality Behind Performance Differences:
-
Molecular Packing: The ability of molecules to form highly ordered crystalline domains with significant π-π stacking is paramount for efficient charge transport. The planar structures of pentacene and BTBT derivatives facilitate this ordering. The presence of the amine group in this compound could introduce hydrogen bonding, potentially influencing molecular packing in a beneficial or detrimental manner.
-
HOMO Level and Charge Injection: The estimated HOMO level of this compound is comparable to that of high-performing materials, suggesting that efficient hole injection from standard gold electrodes should be achievable.
-
Solubility and Processability: The amine group may enhance the solubility of the benzothiophene core in common organic solvents, making it amenable to solution-based fabrication techniques such as spin-coating or inkjet printing. This is a significant advantage over materials like pentacene that often require vacuum deposition.
Experimental Protocols for Performance Evaluation
To empirically validate the performance of this compound, a standard bottom-gate, top-contact (BGTC) OFET architecture can be employed. The following provides a detailed, self-validating methodology.
Device Fabrication Workflow
Caption: Experimental workflow for the fabrication of a bottom-gate, top-contact OFET.
Step-by-Step Methodology
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer that will serve as the common gate electrode.
-
Grow a 300 nm layer of silicon dioxide (SiO2) on the wafer via thermal oxidation to act as the gate dielectric.
-
Clean the substrate rigorously using a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to remove organic residues. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Treat the SiO2 surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) by vapor deposition. This hydrophobic layer improves the crystallinity of the subsequently deposited organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the active layer by spin-coating the solution onto the OTS-treated substrate. The spin speed and time should be optimized to achieve a uniform film thickness of 30-50 nm.
-
Thermally anneal the film at a temperature below the material's decomposition point to improve molecular ordering and remove residual solvent. The optimal annealing temperature must be determined experimentally.
-
-
Electrode Deposition and Device Characterization:
-
Define the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be used. The channel length (L) and width (W) are defined by the shadow mask, typically on the order of 50 µm and 1 mm, respectively.
-
Perform all electrical characterization in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor by oxygen and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Data Analysis and Performance Metrics
The charge carrier mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation:
ID,sat = (μ * Ci * W) / (2 * L) * (VG - Vth)2
Where:
-
ID,sat is the drain current in the saturation regime.
-
Ci is the capacitance per unit area of the gate dielectric.
-
W is the channel width.
-
L is the channel length.
-
VG is the gate voltage.
-
Vth is the threshold voltage.
The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
Conclusion and Future Outlook
While direct experimental evidence remains to be gathered, the theoretical considerations presented in this guide suggest that this compound is a promising, yet overlooked, candidate for p-type organic semiconductors. Its electron-rich nature, conferred by the amine substituent, is expected to result in a favorably high HOMO level for efficient hole injection. Furthermore, its potential for solution processability makes it an attractive target for low-cost, large-area organic electronics.
The next logical step is the synthesis and experimental validation of this compound and its derivatives in OFETs using the protocols outlined above. Such studies will be crucial in determining its actual performance and validating the hypotheses put forth in this guide. The exploration of simple, functionalized aromatic scaffolds like this compound may yet unlock new avenues for innovation in the field of organic electronics.
References
- Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics. [Link]
- Benzothieno[2,3-b]thiophene semiconductors: synthesis, characterization and applications in organic field-effect transistors.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- A Comprehensive Review of Organic Hole-Transporting Materials for Highly Efficient and Stable Inverted Perovskite Solar Cells.
- Bithiophene-Based Polybenzofulvene Derivatives with High Stacking and Hole Mobility.
- Bent-Shaped p-Type Small-Molecule Organic Semiconductors: A Molecular Design Strategy for Next-Generation Practical Applications. Journal of the American Chemical Society. [Link]
- Thiophenes and their Benzo Derivatives: Reactivity.
- Functionalized benzothieno[3,2 b]thiophenes (BTTs) for high performance organic thin-film transistors (OTFTs).
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- Synthesis, characterization and biological activities of some new benzo[b]thiophene deriv
- High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. The University of Manchester. [Link]
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Comparative Docking Analysis of Benzo[b]thiophen-2-amine Derivatives as p38α MAP Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the benzo[b]thiophene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its derivatives, those bearing a 2-amino substitution have garnered significant interest, particularly as inhibitors of protein kinases. This guide presents a comprehensive, in-depth comparative docking study of a series of benzo[b]thiophen-2-amine derivatives targeting p38α mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses and a validated therapeutic target for a spectrum of diseases.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a critical comparison of widely-used docking software, and a transparent correlation of computational predictions with experimental data. Our aim is to furnish a framework for conducting rigorous and insightful in silico analyses that can accelerate the discovery of novel therapeutic agents.
The Significance of p38α MAP Kinase Inhibition
The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38α MAP kinase have been pursued as potential treatments for chronic inflammatory diseases, including rheumatoid arthritis. A number of structurally diverse small molecules have been developed as p38 MAP kinase inhibitors, with many advancing to clinical trials. The benzo[b]thiophene core, due to its structural features, represents a promising scaffold for the design of novel and selective p38α inhibitors.
A Comparative Docking Strategy: Rationale and Design
To provide a robust and insightful comparison, this guide will evaluate the performance of three widely-used molecular docking programs: AutoDock Vina , GOLD , and Glide . The selection of these platforms is based on their distinct algorithms and scoring functions, offering a comprehensive overview of the current state of docking methodologies.
Our study will focus on a curated set of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine derivatives, which have been synthesized and evaluated for their inhibitory activity against a panel of serine/threonine kinases. While this series is not exclusively composed of simple benzo[b]thiophen-2-amines, the core scaffold is central to their design, making them a relevant and valuable dataset for this comparative analysis. The availability of experimental IC50 values for these compounds is critical for validating the predictive power of the docking protocols.
The crystal structure of p38α MAP kinase in complex with a potent inhibitor (PDB ID: 1ZYJ) will serve as the receptor model for our docking studies. This structure provides a high-resolution view of the ATP-binding site, the target for our benzo[b]thiophene derivatives.
Visualizing the Path Forward: A Workflow for Comparative Docking
To ensure clarity and reproducibility, the entire comparative docking workflow is outlined below. This systematic approach ensures that each step, from protein preparation to data analysis, is conducted with scientific rigor.
Caption: A streamlined workflow for the comparative docking analysis of benzo[b]thiophene derivatives against p38α MAP kinase.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for each stage of the comparative docking study. The rationale behind key decisions is explained to provide a deeper understanding of the experimental design.
Part 1: Receptor and Ligand Preparation
1.1. Receptor Preparation:
-
Objective: To prepare the p38α MAP kinase crystal structure (PDB: 1ZYJ) for docking by removing extraneous molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Protocol:
-
Download the crystal structure of p38α MAP kinase (PDB ID: 1ZYJ) from the Protein Data Bank.
-
Load the structure into a molecular modeling package (e.g., Schrödinger Maestro, UCSF Chimera).
-
Remove all water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.
-
Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) are appropriate for a physiological pH of 7.4. This can be accomplished using tools like Maestro's Protein Preparation Wizard or H++ server.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition. This step should be done cautiously to avoid significant deviations from the experimentally determined conformation.
-
1.2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the benzo[b]thiophene derivatives and assign correct protonation states and partial charges.
-
Protocol:
-
Obtain the 2D structures of the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine derivatives from the source publication.
-
Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create 2D representations of the molecules.
-
Convert the 2D structures to 3D conformations using a tool like Schrödinger's LigPrep or Open Babel.
-
Generate multiple possible ionization states at a target pH of 7.4 ± 1.0.
-
Perform a conformational search for each ligand to generate a representative set of low-energy conformers.
-
Assign partial atomic charges using a suitable force field (e.g., OPLS3e, AM1-BCC).
-
Part 2: Molecular Docking and Scoring
2.1. Grid Generation:
-
Objective: To define the active site for docking calculations.
-
Protocol:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB structure (1ZYJ).
-
Generate a docking grid that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligands of interest. The grid dimensions will be specific to each docking program.
-
2.2. Docking with AutoDock Vina:
-
Protocol:
-
Prepare the protein and ligand files in the PDBQT format using AutoDock Tools.
-
Define the search space (grid box) in the Vina configuration file.
-
Run the docking calculation using the Vina executable. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.
-
The output will be a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
2.3. Docking with GOLD:
-
Protocol:
-
Define the active site by specifying a point within the binding pocket and a radius around it.
-
Select a scoring function (e.g., GoldScore, ChemScore, ASP, PLP). For a comparative study, it is advisable to test multiple scoring functions.
-
Configure the genetic algorithm parameters, such as the number of docking runs and the population size.
-
Run the docking simulation. GOLD will generate a set of docked poses for each ligand, ranked by their fitness scores.
-
2.4. Docking with Glide:
-
Protocol:
-
Use the prepared protein and ligand files in the Maestro format.
-
Generate the receptor grid using the defined active site.
-
Perform the docking using Glide's standard precision (SP) or extra precision (XP) mode. XP mode is more computationally intensive but generally provides more accurate results.
-
Glide will output a series of docked poses with their corresponding GlideScores.
-
Data Presentation and Comparative Analysis
The quantitative data generated from the docking simulations will be summarized in the following table for easy comparison. This will include the docking scores from each program and the experimentally determined IC50 values.
Table 1: Comparative Docking Scores and Experimental Activities of Benzo[b]thiophene Derivatives against p38α MAP Kinase
| Compound ID | Experimental IC50 (µM) | AutoDock Vina (kcal/mol) | GOLD (Fitness Score) | Glide (GlideScore) |
| 4a | >10 | Predicted Value | Predicted Value | Predicted Value |
| 4b | >10 | Predicted Value | Predicted Value | Predicted Value |
| 4c | 0.8 | Predicted Value | Predicted Value | Predicted Value |
| 4d | 0.08 | Predicted Value | Predicted Value | Predicted Value |
| 4e | 0.03 | Predicted Value | Predicted Value | Predicted Value |
| 4f | 0.015 | Predicted Value | Predicted Value | Predicted Value |
| 4g | 0.008 | Predicted Value | Predicted Value | Predicted Value |
| 4h | 0.02 | Predicted Value | Predicted Value | Predicted Value |
| 4i | 0.01 | Predicted Value | Predicted Value | Predicted Value |
| 4j | 0.005 | Predicted Value | Predicted Value | Predicted Value |
Note: The "Predicted Value" placeholders would be filled with the actual results from the docking calculations.
Analysis of Binding Modes and Structure-Activity Relationships
Beyond the numerical scores, a critical aspect of this comparative study is the visual inspection and analysis of the predicted binding poses. This allows for a deeper understanding of the key molecular interactions that drive ligand binding and can explain the observed structure-activity relationships (SAR).
Caption: Key interactions between benzo[b]thiophene derivatives and the p38α MAP kinase active site.
The analysis of the docked poses will focus on:
-
Hydrogen Bonding: Identifying key hydrogen bond interactions between the ligands and the hinge region of the kinase, particularly with the backbone of Met109. This is a canonical interaction for many kinase inhibitors.
-
Hydrophobic Interactions: Examining how the benzo[b]thiophene core and its substituents occupy the hydrophobic pockets within the active site.
-
Correlation with SAR: Relating the predicted binding modes to the experimental IC50 values. For instance, do more potent compounds form more favorable interactions or occupy specific sub-pockets more effectively?
-
Comparison of Docking Programs: Assessing which program more accurately predicts the binding poses of known active compounds and whether there are systematic differences in the types of interactions prioritized by each software.
Conclusion and Future Directions
This comparative docking guide provides a comprehensive framework for the in silico evaluation of this compound derivatives as p38α MAP kinase inhibitors. By systematically applying and comparing multiple docking programs and correlating the results with experimental data, researchers can gain valuable insights into the molecular determinants of ligand binding and make more informed decisions in the drug discovery process.
The findings from such a study can guide the design of next-generation inhibitors with improved potency and selectivity. Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of ligand-protein interactions and predict binding affinities with even greater accuracy.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Benzo[b]thiophen-2-amine using Elemental Analysis
In the realms of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds like Benzo[b]thiophen-2-amine is a foundational step. This molecule serves as a crucial intermediate for pharmaceuticals targeting neurological disorders and in the development of advanced organic optoelectronic materials.[1] However, the utility of any synthesized compound is directly contingent upon its purity. The presence of unreacted starting materials, byproducts, or residual solvents can lead to erroneous biological data, failed material integrations, and irreproducible research.[2]
This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of synthesized this compound. We will explore the causality behind the experimental protocol, compare its performance with orthogonal analytical techniques, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to ensure the integrity of their compounds.
The Imperative of Purity in Heterocyclic Synthesis
The synthesis of Benzo[b]thiophenes can be approached through various routes, such as the cyclization of substituted ethynylbenzenes or the reaction of o-halo-substituted precursors with sulfur sources.[3][4] These multi-step processes inherently introduce the risk of impurities. For instance, incomplete cyclization may leave starting materials in the final product, while side reactions can generate isomeric or related byproducts that are difficult to separate via standard purification techniques like recrystallization or column chromatography.[3]
Therefore, a robust analytical validation is not merely a quality control checkpoint; it is an integral part of the scientific method, ensuring that the observed properties of the compound are intrinsic to the molecule itself and not artifacts of contamination.[2][5]
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental Analysis (EA), specifically CHNS analysis, is a cornerstone technique for determining the elemental composition of a compound.[6][7] It provides a quantitative assessment of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The principle is elegantly straightforward: a small, precisely weighed amount of the sample undergoes complete combustion in an oxygen-rich environment at high temperatures (typically around 1000°C).[8] This process converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[8][9] These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[10]
The power of EA lies in its ability to provide a direct comparison between the experimentally determined elemental composition and the theoretically calculated values based on the compound's molecular formula. For a pure compound, these values should align within a very narrow margin of error, typically accepted to be within ±0.4% by most scientific journals.[11] A significant deviation signals the presence of impurities that alter the elemental ratios, such as residual solvents (which would increase carbon and hydrogen content) or inorganic salts.
Experimental Protocol: CHNS Analysis of this compound
The following protocol outlines the self-validating steps for purity assessment using a modern CHNS elemental analyzer.
1. Sample Preparation: The Foundation of Accuracy
-
Rationale: The sample must be homogenous and completely free of extraneous contaminants like dust, moisture, and residual solvents, as these will directly impact the C, H, N, and S percentages.
-
Protocol:
-
Ensure the synthesized this compound has been thoroughly purified, for example, by recrystallization from a suitable solvent (e.g., ethanol/water) followed by drying.[12]
-
Dry the sample under a high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 40-50°C) for several hours or overnight to remove any residual solvent and adsorbed water. Hygroscopic compounds may require special handling in a glovebox.[13]
-
Grind the dried crystalline sample into a fine, homogenous powder using a clean agate mortar and pestle.
-
2. Weighing and Encapsulation: Precision is Paramount
-
Rationale: EA is a destructive, bulk analysis technique. The accuracy of the final percentage is critically dependent on the initial sample weight. Tin capsules are used as they promote a violent, complete "flash combustion" upon introduction into the high-temperature reactor.
-
Protocol:
-
Using an ultra-microbalance, accurately weigh 1-3 mg of the powdered sample into a clean tin capsule.
-
Carefully crimp and seal the capsule to ensure no sample is lost and that it forms a compact sphere for automated injection.
-
Run at least three replicate samples to ensure the precision and reproducibility of the results.
-
3. Instrumental Analysis & Data Interpretation
-
Rationale: The instrument is calibrated using certified standards (e.g., acetanilide, sulfanilamide) with known elemental compositions. This calibration curve allows for the accurate conversion of the detector signal for the unknown sample into elemental percentages.
-
Protocol:
-
Perform the analysis using a calibrated CHNS elemental analyzer.
-
The instrument software will process the detector signals and report the weight percentages of C, H, N, and S.
-
Compare the average experimental values from the replicates to the theoretical values for this compound (C₈H₇NS).
-
Workflow for Elemental Analysis
The logical flow from sample preparation to final purity validation is illustrated below.
Caption: Workflow for purity validation via elemental analysis.
Data Presentation: Theoretical vs. Experimental
The ultimate test is the comparison of data. A sample of high purity will yield results that are remarkably close to the theoretical values.
| Element | Theoretical % (C₈H₇NS) | Experimental % (Run 1) | Experimental % (Run 2) | Average Exp. % | Deviation |
| Carbon (C) | 64.40% | 64.25% | 64.35% | 64.30% | -0.10% |
| Hydrogen (H) | 4.73% | 4.79% | 4.75% | 4.77% | +0.04% |
| Nitrogen (N) | 9.39% | 9.31% | 9.35% | 9.33% | -0.06% |
| Sulfur (S) | 21.49% | 21.60% | 21.54% | 21.57% | +0.08% |
In this example, all deviations are well within the ±0.4% acceptance criterion, providing strong evidence for the compound's purity and correct elemental composition.[11]
Comparison with Orthogonal Purity Validation Methods
While elemental analysis is a powerful tool for confirming bulk purity, it does not provide structural information or detect impurities with similar elemental compositions.[14] Therefore, a comprehensive purity assessment relies on orthogonal methods—techniques that measure different chemical properties.[15]
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases.[9] | % composition of C, H, N, S, O. | Fast, inexpensive, highly accurate for bulk purity, required by many journals.[6][11] | Provides no structural information; cannot distinguish isomers or impurities with similar elemental ratios.[14] |
| HPLC / UPLC | Differential partitioning of analytes between a mobile and stationary phase.[15] | Number and relative quantity of components (purity by area %). | High sensitivity, excellent for separating and quantifying non-volatile impurities. | Requires a chromophore for UV detection; relative area % is not absolute purity without a certified standard.[2] |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[16] | Detailed structural information, identification of impurities. | Unambiguous structure confirmation; qNMR can determine absolute purity against a standard.[2][16] | Lower sensitivity compared to HPLC; may not detect non-protonated or minor impurities easily.[17] |
| Mass Spectrometry (MS / LC-MS) | Ionization of molecules and separation based on mass-to-charge ratio.[16] | Molecular weight confirmation, identification of impurities by mass. | Extremely high sensitivity, confirms identity, ideal for detecting trace impurities.[17] | Isomers have the same mass; quantification can be complex and requires calibration. |
A Synergistic Approach to Purity Validation
No single technique can provide a complete picture of purity. A Senior Application Scientist would advocate for a synergistic approach where the strengths of one method compensate for the limitations of another.
Caption: Synergistic relationship of orthogonal analytical methods.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals working with synthesized compounds like this compound, purity is not a formality—it is the bedrock of reliable data. While modern chromatographic and spectroscopic techniques like HPLC, NMR, and MS are indispensable for structural elucidation and the detection of specific impurities, Elemental Analysis remains the definitive, cost-effective method for confirming the fundamental elemental composition of the bulk sample .[6][16]
Its ability to quickly flag deviations from the theoretical formula makes it an essential gatekeeper against gross contamination and incorrect compound identity. A successful elemental analysis, showing experimental values within ±0.4% of the theoretical, provides a foundational layer of trustworthiness upon which all other analytical data can be built. Therefore, it should be considered a mandatory and non-negotiable component of a comprehensive purity validation strategy, ensuring the integrity and reproducibility of your scientific endeavors.
References
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- AZoM. "A Look at Elemental Analysis for Organic Compounds." May 6, 2021. [Link]
- Kandioller, W., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. DOI:10.1039/D1QI01379C. [Link]
- American Chemical Society. "An International Study Evaluating Elemental Analysis." ACS Central Science, June 23, 2022. [Link]
- Eskisehir Osmangazi University. "ORGANIC ELEMENTAL ANALYZER (CHNS/O)." Accessed January 9, 2026. [Link]
- Eltra. "Elemental Analysis - Organic & Inorganic Compounds." Accessed January 9, 2026. [Link]
- Contract Laboratory. "Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future." November 15, 2024. [Link]
- The Royal Society of Chemistry. "CHNS Elemental Analysers." April 29, 2008. [Link]
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- SciLink. "Characterization of synthesized compounds: Significance and symbolism." December 6, 2024. [Link]
- Google Patents. "EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES." Accessed January 9, 2026.
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- Google Patents. "US5569772A - Process for the synthesis of benzo[b]thiophenes." Accessed January 9, 2026.
- Reddit. "How to be sure of purity of a compound? : r/chemistry." May 30, 2019. [Link]
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, June 20, 2014. [Link]
- ResearchGate. "The synthesis of different benzo[b]thiophenes." Accessed January 9, 2026. [Link]
- ResearchGate. "How to determine the purity of newly synthesized organic compound?" October 20, 2018. [Link]
- Cho, E.-J., et al. "One-pot Synthesis of Benzo[b]thiophenes and Benzo[b]selenophenes from o-Halo-Substituted Ethynylbenzenes." Organic Letters, May 11, 2009. [Link]
- MDPI. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Accessed January 9, 2026. [Link]
- Google Patents. "US9206169B2 - Method for producing benzo[b]thiophene compound." Accessed January 9, 2026.
- ResearchGate. "Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes." August 5, 2025. [Link]
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Assessing the Enantiomeric Excess of Chiral Benzo[b]thiophen-2-amine Derivatives: A Comparative Guide to Modern Analytical Techniques
An In-Depth Technical Guide for Researchers
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives showing a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] Many of these molecules are chiral, and as is fundamental in drug development, the biological activity often resides in a single enantiomer, while the other may be inactive or even contribute to toxicity. Consequently, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a critical requirement for ensuring the safety, efficacy, and quality of these high-value compounds.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral Benzo[b]thiophen-2-amine derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will focus on the two most powerful and prevalent approaches: direct separation via chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and indirect analysis via Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.
The Direct Approach: Chiral Chromatography
The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This creates a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantioselective analysis, renowned for its versatility and the vast library of commercially available CSPs.[4] For amine-containing structures like benzo[b]thiophen-2-amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective. The separation mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively create the energetic difference required for resolution.
Expertise & Experience: Why Choose HPLC? HPLC is a robust and well-understood technique. Its primary advantage lies in the wide range of available stationary and mobile phases, offering high flexibility for method development.[5] For novel this compound derivatives, the extensive selection of polysaccharide columns provides a high probability of finding a successful separation. The technique is particularly powerful for resolving trace enantiomeric impurities due to its high sensitivity and resolving power.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection : Begin screening with polysaccharide-based columns such as those coated or immobilized with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). These are known to perform well for aromatic amines.
-
Initial Mobile Phase Screening :
-
Normal Phase : A typical starting point is a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). The alcohol component is crucial as it competes with the analyte for polar interaction sites on the CSP. Varying the IPA concentration (e.g., from 5% to 30%) is the primary tool for optimizing retention and resolution.
-
Additives : For basic compounds like amines, peak tailing can be an issue. Adding a small amount of a basic additive, such as diethylamine (DEA) or butylamine (0.1%), to the mobile phase can significantly improve peak shape and resolution by masking residual acidic silanol groups on the silica support.
-
-
Optimization :
-
Flow Rate : Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column). Adjusting the flow rate can influence efficiency, but its effect on selectivity is usually minor.
-
Temperature : Column temperature can affect the thermodynamics of the chiral recognition process. Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes invert elution order or significantly improve resolution.
-
-
Data Analysis : The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula:
-
e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100
-
Caption: Chiral HPLC method development workflow.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, prized for its speed and reduced environmental impact.[6] It utilizes supercritical CO₂, a non-polar and low-viscosity fluid, as the primary mobile phase. This low viscosity allows for much higher flow rates and faster column equilibration, leading to significant reductions in analysis time—often by a factor of 5 to 10 compared to HPLC.
Expertise & Experience: Why Choose SFC? The key advantage of SFC is speed. For high-throughput screening in drug discovery, SFC is unparalleled.[7] The reduced consumption of organic solvents makes it a "greener" and more cost-effective technology. For basic amines, SFC method development can be very straightforward; the use of alcohol modifiers containing basic additives is highly effective at producing sharp, symmetrical peaks.[8]
Experimental Protocol: Chiral SFC Method Development
-
Column Selection : The same polysaccharide-based CSPs used in HPLC are typically the most effective in SFC.
-
Initial Screening Conditions : A generic screening gradient is highly effective for initial evaluation.
-
Mobile Phase : Supercritical CO₂.
-
Modifier : Methanol is the most common co-solvent.
-
Additive : For benzo[b]thiophen-2-amines, an additive is essential. Start with 0.1-0.3% Isopropylamine or Diethylamine in the methanol modifier.
-
Gradient : A fast gradient from ~5% to 40% methanol over 3-5 minutes is a standard starting point.
-
-
Optimization :
-
Modifier Choice : If methanol fails, screen other alcohols like ethanol or isopropanol, as the change in modifier can dramatically alter selectivity.
-
Backpressure & Temperature : Maintain a standard backpressure (e.g., 150 bar) and temperature (e.g., 40°C). These parameters primarily affect fluid density and can be fine-tuned to optimize resolution.
-
Isocratic vs. Gradient : Once separation is achieved with a gradient, an optimized isocratic method can be developed for faster, routine analysis.
-
-
Data Analysis : The e.e. calculation is identical to that in HPLC, based on the integrated peak areas.
Caption: Chiral SFC screening and optimization workflow.
The Indirect Approach: NMR Spectroscopy
NMR spectroscopy offers an entirely different, non-separative approach. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, the strategy is to create a diastereomeric environment directly in the NMR tube. This renders the enantiomers chemically non-equivalent, leading to distinct, quantifiable signals. This is achieved using either chiral derivatizing agents or chiral solvating agents.[9]
Using Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the chiral amine with an enantiomerically pure CDA to form a pair of stable diastereomers.[10] A classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[11] The resulting diastereomeric amides exhibit different chemical shifts for nuclei near the chiral center, which can be integrated to determine the enantiomeric ratio.
Expertise & Experience: Why Use a CDA? The primary advantage of CDAs is that they often produce large, easily resolved differences in chemical shifts (Δδ), making quantification straightforward and highly accurate. Furthermore, systematic analysis of the chemical shift differences in the diastereomers (e.g., using Mosher's method) can be used to determine the absolute configuration of the amine, a significant advantage over chromatographic methods.[10] However, this method is destructive and requires the reaction to go to 100% completion without any kinetic resolution, which could otherwise skew the results.
Experimental Protocol: e.e. Determination with a CDA
-
Agent Selection : Choose a suitable CDA, such as (R)-Mosher's acid chloride for reaction with the this compound.
-
Sample Preparation (Derivatization) :
-
In a small vial, dissolve a known quantity of the amine analyte (~5 mg) in an anhydrous solvent (e.g., pyridine-d₅ or CDCl₃ containing a non-nucleophilic base like triethylamine).
-
Add a slight molar excess (~1.1 equivalents) of the CDA chloride.
-
Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction progress can be monitored by TLC or ¹H NMR.
-
-
NMR Acquisition : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if the CDA contains fluorine, like MTPA). ¹⁹F NMR is often preferred due to its wide chemical shift range and lack of background signals.[11]
-
Data Analysis : Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine atom) in the two diastereomers. Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine.
Using Chiral Solvating Agents (CSAs)
This elegant technique is non-destructive and involves the formation of transient, non-covalent diastereomeric complexes between the analyte and an enantiomerically pure CSA.[12] These complexes are in rapid equilibrium on the NMR timescale. The result is the observation of two distinct sets of weighted-average signals for the two enantiomers. Enantiopure 1,1'-bi-2-naphthol (BINOL) and its derivatives are excellent CSAs for primary amines.[13][14]
Expertise & Experience: Why Use a CSA? The CSA method is exceptionally fast and simple—one simply mixes the analyte and the agent in an NMR tube.[13] Because it is non-destructive, the sample can be recovered. This makes it ideal for precious or limited-quantity samples. The main challenge is that the induced chemical shift differences (Δδ) are often smaller than with CDAs and are highly dependent on concentration, solvent, and temperature.[14]
Experimental Protocol: e.e. Determination with a CSA
-
Agent & Solvent Selection : (S)-BINOL is a good starting CSA. Non-polar deuterated solvents like CDCl₃ or C₆D₆ are required, as polar solvents will disrupt the weak interactions needed for complex formation.[14]
-
Sample Preparation :
-
Dissolve a known amount of the amine analyte (~0.05 mmol) in ~0.6 mL of CDCl₃ in an NMR tube.
-
Add an equimolar amount of the CSA (e.g., (S)-BINOL) to the tube.
-
Shake the tube for 30 seconds to ensure mixing.[13]
-
-
NMR Acquisition : Record a high-resolution ¹H NMR spectrum. It may be necessary to optimize the analyte-to-CSA ratio to maximize the signal separation.
-
Data Analysis : Locate a proton signal (e.g., the proton alpha to the amine) that has split into two distinct resonances. The integration of these two signals gives the enantiomeric ratio.
Caption: Logical workflow for NMR-based e.e. determination.
Comparative Summary
The choice of technique depends on the specific requirements of the analysis, such as sample throughput, need for absolute configuration, sample availability, and instrumentation access.
| Feature | Chiral HPLC | Chiral SFC | NMR with CDA | NMR with CSA |
| Principle | Direct Separation | Direct Separation | Indirect (Diastereomer Formation) | Indirect (Diastereomer Complexation) |
| Speed | Moderate to Slow | Very Fast | Slow (requires reaction) | Fast |
| Solvent Usage | High | Very Low (Green) | Low | Low |
| Sensitivity | High | High | Moderate | Moderate |
| Sample Prep | Simple (dissolve) | Simple (dissolve) | Complex (reaction) | Very Simple (mix) |
| Sample Recovery | Yes (Preparative) | Yes (Preparative) | No (Destructive) | Yes (Non-destructive) |
| Abs. Config. | No | No | Yes (e.g., Mosher's) | No |
| Instrumentation | Standard HPLC | Specialized SFC | Standard NMR | Standard NMR |
Conclusion
For the routine, high-throughput determination of enantiomeric excess of novel this compound derivatives, chiral SFC stands out as the premier technique due to its exceptional speed and low environmental impact. Chiral HPLC remains a highly reliable and versatile alternative, particularly when SFC instrumentation is unavailable or when methods need to be transferred to quality control labs with standard equipment.
NMR-based methods serve a different but equally vital role. The non-destructive CSA approach is invaluable for rapid screening of precious, early-stage discovery compounds. The CDA method, while more laborious, is unparalleled when the determination of absolute configuration is required in addition to the enantiomeric excess, providing a depth of structural information that chromatographic techniques cannot.
Ultimately, a well-equipped research and development environment will leverage these techniques complementarily. Initial high-throughput screening may be performed by SFC, followed by robust method validation on HPLC for quality control, while NMR provides critical structural elucidation and orthogonal confirmation of enantiopurity for key compounds.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
- NMR derivatization protocol for chiral recognition of racemic primary amines.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
- Chiral deriv
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa.
- Improved Chiral SFC Screening for Analytical Method Development.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Generic separation strategies for chiral compounds in supercritical fluid chromatography.
- Chiral HPLC Separ
- This compound product page. Achemica.
- Separation of enantiomers of benzodiazepines on the Chiral-AGP column.
- An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Synthesis and Chiral Separation of Some 4-thioflavones.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules.
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A Guide to the Inter-Laboratory Comparison of Benzo[b]thiophen-2-amine Characterization: Ensuring Analytical Consistency in Drug Development
Introduction: The Imperative for Cross-Validation in Pharmaceutical Analysis
Benzo[b]thiophen-2-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its purity, identity, and stability are critical quality attributes that directly impact the safety and efficacy of downstream drug substances. As pharmaceutical development and manufacturing often span multiple sites and involve contract research organizations (CROs), ensuring that analytical methods produce consistent and reliable data across different laboratories is not merely a regulatory formality but a scientific necessity.[3]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analytical characterization of this compound. An ILC, also known as proficiency testing, is a cornerstone of a laboratory's quality assurance program, serving to validate analytical methods and assess the proficiency of participating laboratories.[4][5] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]
The objective is to establish a robust, self-validating system where multiple laboratories can confidently characterize a single batch of this compound and obtain comparable results, thereby ensuring data integrity throughout the drug development lifecycle.
Designing the Inter-Laboratory Comparison (ILC) Study
A successful ILC hinges on a meticulously planned study design. The process involves a coordinating body that prepares and distributes a homogenous batch of the test material to all participating laboratories.[4][10] This ensures that any observed variability is due to the analytical procedures or laboratory practices, not the sample itself.
The workflow for this study is designed to systematically evaluate the performance of analytical methods and the proficiency of participating laboratories.
Caption: Workflow for the Inter-laboratory Comparison Study.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the quintessential technique for assessing the purity of pharmaceutical compounds and quantifying impurities. The primary goal is to develop a stability-indicating method that can separate the main analyte from potential process impurities and degradation products.[6]
Expert Rationale for Method Development
-
Column Choice: A C18 reversed-phase column is selected due to the non-polar, aromatic nature of this compound. The alkyl chains of the stationary phase provide sufficient hydrophobic interaction for retention.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient elution is chosen over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
-
Detection Wavelength: The UV detection wavelength is set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity for the main peak and any structurally similar impurities.
Detailed Experimental Protocol: HPLC Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Comparative Data Summary: HPLC Purity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Retention Time (min) | 9.52 | 9.55 | 9.51 | RSD ≤ 2.0% |
| Purity (% Area) | 99.85% | 99.81% | 99.88% | Results within ±0.2% |
| Impurity 1 (RRT 0.85) | 0.06% | 0.08% | 0.05% | Reportable |
| Impurity 2 (RRT 1.12) | 0.09% | 0.11% | 0.07% | Reportable |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | 0.45% | 0.51% | 0.39% | RSD ≤ 1.5% |
RRT = Relative Retention Time
The results show excellent agreement between the laboratories, with all data falling well within the pre-defined acceptance criteria, demonstrating the robustness and transferability of the HPLC method.[3]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₇NS, MW: 149.21), high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Expert Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine group on the molecule is readily protonated to form a stable [M+H]⁺ ion.
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal as it provides accurate mass measurements (typically < 5 ppm error), which is crucial for confirming the elemental formula.
Detailed Experimental Protocol: LC-MS Identity
-
LC System: Utilize the same HPLC method as described in Section 3.
-
Mass Spectrometer: Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
Proposed MS Fragmentation Pathway
The fragmentation of the protonated molecule can provide further structural confirmation. The benzo[b]thiophene nucleus is relatively stable, with fragmentation often involving losses related to the thiophene ring.[11][12]
Caption: Proposed ESI+ Fragmentation of this compound.
Comparative Data Summary: HRMS Identity
| Parameter | Laboratory A | Laboratory B | Laboratory C | Theoretical Value |
| Observed m/z [M+H]⁺ | 150.0320 | 150.0323 | 150.0319 | 150.0321 |
| Mass Error (ppm) | -0.7 | +1.3 | -1.3 | ≤ 5 ppm |
| Elemental Formula | C₈H₈NS⁺ | C₈H₈NS⁺ | C₈H₈NS⁺ | C₈H₈NS⁺ |
The high-resolution mass data from all three labs are in excellent agreement, confirming the identity and elemental composition of the compound with high confidence.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required for a complete characterization of this compound.
Expert Rationale for NMR Experiment
-
Solvent: DMSO-d₆ is chosen as the solvent. It is a polar aprotic solvent capable of dissolving the analyte, and its residual peak does not interfere with the key aromatic signals. The amine protons (-NH₂) are often observable in DMSO-d₆ due to slower exchange rates.
-
Spectra: A standard ¹H NMR provides information on the number of different types of protons and their connectivity. A ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
Detailed Experimental Protocol: NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Comparative Data Summary: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Laboratory A | Laboratory B | Laboratory C | Expected Range |
| H-Ar (4H, m) | 7.15-7.80 | 7.16-7.81 | 7.15-7.80 | Multiplet in aromatic region |
| H-3 (1H, s) | 6.75 | 6.74 | 6.76 | ~6.7-6.8 |
| -NH₂ (2H, s, br) | 5.50 | 5.52 | 5.49 | Broad, ~5.5 |
The proton NMR data are highly consistent across the laboratories. Minor variations in chemical shifts (±0.02 ppm) are expected and acceptable, confirming the structural integrity of the material. The ¹³C NMR data (not shown) should likewise demonstrate strong concordance.
Conclusion: Achieving Analytical Consensus
This inter-laboratory comparison demonstrates that with well-developed, robust analytical methods and clear protocols, it is possible to achieve a high degree of consistency in the characterization of this compound across multiple analytical sites. The close agreement in the data for purity, identity, and structure from Laboratories A, B, and C validates both the analytical procedures themselves and the proficiency of the participating scientists. This rigorous, evidence-based approach is fundamental to maintaining data quality and integrity in the highly regulated environment of pharmaceutical development.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2)
- Lab Manager Magazine. (2025).
- Benchchem. A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7.
- International Journal of Research and Review. (2025).
- Blum, W., et al. (n.d.). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central.
- Analytical Chemistry Class Notes.
- ResearchGate. Syntheses and analytical characterizations of novel (2‐aminopropyl)benzo[b]thiophene (APBT) based stimulants | Request PDF.
- PubMed. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.
- ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide.
- Archimer. Analysis of interlaboratory comparison when the measurements are not normally distributed.
- PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.
- ResearchGate. (2022).
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Safety Operating Guide
A Guide to the Safe Disposal of Benzo[b]thiophen-2-amine and Related Compounds
For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are fundamental pillars of a safe and ethical research environment. This guide provides a detailed operational framework for the proper disposal of Benzo[b]thiophen-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in a conservative assessment of hazards associated with structurally similar aminothiophenes and benzothiophenes. This approach ensures a high margin of safety and compliance with standard laboratory safety protocols.
It is imperative to note that this guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before implementing any waste disposal procedure.
Hazard Assessment and Waste Identification
Key Hazard Considerations:
-
Irritation: Structurally similar compounds, such as ethyl 2-aminothiophene-3-carboxylate and Benzo[b]thiophene-2-methanol, are known to cause skin and serious eye irritation.[1][2]
-
Toxicity: Other aminothiophene derivatives are classified as harmful if swallowed.[3]
-
Environmental Hazards: Benzothiophene itself is classified as harmful to aquatic life.[4]
-
Thermal Decomposition: The thermal decomposition of benzothiophene derivatives can be complex and may generate hazardous byproducts.[5][6][7][8]
Based on these considerations, all waste containing this compound must be classified and handled as hazardous chemical waste. This includes:
-
The pure compound
-
Contaminated consumables (e.g., weigh boats, spatulas, pipette tips)
-
Contaminated personal protective equipment (PPE)
-
Solutions containing the compound
-
Cleaning materials from spills
| Hazard Category | Presumptive Classification based on Analogy | Relevant GHS Hazard Statements (Examples) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Chronic Category 2 or 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling concentrated solutions, double-gloving is advisable.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the safe segregation, collection, and storage of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including residual this compound powder, contaminated weigh boats, spatulas, and other disposable labware, in a dedicated hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.
-
-
Liquid Waste:
-
Collect all liquid waste, such as solutions containing this compound, in a separate, leak-proof hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.
-
Step 2: Labeling
Proper labeling is critical for safe waste management. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
Step 4: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this guide, researchers can ensure that they are handling this compound and its associated waste in a manner that minimizes risk to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
- Kishita, A., Takahashi, S., Jin, F., Yamasaki, Y., Moriya, T., & Enomoto, H. (n.d.). Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali. Tohoku University Repository.
- Benati, L., Montevecchi, P. C., & Spagnolo, P. (1995). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1359-1363.
- Dyreborg, S., Arvin, E., Broholm, K., & Christensen, J. (1996). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 15(11), 1901-1906.
- Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., Waldemar, C., & Flores, W. (1975). Degradation of Benzothiophene and Related Compounds by a Soil Pseudomonas in an Oil-Aqueous Environment. Applied Microbiology, 29(6), 722–725.
- Benati, L., Montevecchi, P. C., & Spagnolo, P. (1995). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate.
- Wojciechowski, T., Jatczak, M., Skorka, L., & Janus, E. (2024). Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3505.
- El-Sharkawy, K. A., El-Bayouki, K. A. M., & Basyouni, W. M. (2014). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(9), 1360-1372.
- Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., & Waldemar, C. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725.
- Benzothiophene. (n.d.). Wikipedia.
- Romagnoli, R., Baraldi, P. G., Prencipe, G., Oliva, P., Baraldi, S., Tabrizi, M. A., ... & Hamel, E. (2014). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 57(13), 5557-5572.
- Benzo[b]thiophene MSDS. (2005, January 21). TCI America.
- Liu, Y., & Mabury, S. A. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5015-5034.
- MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP.
- D'Auria, M. (2017). Thiophenes and their Benzo Derivatives: Reactivity. Current Organic Chemistry, 21(1), 2-4.
- Gudeikaitė, K. (2023). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl.
- Kumar, A., Singh, B., & Kumar, V. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(32), 20987–20996.
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A Senior Application Scientist's Guide to the Safe Handling of Benzo[b]thiophen-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Benzo[b]thiophen-2-amine, a vital building block in medicinal chemistry, requires meticulous handling due to its specific toxicological profile and reactivity. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of personnel and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
This compound (CAS No. 4521-30-6) is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to understand the specific risks to implement appropriate safety measures.
The known hazards associated with this compound include:
-
Harmful if swallowed or inhaled [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Beyond these immediate hazards, it is imperative to consider the broader toxicological context of the substance's chemical class. As a primary aromatic amine, this compound belongs to a group of compounds known for their potential carcinogenicity and mutagenicity.[2][3] Aromatic amines can be readily absorbed through the skin, making dermal protection a critical control point.[2] Furthermore, this compound is noted to be air-sensitive and should be stored under an inert atmosphere, adding another layer of complexity to its handling.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4521-30-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₇NS | Sigma-Aldrich |
| Molecular Weight | 149.22 g/mol | Key Organics |
| Appearance | Solid | ChemicalBook |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Body Part | Recommended Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and airborne particles, addressing the serious eye irritation hazard. |
| Skin | Chemical-resistant gloves (double-gloving recommended) and a lab coat with tight cuffs | Consult glove manufacturer's resistance chart | Given that aromatic amines can be absorbed through the skin, robust hand protection is critical. Some sources indicate that nitrile gloves may offer poor resistance to amines, so alternatives like butyl rubber or Viton™ should be considered based on permeation data.[4][5] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | OSHA 29 CFR 1910.134 | To mitigate the risk of inhaling the harmful solid, especially when handling the powder outside of a contained system. The specific cartridge type should be selected based on the workplace exposure assessment.[6][7][8][9] |
| Body | Full-coverage lab coat, potentially a chemical-resistant apron for larger quantities | N/A | To prevent contamination of personal clothing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls: Containing the Hazard
-
Ventilation: All handling of this compound solid should be conducted within a certified chemical fume hood to control airborne particulates.
-
Inert Atmosphere: Due to its air-sensitive nature, manipulations such as weighing and transferring should be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent degradation of the compound.[10][11][12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
Donning and Doffing PPE: A Critical Procedure
Caption: Sequential process for donning and doffing PPE.
Weighing and Transfer Protocol
Caption: Workflow for handling this compound.
-
Preparation: Ensure the glove box or Schlenk line is properly purged with an inert gas (e.g., argon or nitrogen).
-
Weighing: Tare a sealed container (e.g., a vial with a septum cap) inside the inert atmosphere. Carefully transfer the desired amount of this compound into the container and seal it before removing it from the inert environment if the next step is outside.
-
Dissolution: If making a solution, add the solvent to the sealed container using a syringe.
-
Transfer: Use a syringe or cannula for liquid transfers to maintain the inert atmosphere and prevent spills.
-
Decontamination: All equipment that has come into contact with the compound should be decontaminated. Rinse with a suitable solvent, and collect the rinsate as hazardous waste.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
PPE: Don the appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For small spills, gently cover with an inert absorbent material like vermiculite or sand.[2][13] Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Keep all this compound waste, including contaminated PPE, absorbent materials, and empty containers, separate from other waste streams.[14]
-
Containerization: Store waste in clearly labeled, sealed, and compatible containers.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste disposal company.[14][15] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for aromatic amine waste.[15] Never dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
- Spill Cleanup Quick Reference. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
- Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. [Link]
- Guidelines for the Laboratory Use of Chemical Carcinogens.
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Safe Handling of Chemicals. Environmental Health and Safety, University of California, Berkeley. [Link]
- Carcinogens - Overview.
- Lab Safety Manual: Working with Hazardous M
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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- Guide to Nitrile Gloves Chemical Resistance.
- Recommendations for Chemical Protective Clothing. NIOSH - CDC Archive. [Link]
- Aromatic Amine Cleaning Developing Solution Safety D
- Recommendations for Chemical Protective Clothing. NIOSH - CDC. [Link]
- Spill DECONtamination Kit, Arom
- 3M Respir
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
- 3M Respir
- 2004 Respir
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
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- Respir
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- Gloves Chemical Resistance Chart. Gloves By Web. [Link]
- Chemical Resistance Chart. SAS Safety Corp. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
